Nalfurafine
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZHZMWIXFATA-UEZBDDGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905119 | |
| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152657-84-6 | |
| Record name | Nalfurafine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152657-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalfurafine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152657846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalfurafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13471 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALFURAFINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nalfurafine's Mechanism of Action at the Kappa-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist, clinically utilized for its potent antipruritic effects. Its mechanism of action is distinguished by a G-protein bias, preferentially activating the Gαi/o-protein pathway over the β-arrestin signaling cascade. This functional selectivity is believed to be the cornerstone of its favorable safety profile, mitigating the dysphoria and other adverse effects commonly associated with less biased KOR agonists. This technical guide provides an in-depth exploration of this compound's interaction with the KOR, detailing the downstream signaling pathways, presenting comparative quantitative data on its binding and functional activity, and outlining the experimental protocols used for its characterization.
Introduction
The kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of pain, mood, and addiction.[1] While KOR agonists have demonstrated therapeutic potential as analgesics and antipruritics, their clinical development has been hampered by adverse effects such as dysphoria, sedation, and hallucinations.[2] this compound emerges as a significant pharmacological agent due to its clinical efficacy in treating pruritus, particularly in patients with chronic kidney disease, with a reduced incidence of these centrally mediated side effects.[3]
The prevailing hypothesis for this compound's improved therapeutic window lies in its biased agonism. It preferentially activates the G-protein-mediated signaling pathway, which is associated with the desired therapeutic effects, while minimally engaging the β-arrestin pathway, which is implicated in the adverse effects.[4][5] This guide will dissect the molecular mechanisms underlying this biased signaling and provide the technical details necessary for its investigation.
Signaling Pathways
Upon binding to the KOR, this compound initiates a cascade of intracellular events. The receptor's activation leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits, triggering two principal signaling pathways.
G-Protein Signaling Pathway
The canonical G-protein signaling pathway activated by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release. This pathway is believed to be the primary mediator of the analgesic and antipruritic effects of KOR agonists.[4]
Caption: this compound's G-protein signaling cascade at the KOR.
β-Arrestin Signaling Pathway
Activation of the β-arrestin pathway is typically associated with receptor desensitization and internalization, as well as the initiation of distinct signaling cascades that are independent of G-proteins. For KOR agonists, this pathway, particularly the activation of p38 mitogen-activated protein kinase (MAPK), has been linked to the aversive and dysphoric side effects.[6] this compound's bias towards G-protein signaling results in weaker recruitment of β-arrestin and consequently, reduced activation of this pathway compared to unbiased KOR agonists.[6]
Caption: The β-arrestin signaling pathway and this compound's attenuated engagement.
Quantitative Data Presentation
The binding affinity and functional potency of this compound at the KOR have been quantified using various in vitro assays. The following tables summarize these key parameters in comparison to the standard KOR agonist U-50,488 and the selective antagonist norbinaltorphimine (B1679850) (nor-BNI).
Table 1: Radioligand Binding Affinities (Ki) at Opioid Receptors
| Compound | Receptor | Ki (nM) | Cell Line/Tissue | Radioligand | Reference(s) |
| This compound | KOR | 0.075 - 3.5 | Various (e.g., CHO, Guinea Pig Brain) | [3H]Diprenorphine, [3H]U-69,593 | [3] |
| MOR | 0.43 - 53 | Various | [3H]DAMGO, [3H]Naloxone | [3] | |
| DOR | 51 - 1200 | Various | [3H]Naltrindole, [3H]Diprenorphine | [3] | |
| U-50,488 | KOR | 1.6 - 1.7 | CHO cells | [3H]Diprenorphine, [3H]Cl-977 | [7] |
| norbinaltorphimine | KOR | High Affinity | Brain Tissue | N/A | |
| MOR | Low Affinity | Brain Tissue | N/A | ||
| DOR | Low Affinity | Brain Tissue | N/A | [8] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) at the Kappa-Opioid Receptor
| Assay | Compound | EC50 (nM) | Emax (% of Control/Agonist) | Cell Line | Reference(s) |
| [35S]GTPγS Binding | This compound | 0.097 ± 0.018 | 90.90 ± 3.25 (vs. U-50,488) | CHO-KOR | [1] |
| U-50,488 | ~1.61 | 100 (Reference) | CHO-KOR | [1] | |
| cAMP Accumulation | This compound | 0.17 ± 0.04 | ~100 (Inhibition vs. U-50,488) | CHO-KOR | [1] |
| U-50,488 | 1.61 ± 0.19 | 100 (Reference Inhibition) | CHO-KOR | [1] | |
| β-Arrestin Recruitment | This compound | 0.74 ± 0.07 | 108.0 ± 2.6 (vs. U-50,488) | U2OS-KOR | [1] |
| U-50,488 | 1.43 ± 0.13 | 99.93 ± 0.07 (Reference) | U2OS-KOR | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the KOR.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (CHO-hKOR).
-
Radioligand: [3H]Diprenorphine or [3H]U-69,593 (a selective KOR agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled U-50,488 or naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-hKOR cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a GPCR agonist.
Objective: To determine the EC50 and Emax of this compound for G-protein activation at the KOR.
Materials:
-
Receptor Source: CHO-hKOR cell membranes.
-
Radioligand: [35S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare CHO-hKOR membranes and solutions of GDP, [35S]GTPγS, and this compound.
-
Assay Setup: In a 96-well plate, add membranes, GDP, and varying concentrations of this compound.
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Reaction Initiation: Add [35S]GTPγS to initiate the binding reaction and incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration and wash the filters.
-
Quantification and Analysis: Measure radioactivity and plot the concentration-response curve to determine EC50 and Emax values.
Caption: Workflow of the [35S]GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit adenylyl cyclase activity.
Objective: To determine the IC50 and Imax of this compound for the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Line: CHO-hKOR cells.
-
Reagents: Forskolin (an adenylyl cyclase activator), IBMX (a phosphodiesterase inhibitor).
-
Test Compound: this compound.
-
cAMP Detection Kit: (e.g., LANCE, HTRF, or ELISA-based).
Procedure:
-
Cell Culture: Plate CHO-hKOR cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat cells with IBMX for 30 minutes.
-
Compound Addition: Add varying concentrations of this compound followed by a fixed concentration of forskolin.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit.
-
Data Analysis: Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP and determine the IC50 and Imax values.
Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR. The DiscoverX PathHunter® assay is a common platform for this.
Objective: To determine the EC50 and Emax of this compound for β-arrestin recruitment to the KOR.
Materials:
-
Cell Line: U2OS or CHO cells stably co-expressing a ProLink™-tagged KOR and an Enzyme Acceptor-tagged β-arrestin (PathHunter® cell line).
-
Test Compound: this compound.
-
Detection Reagents: PathHunter® detection reagents.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter® KOR β-arrestin cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
Conclusion
This compound's mechanism of action at the kappa-opioid receptor is a compelling example of how biased agonism can be leveraged to develop therapeutics with improved safety profiles. Its preferential activation of the G-protein signaling pathway over the β-arrestin pathway provides a molecular basis for its potent antipruritic effects with a reduced liability for dysphoria and other adverse events. The quantitative data and experimental protocols detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate this compound and to design novel KOR ligands with optimized functional selectivity. A thorough understanding of these mechanisms is paramount for the continued development of safer and more effective treatments for a range of neurological and sensory disorders.
References
- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Potential KOR/DOR Dual Agonist with No Apparent Abuse Liability via a Complementary Structure-Activity Relationship Study on this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 7. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalfurafine: A G-Protein Biased Agonist at the Kappa-Opioid Receptor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved for the treatment of uremic pruritus in Japan.[1] Its unique pharmacological profile, characterized by a reduced incidence of the dysphoria and psychotomimetic side effects typically associated with KOR agonists, is attributed to its nature as a G-protein biased agonist.[2][3] This document provides a comprehensive technical overview of this compound's biased agonism, detailing its mechanism of action, the key signaling pathways involved, and the experimental methodologies used to characterize its functional selectivity. Quantitative data from pivotal studies are summarized, and signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Biased Agonism at the Kappa-Opioid Receptor
G-protein coupled receptors (GPCRs), such as the kappa-opioid receptor, are now understood to be capable of activating multiple intracellular signaling pathways. Upon agonist binding, the receptor can couple to canonical G-proteins, leading to downstream effects like the inhibition of adenylyl cyclase, or it can engage β-arrestins, which mediate receptor desensitization and internalization, and can also initiate their own distinct signaling cascades.[4][5]
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of these pathways over another.[5] For the KOR, it is hypothesized that the therapeutic effects, such as analgesia and antipruritus, are primarily mediated by G-protein signaling, while the adverse effects, including dysphoria and sedation, are linked to the β-arrestin pathway.[4][6] this compound is a key example of a G-protein biased KOR agonist, showing a preference for G-protein-mediated signaling, which is thought to underlie its improved safety profile.[2][7]
This compound's Mechanism of Action: A G-Protein Bias
This compound's therapeutic efficacy is rooted in its selective activation of the KOR, leading to the modulation of downstream signaling cascades. As a G-protein biased agonist, this compound preferentially initiates signaling through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][8] This canonical pathway is associated with the desired analgesic and antipruritic effects of KOR activation.[6]
Concurrently, this compound demonstrates significantly lower potency and/or efficacy in recruiting β-arrestin to the activated KOR.[2] The β-arrestin pathway is linked to the activation of p38 mitogen-activated protein kinase (MAPK), which has been implicated in the aversive and dysphoric effects of KOR agonists.[2][9] By favoring the G-protein pathway, this compound effectively uncouples the therapeutic benefits from the detrimental side effects.
Signaling Pathway Diagram
Caption: this compound's biased agonism at the KOR.
Quantitative Analysis of this compound's Biased Agonism
The G-protein bias of this compound has been quantified in numerous studies using various in vitro assays. The following tables summarize key quantitative data, including potency (EC₅₀) and efficacy (Eₘₐₓ) for G-protein activation and β-arrestin recruitment, as well as calculated bias factors.
Table 1: Potency (EC₅₀) of this compound in Functional Assays
| Assay Type | Signaling Pathway | Cell Line | Species | EC₅₀ (nM) | Reference |
| [³⁵S]GTPγS Binding | G-protein Activation | CHO | - | 0.025 | |
| [³⁵S]GTPγS Binding | G-protein Activation | Neuro2A | Mouse | 0.11 | |
| [³⁵S]GTPγS Binding | G-protein Activation | - | - | 0.097 | [10] |
| GloSensor® cAMP Assay | G-protein Activation | HEK293 | - | - | [4] |
| ERK1/2 Phosphorylation | G-protein Dependent | HEK293 | Human KOR | 1.4 | [9] |
| ERK1/2 Phosphorylation | G-protein Dependent | HEK293 | Rodent KOR | 0.5 | [9] |
| p38 MAPK Phosphorylation | β-arrestin Dependent | HEK293 | Human KOR | 110 | [9] |
| p38 MAPK Phosphorylation | β-arrestin Dependent | HEK293 | Rodent KOR | 5.2 | [9] |
| PathHunter® β-arrestin | β-arrestin Recruitment | U2OS | - | - | [4] |
Table 2: Efficacy (Eₘₐₓ) and Bias Factors of this compound
| Assay Comparison | Reference Agonist | Bias Factor | Interpretation | Reference |
| ERK1/2 vs. p38 MAPK (hKOR) | U50,488H | ~250-fold potency difference | Strong G-protein bias | [2] |
| ERK1/2 vs. p38 MAPK (rKOR) | U50,488H | ~20-fold potency difference | Moderate G-protein bias | [2] |
| cAMP vs. β-arrestin | U50,488H | 4.49 | Modest G-protein bias | [10][11] |
| GloSensor® cAMP vs. PathHunter® β-arrestin | This compound (as reference) | >1 indicates G-protein preference | - | [4] |
Key Experimental Protocols
The characterization of this compound's biased agonism relies on a suite of specialized in vitro assays. Detailed methodologies for the principal assays are provided below.
[³⁵S]GTPγS Binding Assay (for G-protein Activation)
This assay measures the direct activation of G-proteins by the agonist-bound receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the kappa-opioid receptor.[12]
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine cell membranes, varying concentrations of this compound, and [³⁵S]GTPγS.[12]
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for the exchange of GDP with [³⁵S]GTPγS on activated Gα subunits.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.[12]
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine EC₅₀ and Eₘₐₓ values by non-linear regression analysis of the concentration-response curves.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay.
GloSensor® cAMP Assay (for G-protein Signaling)
This assay measures the downstream consequence of Gαi/o protein activation, which is the inhibition of cAMP production.
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing the kappa-opioid receptor and a GloSensor® cAMP reporter into 96-well plates.[4]
-
Equilibration: Equilibrate the cells with the GloSensor® reagent.[4]
-
Stimulation: Treat the cells with varying concentrations of this compound in the presence of an adenylyl cyclase activator like forskolin.
-
Luminescence Measurement: Measure the luminescence signal, which is inversely proportional to the intracellular cAMP concentration, using a luminometer.[4]
-
Data Analysis: Calculate the inhibition of forskolin-stimulated cAMP accumulation and determine the EC₅₀ and Eₘₐₓ values.[4]
PathHunter® β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated KOR.
Protocol:
-
Cell Culture: Seed U2OS cells engineered to express the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag in a 96-well plate.[4]
-
Stimulation: Treat the cells with varying concentrations of this compound.[4]
-
Incubation: Incubate for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[4]
-
Detection: Add the PathHunter® detection reagents. The proximity of the ProLink™ and EA tags upon β-arrestin recruitment generates a chemiluminescent signal.[4]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for the PathHunter® β-arrestin assay.
Conclusion
This compound's clinical success and favorable side-effect profile provide a compelling case for the therapeutic potential of G-protein biased KOR agonists.[3][7] The distinct separation of its antipruritic and analgesic effects from the adverse dysphoric and sedative properties highlights the importance of targeting specific intracellular signaling pathways.[2][6] The experimental methodologies outlined in this document are crucial for the identification and characterization of novel biased ligands. A thorough understanding of this compound's mechanism of action as a G-protein biased agonist serves as a valuable blueprint for the rational design of next-generation KOR-targeted therapeutics with improved safety and efficacy. Further research into the nuanced structural determinants of biased signaling at the KOR will undoubtedly pave the way for innovative treatments for a range of conditions, from chronic pain and pruritus to substance use disorders.
References
- 1. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method for analyzing extremely biased agonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Structure-activity relationship of Nalfurafine analogues
An In-depth Technical Guide to the Structure-Activity Relationship of Nalfurafine Analogues
For Researchers, Scientists, and Drug Development Professionals
This compound (TRK-820) stands as a pivotal compound in the study of kappa-opioid receptor (KOR) agonists. As the first KOR agonist approved for clinical use in Japan for treating uremic pruritus, its unique pharmacological profile, which notably lacks the dysphoria and psychotomimetic effects associated with other KOR agonists like U-50,488H, has made it a significant lead compound for developing novel, non-addictive analgesics and other therapeutics.[1][2][3][4] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogues, detailing quantitative binding and functional data, experimental methodologies, and the underlying signaling pathways.
Core Structure-Activity Relationship Insights
Systematic SAR studies on the this compound scaffold have revealed several key structural moieties that are critical for its affinity and functional activity at opioid receptors.[1][3] The primary goal of these studies is to separate the therapeutic analgesic effects from dose-limiting side effects such as sedation.[5][6]
Key structural features influencing the SAR of this compound analogues include:
-
The N-Cyclopropylmethyl Group: This substituent on the nitrogen atom is considered indispensable for high-affinity binding to the KOR.[3]
-
The C6-Amide Side Chain: Variations in this side chain have been a major focus of SAR studies to modulate efficacy and selectivity. This moiety is crucial for the compound's activity.[1][3]
-
The 3-Hydroxyl Group: The presence of the phenolic hydroxyl group on the aromatic ring generally enhances binding affinity for the KOR.[1][7] Its removal, as seen in analogue 42B, leads to a significant drop in potency at both KOR and mu-opioid receptors (MOR).[8] Molecular modeling suggests this is due to the loss of a water-mediated hydrogen bond with the receptor.[8]
-
The Epoxymorphinan Skeleton: This rigid core structure provides the necessary orientation for the key pharmacophoric elements to interact with the opioid receptors.
Recent studies have focused on creating analogues with dual KOR/delta-opioid receptor (DOR) agonism and low MOR efficacy, a strategy hypothesized to yield potent analgesics with a reduced side-effect profile.[5][9] For instance, analogues 21 and 23 from a recent study showed longer-lasting antinociceptive effects than this compound in vivo and did not act as reinforcers, highlighting their potential as non-addictive pain treatments.[1][9][10]
Quantitative Data: Binding Affinities and Functional Activities
The following tables summarize the in vitro pharmacological data for this compound and several key analogues at the kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Select Analogues
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity | Reference |
| This compound | 0.075 - 3.5 | 0.43 - 53 | 51 - 1200 | 2.4 - 69 | ≥ 214 | [2] |
| Analogue 5 | < 1 | < 1 | < 1 | - | - | [1] |
| Analogue 13 | < 1 | < 1 | < 1 | - | - | [1] |
| Analogue 21 | < 1 | < 1 | < 1 | - | - | [1] |
| Analogue 23 | < 1 | > 1 | > 1 | - | - | [1] |
| 42B (3-dehydroxy) | 25.56 | 214.9 | - | 8.4 | - | [8] |
Note: Ki values can vary between studies due to different experimental conditions, tissues, and radioligands used.[2]
Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding) of this compound and Analogues
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (% of Full Agonist) | Classification | Reference |
| This compound | KOR | 0.097 | 91% (vs. U50,488) | Full Agonist | [8] |
| MOR | 3.11 | 74% (vs. DAMGO) | Partial Agonist | [8] | |
| DOR | - | Full Agonist (low potency) | Full Agonist | [8] | |
| 42B (3-dehydroxy) | KOR | 25.56 | 91% (vs. U50,488) | Full Agonist | [8] |
| MOR | 214.9 | 49% (vs. DAMGO) | Partial Agonist | [8] | |
| DOR | - | Full Agonist (low potency) | Full Agonist | [8] |
KOR Signaling Pathways: G-Protein vs. β-Arrestin
The therapeutic and adverse effects of KOR agonists are mediated by distinct intracellular signaling pathways.[11] Upon agonist binding, the KOR primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels and downstream effects that produce analgesia.[12][13] Alternatively, the receptor can recruit β-arrestin proteins, a pathway linked to adverse effects such as dysphoria and sedation.[12][14]
This compound is considered a G-protein-biased KOR agonist, which may explain its favorable side-effect profile compared to less biased agonists.[2][14] The development of analogues with even greater G-protein bias is a key strategy in modern KOR-targeted drug discovery.[15][16]
Experimental Protocols
Reproducibility and comparison of data across studies rely on standardized experimental methodologies. The following sections detail the common protocols used in the characterization of this compound analogues.
Radioligand Binding Assay
This assay measures the binding affinity (Ki) of a test compound for a specific receptor by assessing its ability to compete with a known radiolabeled ligand.[17][18]
Objective: To determine the affinity of this compound analogues for KOR, MOR, and DOR.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR, MOR, or DOR.[1][19]
-
Radioligands: [³H]diprenorphine (for KOR and DOR) and [³H]naloxone (for MOR).[1][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[18]
-
Apparatus: Glass fiber filters and a scintillation counter.[17]
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test analogue.[17]
-
Equilibrium: The mixture is incubated (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[19]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[18]
-
Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[17]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[18]
cAMP Inhibition Functional Assay
This functional assay measures the ability of a KOR agonist to inhibit the production of intracellular cyclic AMP (cAMP), typically after stimulation with forskolin (B1673556), an adenylyl cyclase activator.[17]
Objective: To determine the functional potency (EC₅₀ or IC₅₀) and efficacy of this compound analogues at the Gαi/o-coupled KOR.
Materials:
-
Cell Line: KOR-expressing cells (e.g., CHO or HEK293).[17]
-
Stimulant: Forskolin.[17]
-
cAMP Detection Kit: HTRF, GloSensor™, or ELISA-based kits.[20]
-
PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX is often included to prevent cAMP degradation.[21][22]
Procedure:
-
Cell Plating: Seed KOR-expressing cells in a multi-well plate and grow to confluence.[17]
-
Pre-treatment: Pre-treat cells with varying concentrations of the test analogue.[17]
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.[21]
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.[17][20]
-
Lysis & Detection: Lyse the cells and quantify the intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.[22]
-
Data Analysis: The signal is inversely proportional to the agonist's potency. Generate a dose-response curve and calculate the IC₅₀ or EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.[17]
[³⁵S]GTPγS Binding Assay
This assay is another primary method for assessing G-protein activation. It measures the binding of a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[7]
Objective: To quantify the potency (EC₅₀) and efficacy (Emax) of analogues in promoting G-protein activation.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human KOR.[19]
-
Reagents: [³⁵S]GTPγS, GDP, assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl).[19]
Procedure:
-
Incubation: Cell membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test analogue.[19]
-
Reaction: The mixture is incubated for 60 minutes at 25°C.[19]
-
Termination: The reaction is terminated by rapid filtration.[19]
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
-
Data Analysis: Data are analyzed to determine the EC₅₀ and Emax values relative to a standard full agonist like U-50,488H.[8]
In Vivo Experimental Models
Translating in vitro findings to potential clinical utility requires assessment in preclinical animal models.
-
Warm-Water Tail Immersion Assay: This is a common test for assessing spinal antinociception. The latency of a mouse or rat to withdraw its tail from warm water (e.g., 52-56°C) is measured after drug administration. An increased latency indicates an analgesic effect.[1][10]
-
Antipruritic (Scratching Behavior) Assay: To model the antipruritic effects of this compound, scratching behavior is induced in mice by intradermal injection of a pruritogen, such as compound 48/80. The number of scratches is counted after administration of the test compound. A reduction in scratching indicates an antipruritic effect.[8][23]
-
Conditioned Place Aversion (CPA): This assay is used to assess the aversive, dysphoric properties of a compound. Animals are conditioned by receiving the drug in one distinct environment and a vehicle in another. They are then allowed to freely choose between the two environments. A significant preference for the vehicle-paired side indicates the drug has aversive properties. This compound and promising analogues do not typically induce CPA at therapeutic doses.[2][8][23]
Conclusion and Future Directions
The systematic study of this compound analogues has provided critical insights into the structural requirements for potent and selective KOR agonism. The emerging understanding of biased signaling has opened a new chapter in this field, directing efforts toward creating G-protein-biased agonists that can deliver powerful analgesia without the debilitating side effects that have historically limited the clinical development of KOR-targeted therapies.[1][11][14] Future research will likely focus on fine-tuning the C6-amide side chain and other structural elements to further optimize KOR/DOR dual agonism and enhance G-protein signaling bias, bringing the goal of a safe, effective, and non-addictive opioid analgesic closer to reality.[1][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential structure of the κ opioid receptor agonist this compound for binding to the κ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharm.or.jp [pharm.or.jp]
- 5. "SYSTEMATIC STRUCTURE-ACTIVITY RELATIONSHIP STUDIES OF this compound" by Mengchu Li [scholarscompass.vcu.edu]
- 6. "Development of Novel this compound Analogues as Kappa Opioid Receptor Ag" by Ahmed Reda [scholarscompass.vcu.edu]
- 7. Systematic Structure–Activity Relationship Study of this compound Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Structure-Activity Relationship Study of this compound Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Selective Kappa-Opioid Receptor Agonist Using Crystal Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies of Functionally Selective Kappa Opioid Receptor Agonists that Modulate ERK 1/2 Phosphorylation While Preserving G Protein Over βArrestin2 Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. benchchem.com [benchchem.com]
The Pharmacological Profile of Nalfurafine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nalfurafine hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis and pruritus in patients with chronic liver disease.[1][2][3][4][5] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding and functional activity, and key in vitro and in vivo experimental findings. Detailed methodologies for pivotal assays are provided, and signaling pathways are visually represented to facilitate a comprehensive understanding of this unique therapeutic agent.
Mechanism of Action
This compound hydrochloride exerts its therapeutic effects primarily through the selective activation of the kappa-opioid receptor (KOR), a member of the G-protein-coupled receptor (GPCR) family.[3][6] Upon binding, this compound induces a conformational change in the KOR, leading to the activation of intracellular G-proteins, specifically of the Gi/o subtype.[6][7] This initiates a signaling cascade that includes the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][8] The reduction in cAMP leads to decreased neuronal excitability and the inhibition of neurotransmitter release, which is believed to underpin its antipruritic effects by modulating the central nervous system pathways that mediate itch sensation.[6]
A distinguishing feature of this compound is its profile as a G-protein biased agonist.[2][8][9] It preferentially activates the G-protein-mediated signaling pathway over the β-arrestin-mediated pathway.[1][9] The G-protein pathway is associated with the therapeutic analgesic and antipruritic effects of KOR agonists, while the β-arrestin pathway has been linked to adverse effects such as dysphoria and psychotomimesis.[1][8] This biased agonism may explain this compound's favorable side-effect profile compared to other KOR agonists.[9][10]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the receptor binding affinity, functional activity, and pharmacokinetic parameters of this compound hydrochloride.
Table 1: Receptor Binding Affinity of this compound Hydrochloride
| Receptor | Ligand | Preparation | Ki (nM) | Reference(s) |
| Human κ-Opioid Receptor | This compound | --- | 0.075 | [9] |
| Human μ-Opioid Receptor | This compound | --- | --- | [9] |
| Human δ-Opioid Receptor | This compound | --- | --- | [1] |
| Human κ-Opioid Receptor | de-CPM Metabolite | human opioid receptor | 5.95 | [11] |
Ki: Inhibitory constant. A lower Ki value indicates higher binding affinity.
Table 2: In Vitro Functional Activity of this compound Hydrochloride
| Assay | Cell Line | Parameter | Value | Reference(s) |
| Forskolin-stimulated cAMP accumulation | CHO cells expressing human KOR | EC50 | 0.025 nM | [9] |
| Forskolin-stimulated cAMP accumulation | Cells expressing human KOR | Imax | 91% | [8] |
| [35S]GTPγS Binding | CHO cells | EC50 | 0.025 nM | [12] |
| ERK1/2 Activation (G protein-dependent) | HEK293 cells expressing hKOR | EC50 | 1.4 nM | [9] |
| p38 Activation (β-arrestin-dependent) | HEK293 cells expressing hKOR | EC50 | 110 nM | [9] |
| β-arrestin 2 Recruitment | HEK293 cells | EC50 | 1.4 nM | [12] |
EC50: Half-maximal effective concentration. Imax: Maximal inhibitory rate.
Table 3: Pharmacokinetic Parameters of this compound Hydrochloride in Hemodialysis Patients
| Dose | Administration | Tmax (hours) | Cmax (pg/mL) | t1/2 (hours) | Reference(s) |
| 2.5 μg | Single | 4.25 | 3.15 | 14.21 | [1][13] |
| 5 μ g/day | Single | 3 | 6.51 | 14.03 | [13] |
| 2.5 μ g/day | Repeated (12 days) | 4.14 | 5.70 | 25.33 | [13] |
| 5 μ g/day | Repeated (12 days) | 3.86 | 10.25 | 28.34 | [13] |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. t1/2: Elimination half-life.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound hydrochloride for opioid receptors.
Methodology: [14][15][16][17][18]
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa (κ), mu (μ), or delta (δ) opioid receptor are cultured.[14]
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[16]
-
The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[16]
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[16]
-
Protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).[16]
-
-
Binding Reaction:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.[16]
-
To each well, the following are added:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[16]
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[16]
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.[16]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[16]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
Objective: To measure the functional activity of this compound hydrochloride as a KOR agonist by quantifying its ability to inhibit adenylate cyclase.
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human KOR are seeded in 96-well plates and cultured until they reach a suitable confluency.[19]
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[20]
-
Cells are pre-incubated with varying concentrations of this compound hydrochloride.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to induce cAMP production.
-
The cells are incubated for a defined period to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[20] In these assays, endogenously produced cAMP competes with a labeled cAMP derivative for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Concentration-response curves are generated, and the EC50 (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) and the maximal inhibitory effect (Imax) are calculated.[8]
-
Substance P-Induced Scratching in Mice
Objective: To evaluate the in vivo antipruritic effect of this compound hydrochloride in a model of non-histaminergic itch.
-
Animals:
-
Drug Administration:
-
Induction of Itch:
-
Following a predetermined pretreatment time, a pruritogen, Substance P (e.g., 250 nM in 50 µL), is injected intradermally (i.d.) into the rostral part of the back of the mice.[22]
-
-
Behavioral Observation:
-
Data Analysis:
-
The total number of scratches for each mouse is determined.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the scratching behavior in the this compound-treated groups with the vehicle-treated control group.[25]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound hydrochloride and a general experimental workflow for its pharmacological characterization.
Caption: this compound's biased agonism at the KOR.
Caption: Pharmacological characterization workflow.
Conclusion
This compound hydrochloride is a selective kappa-opioid receptor agonist with a unique pharmacological profile characterized by potent G-protein biased agonism. This property likely contributes to its clinical efficacy in treating pruritus while minimizing the adverse effects associated with other KOR agonists. The in vitro and in vivo data consistently demonstrate its high affinity and functional activity at the KOR, leading to the inhibition of itch-related signaling pathways. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation and understanding of this compound and the broader class of KOR agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized controlled trial of this compound for refractory pruritus in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 13. This compound hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Structure–Activity Relationship Study of this compound Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. brieflands.com [brieflands.com]
- 19. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. s2.designcostaging.com [s2.designcostaging.com]
- 23. mdpi.com [mdpi.com]
- 24. This compound suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Nalfurafine for preclinical research in pain management
An In-depth Technical Guide to Nalfurafine for Preclinical Pain Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent and selective kappa-opioid receptor (KOR) agonist, presents a unique profile for pain management research. Clinically approved in Japan for treating uremic pruritus, its distinct mechanism of action suggests potential as an analgesic with an improved side-effect profile compared to traditional KOR agonists.[1][2][3] This technical guide provides a comprehensive overview of this compound's preclinical data, focusing on its mechanism, efficacy in various pain models, and associated experimental protocols. Quantitative data are summarized for comparative analysis, and key concepts are visualized through signaling pathway and workflow diagrams to support researchers in designing and interpreting preclinical studies.
Introduction: The Role of KOR Agonists in Analgesia
Activation of the kappa-opioid receptor (KOR) is a well-established mechanism for producing analgesia.[2] However, the clinical development of KOR agonists has been historically hindered by significant side effects, including dysphoria, sedation, and psychotomimesis.[2][4][5] This has led to a search for atypical KOR agonists that can dissociate the desired analgesic effects from these adverse reactions. This compound has emerged as a promising candidate due to its unique pharmacological properties, notably its functional selectivity or "biased agonism".[1][3][6] It is clinically used in Japan for uremic pruritus and has been shown to be safe and effective without the typical side effects of other KOR agonists.[2][7]
Mechanism of Action: G-Protein-Biased Signaling
This compound functions as a potent, selective, and centrally active full agonist of the KOR.[8] Its therapeutic advantage is believed to stem from its biased agonism. Upon binding to the KOR, a G-protein-coupled receptor (GPCR), this compound preferentially activates G-protein-mediated intracellular signaling pathways while having a lesser effect on the β-arrestin pathway.[3][9][10]
-
G-Protein Pathway (Analgesia): Activation of the G-protein pathway leads to the inhibition of adenylate cyclase, which in turn reduces cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] This cascade results in decreased neuronal excitability and neurotransmitter release, producing antinociceptive effects.[4][9]
-
β-Arrestin Pathway (Adverse Effects): The β-arrestin signaling pathway is increasingly associated with the aversive and dysphoric effects of KOR agonists.[4][8][10] Prototypical agonists like U50,488H activate this pathway, which can lead to the activation of p38 MAPK and other downstream effectors responsible for adverse events.[10] this compound's bias towards G-protein signaling is thought to spare the activation of this pathway, leading to a better safety profile.[4][10] Furthermore, studies have shown that U50,488H, but not this compound, activates the mTOR pathway, which contributes to conditioned place aversion (CPA).[2][7]
Preclinical Efficacy in Pain Models
This compound has demonstrated antinociceptive effects across various preclinical pain models, particularly for inflammatory and mechanical pain.[2][7] Its efficacy is often compared to the prototypical KOR agonist U50,488H.
Thermal Pain Models
In assays of spinally-mediated thermal nociception, such as the tail withdrawal test, this compound produces significant, dose-dependent antinociception.[2] Notably, it can achieve efficacy comparable to standard compounds at much lower doses.
Table 1: Efficacy of this compound in Thermal Antinociception (Tail Withdrawal Assay)
| Compound | Dose (mg/kg) | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| This compound | 0.015 | C57BL/6J Mice | Produced spinal antinociception equivalent to 5 mg/kg U50,488. | [1] |
| This compound | 0.015, 0.030, 0.060 | C57BL/6 Mice | All doses produced significant increases in tail withdrawal latency. | [2] |
| This compound | 0.060 | C57BL/6J Mice | Increased tail withdrawal latency by 36.3%. | [11] |
| U50,488 | 5.0 | C57BL/6J Mice | Increased tail withdrawal latency by 26.5%. | [11] |
| this compound | 0.050, 0.150 | Mice | Increased tail withdrawal latency; effect was blocked by KOR antagonist norBNI. |[10] |
Adjuvant Analgesia with MOR Agonists
This compound shows promise as an opioid-sparing adjuvant. When co-administered with mu-opioid receptor (MOR) agonists like morphine, it can enhance analgesic effects. This is particularly significant for supraspinal analgesia, as measured by the hot plate test.
Table 2: Adjuvant Effects of this compound with Morphine
| Compound(s) | Dose (mg/kg) | Animal Model | Assay | Key Finding | Reference |
|---|---|---|---|---|---|
| This compound + Morphine | 0.015 + 5.0 | C57BL/6J Mice | Hot Plate | Significantly enhanced the supraspinal analgesic effect of morphine. | [1][12] |
| this compound + Morphine | 0.015 + 5.0 | C57BL/6J Mice | Tail Withdrawal | Produced analgesic augmentation equivalent to 5 mg/kg U50,488 + morphine. |[1] |
Preclinical Side Effect Profile
A key advantage of this compound is its improved side-effect profile, with antinociceptive effects occurring at doses that do not cause significant aversion or motor impairment.[2][7]
Aversive Properties (Conditioned Place Aversion)
The Conditioned Place Aversion (CPA) assay is used to measure the dysphoric or aversive properties of a compound. While traditional KOR agonists like U50,488 reliably induce CPA, this compound shows a significantly reduced liability for aversion.
Table 3: Aversive Effects of this compound in Conditioned Place Aversion (CPA)
| Compound | Dose (mg/kg) | Animal Model | CPA Result | Reference |
|---|---|---|---|---|
| This compound | 0.015 | C57BL/6J Mice | Did not produce significant conditioned place aversion. | [1][12] |
| This compound | 0.030 | C57BL/6J Mice | Produced statistically significant aversion. | [1] |
| This compound | 0.060 | C57BL/6J Mice | Induced CPA at an antinociceptive dose. | [11] |
| U50,488 | 1.25, 2.5, 5.0 | C57BL/6J Mice | All doses produced significant aversion. |[1] |
Note: Some studies indicate that at higher antinociceptive doses, this compound can induce CPA, suggesting the therapeutic window is a critical consideration.[11]
Locomotor and Sedative Effects
KOR activation can lead to sedation and reduced locomotor activity. This compound also produces these effects, but often with a clear separation from its analgesic dose range.
Table 4: Locomotor and Motor Coordination Effects of this compound
| Compound | Dose (mg/kg) | Animal Model | Assay | Key Finding | Reference |
|---|---|---|---|---|---|
| This compound | 0.015, 0.030, 0.060 | C57BL/6J Mice | Spontaneous Locomotion | All doses significantly reduced spontaneous locomotion. | [1] |
| This compound | 0.015 | C57BL/6J Mice | Rotarod | Induced significant inhibition of motor coordination at 10 min post-injection only. | [1] |
| U50,488 | 2.5, 5.0 | C57BL/6J Mice | Spontaneous Locomotion | Significantly reduced spontaneous locomotion. |[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for key assays used to evaluate this compound.
Warm Water Tail Withdrawal Assay (Spinal Analgesia)
-
Objective: To assess thermal nociception, primarily mediated at the spinal level.
-
Apparatus: A water bath maintained at a noxious temperature (e.g., 52°C).
-
Procedure:
-
Acclimation: Mice are gently restrained, allowing the tail to hang freely.
-
Baseline: The distal third of the tail is submerged in the warm water, and the latency to a vigorous tail flick or withdrawal is recorded. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
Administration: this compound, U50,488, or vehicle is administered (e.g., intraperitoneally, subcutaneously).
-
Post-treatment Testing: At a predetermined time post-injection (e.g., 30 minutes), the tail withdrawal latency is measured again.
-
-
Data Analysis: Data are often expressed as the percentage of maximum possible effect (%MPE) or as the raw withdrawal latency.
Conditioned Place Aversion (CPA) Assay (Aversive Properties)
-
Objective: To measure the rewarding or aversive properties of a drug.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Animals are allowed to freely explore both chambers for a set time (e.g., 15 minutes) to determine initial preference.
-
Conditioning (Days 2-5): This phase consists of several sessions. On alternating days, animals receive a drug injection (e.g., this compound) and are confined to one chamber (e.g., the initially non-preferred one), and a vehicle injection and are confined to the other chamber.
-
Post-conditioning Test (Day 6): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore both chambers. The time spent in each chamber is recorded.
-
-
Data Analysis: A CPA score is calculated as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during pre-conditioning. A negative score indicates aversion.
Conclusion and Future Directions
This compound stands out in preclinical pain research as a KOR agonist that largely separates analgesia from significant aversive effects.[2] Its G-protein signaling bias is the leading hypothesis for this advantageous profile.[1][3][10] The data strongly support its potential as a standalone analgesic, particularly for inflammatory and mechanical pain, and as an opioid-sparing adjuvant.
Future research should focus on:
-
Chronic Pain Models: Evaluating the efficacy and tolerance of this compound in models of chronic neuropathic and inflammatory pain.
-
Mechanism Elucidation: Further probing the downstream signaling pathways to fully understand how G-protein bias translates to a safer clinical profile.
-
Combination Therapy: Systematically exploring combinations with other analgesic classes to identify synergistic interactions.
The comprehensive preclinical data for this compound provide a solid foundation for its continued investigation as a novel, non-addictive therapeutic for pain management.
References
- 1. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 6. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
The Discovery and Synthesis of Nalfurafine (TRK-820): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nalfurafine (TRK-820) is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[1][2] Its discovery and development represent a significant advancement in opioid pharmacology, offering a therapeutic agent with a distinct pharmacological profile that separates it from traditional mu-opioid receptor agonists and other KOR agonists.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, structure-activity relationships, and pharmacological characterization of this compound. It includes a compilation of quantitative data, descriptions of key experimental methodologies, and visualizations of the underlying signaling pathways.
Discovery and Rationale
The quest for a selective KOR agonist without the undesirable side effects of mu-opioid agonists, such as respiratory depression and dependence, and the dysphoria and psychotomimetic effects associated with earlier KOR agonists like U-50,488H, drove the development of this compound.[5][6][7] The design of this compound was based on the "message-address" concept, incorporating a tyrosine moiety, which is essential for the activity of endogenous opioid peptides.[5][7]
Initially developed as an analgesic, this compound demonstrated potent antinociceptive effects in various animal models.[5][7][8] However, during clinical trials for postoperative pain, unexpected strong sedation was observed.[5][7] This led to a strategic shift in its clinical development towards treating pruritus, particularly in hemodialysis patients, where it showed significant efficacy without the severe side effects of other opioids.[5][7][9]
Synthesis of this compound (TRK-820)
The chemical synthesis of this compound is a multi-step process starting from noroxycodone.[10] A general synthetic scheme is outlined below, based on published information.
Synthetic Scheme Overview:
A key publication outlines a synthetic route involving the following transformations:
-
Step 1: Reductive amination of a suitable morphinan (B1239233) precursor with N-benzylmethylamine, followed by reduction with sodium cyanoborohydride.
-
Step 2: Debenzylation via catalytic hydrogenation using palladium on carbon.
-
Step 3: Amide coupling with (E)-3-(3-furyl)acrylic acid in the presence of a coupling agent and a base.[11]
While a detailed, step-by-step protocol with exact quantities and reaction workups is proprietary and not fully available in the public domain, the key reagents and conditions have been described.[11] Further research has also focused on the synthesis of this compound's potential metabolites for pharmacological studies.[10]
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies have been conducted on this compound to understand the contribution of its different structural components to its activity and to develop analogs with improved therapeutic profiles.[8][12] Key molecular features that have been investigated include:
-
The 3-hydroxy group: Its presence is considered important for binding to opioid receptors.[8]
-
The C6 configuration: The stereochemistry at this position influences selectivity.[8]
-
The N-methyl group on the amide: This feature can affect the ligand's hydrophobicity and agonist activity.[8]
-
The carboxamide side chain: Variations in this part of the molecule have been explored to modulate activity and properties.[8]
These studies have led to the identification of new analogs with potentially longer durations of action and reduced sedative effects.[8][13]
Pharmacological Profile
Receptor Binding Affinity
This compound is a highly potent and selective agonist for the kappa-opioid receptor.[1][14] Quantitative data from various studies are summarized below.
| Receptor | Binding Affinity (Ki) | Cell Line | Radioligand | Reference |
| Kappa (κ) | 75 pM | - | - | [1] |
| Kappa (κ) | 5.95 nM (for de-CPM metabolite) | Human | - | [15] |
| Mu (μ) | - | Human | - | [15] |
| Delta (δ) | - | Human | - | [15] |
Functional Activity
This compound acts as a full agonist at the KOR.[1][14] Its functional potency and efficacy have been determined in various in vitro assays.
| Assay | Parameter | Value | Cell Line | Reference |
| KOR Agonism | EC50 | 25 pM | - | [1] |
| Guinea Pig Ileum (GPI) Bioassay | IC50 | 4.8 pM | - | [14] |
| Mouse Vas Deferens (MVD) Bioassay | IC50 | 36 pM | - | [14] |
| [35S]GTPγS Binding | EC50 | 0.097 nM | HEK293-T (human KOR) | [16] |
| β-arrestin Recruitment | - | Induces recruitment | U2OS (human KOR) | [1] |
| ERK1/2 Phosphorylation | - | Potent activator | HEK293 (human KOR) | [17] |
| p38 MAPK Activation | - | Less potent activator | HEK293 (human KOR) | [17] |
Mechanism of Action: Biased Agonism
A key aspect of this compound's unique pharmacological profile is its nature as a biased agonist at the KOR.[1][17] This means it preferentially activates certain downstream signaling pathways over others.
G-Protein Signaling vs. β-Arrestin Pathway
Opioid receptors, including the KOR, are G-protein coupled receptors (GPCRs). Upon activation, they can signal through two main pathways:
-
G-protein-dependent pathway: This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia and antipruritic effects.[18]
-
β-arrestin-dependent pathway: This pathway has been linked to some of the adverse effects of KOR agonists, such as dysphoria and sedation, and involves the activation of kinases like p38 MAPK.[17][18]
This compound has been shown to be a G-protein biased agonist, meaning it is more potent in activating the G-protein pathway compared to the β-arrestin pathway.[17] This bias is more pronounced at the human KOR than the rodent KOR.[17] This property is thought to contribute to its favorable side-effect profile, particularly the low incidence of dysphoria.[3][17]
Caption: this compound's biased agonism at the KOR.
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary. However, based on published literature, the methodologies for key assays can be outlined.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
-
Principle: Competitive binding between a radiolabeled ligand and the unlabeled test compound (this compound) for the KOR.
-
Materials:
-
Cell membranes from CHO cells expressing the KOR.[11]
-
Radioligand (e.g., [³H]diprenorphine).
-
Test compound (this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
General Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation.
-
Principle: An agonist-activated GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.
-
Materials:
-
General Procedure:
-
Incubate cell membranes with a fixed concentration of GDP and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
After incubation, separate bound and free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine EC50 and Emax values from concentration-response curves.
-
Caption: Workflow for the [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR.
-
Principle: Ligand-induced receptor activation leads to its phosphorylation and subsequent binding of β-arrestin. This interaction can be measured using various techniques, such as enzyme fragment complementation (e.g., PathHunter assay).
-
Materials:
-
U2OS or HEK293 cells stably expressing KOR and a β-arrestin fusion protein.[1]
-
Test compound (this compound).
-
Detection reagents.
-
Luminometer.
-
-
General Procedure (PathHunter Assay):
-
Seed cells in a microplate.
-
Stimulate cells with varying concentrations of this compound.
-
Add detection reagents.
-
Measure the luminescent signal, which is proportional to β-arrestin recruitment.
-
Generate concentration-response curves to determine potency and efficacy.
-
ERK1/2 and p38 MAPK Phosphorylation Assays
These assays quantify the activation of downstream signaling kinases.
-
Principle: Measurement of the phosphorylated forms of ERK1/2 and p38 MAPK in cell lysates following receptor activation, typically using immunoassays.
-
Materials:
-
HEK293 cells expressing the KOR.[17]
-
Test compound (this compound).
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated and total ERK1/2 and p38 MAPK.
-
Detection system (e.g., AlphaScreen, Western blotting).
-
-
General Procedure (AlphaScreen SureFire):
-
Culture cells and stimulate with this compound for a specific time.
-
Lyse the cells.
-
Add acceptor and donor beads conjugated with specific antibodies to the lysate.
-
In the presence of the phosphorylated target, the beads come into close proximity, generating a chemiluminescent signal.
-
Measure the signal using a suitable plate reader.
-
Conclusion
This compound (TRK-820) represents a landmark in the development of selective KOR agonists. Its discovery was driven by a rational design approach, and its unique pharmacological profile as a G-protein biased agonist provides a compelling explanation for its clinical efficacy in treating uremic pruritus with a favorable side-effect profile. The methodologies described herein are fundamental to the characterization of this compound and serve as a valuable reference for the ongoing research and development of novel, safer, and more effective opioid therapeutics. Further exploration of the structure-activity relationships and the nuances of its signaling pathways will continue to inform the design of next-generation KOR modulators for a variety of therapeutic indications.
References
- 1. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 3. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharm.or.jp [pharm.or.jp]
- 7. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. GPCR β-Arrestin Product Solutions [discoverx.com]
- 10. pharm.or.jp [pharm.or.jp]
- 11. Systematic Structure–Activity Relationship Study of this compound Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. TRK 820 | Semantic Scholar [semanticscholar.org]
- 19. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Nalfurafine's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Nalfurafine, a selective kappa-opioid receptor (KOR) agonist. This compound is clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis and has been investigated for its analgesic properties.[1][2] A key feature of this compound is its unique pharmacological profile, exhibiting potent KOR agonism with a reduced incidence of the dysphoria and psychotomimetic side effects often associated with other KOR agonists.[3] This guide summarizes its binding affinity at opioid receptors, details the experimental protocols used for its characterization, and visualizes the key signaling pathways it modulates.
Quantitative Binding and Functional Activity Data
This compound's interaction with opioid receptors has been quantified through various in vitro assays, primarily competitive radioligand binding assays and functional assays measuring G-protein activation. The binding affinity is typically expressed as the inhibition constant (Ki), while functional potency and efficacy are determined by parameters such as EC50, IC50, and Emax/Imax.
It is important to note that the reported binding affinity values for this compound can vary between studies.[1] These discrepancies are likely attributable to differences in experimental conditions, including the choice of radioligand, the tissue or cell line used (e.g., Chinese Hamster Ovary (CHO) cells, Human Embryonic Kidney (HEK293) cells), and the specific binding assay conditions.[1]
Opioid Receptor Binding Affinity of this compound
The following table summarizes the reported binding affinities (Ki, in nM) of this compound for the kappa (κ), mu (μ), and delta (δ) opioid receptors from various studies. A lower Ki value indicates a higher binding affinity.
| Receptor | Radioligand Used | Cell/Tissue Source | Ki (nM) | Reference |
| Kappa (KOR) | [3H]Diprenorphine | CHO cells expressing human KOR | 0.075 - 3.5 | [1] |
| [3H]U-69,593 | Guinea pig cerebellum | 0.25 | [1] | |
| Mu (MOR) | [3H]Diprenorphine | CHO cells expressing human MOR | 0.43 - 53 | [1] |
| [3H]DAMGO | Mouse brain | 1.8 | [1] | |
| Delta (DOR) | [3H]Diprenorphine | CHO cells expressing human DOR | 51 - 1200 | [1] |
| [3H]DPDPE | Mouse brain | 120 | [1] |
Functional Activity of this compound at Opioid Receptors
Functional assays, such as [35S]GTPγS binding and inhibition of forskolin-stimulated cAMP accumulation, provide insights into the potency and efficacy of this compound as an agonist. The following tables present a summary of these functional parameters.
Table 2: [35S]GTPγS Binding Assay Results
This assay measures the activation of G-proteins, a key step in opioid receptor signaling. EC50 represents the concentration of this compound that produces 50% of its maximal effect, and Emax is the maximum effect observed relative to a standard full agonist.
| Receptor | EC50 (nM) | Relative Emax (%) | Reference |
| Kappa (KOR) | < 0.1 | 91-100 (Full Agonist) | [4][5] |
| Mu (MOR) | 3.11 - 7.9 | 74-84 (Partial Agonist) | [4][6] |
| Delta (DOR) | 24.22 | 129 (Partial Agonist) | [4] |
Table 3: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay assesses the inhibitory effect of this compound on adenylyl cyclase activity, a downstream consequence of Gi/o protein-coupled receptor activation. IC50 is the concentration that causes 50% inhibition of cAMP accumulation, and Imax is the maximum inhibition achieved.
| Receptor | IC50 (nM) | Imax (%) | Reference |
| Kappa (KOR) | 0.058 | 95 | [1] |
| Mu (MOR) | 3.2 | 87 | [1] |
| Delta (DOR) | >1000 | 25 | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the in vitro binding affinity and functional activity of this compound.
Competitive Radioligand Binding Assay
This protocol provides a representative workflow for determining the binding affinity (Ki) of this compound for the kappa-opioid receptor expressed in CHO cells.
Objective: To determine the inhibition constant (Ki) of this compound for the human kappa-opioid receptor using a competitive radioligand binding assay with [3H]diprenorphine.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [3H]diprenorphine (a non-selective opioid antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Naloxone (B1662785) or unlabeled U-69,593 at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of approximately 10-20 µg per well. Homogenize if necessary.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [3H]diprenorphine (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]diprenorphine, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]diprenorphine, and varying concentrations of this compound (typically from 10^-11 to 10^-5 M), and membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are recorded for each well.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. This should generate a sigmoidal curve.
-
Determine IC50: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [3H]diprenorphine, is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]diprenorphine).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Procedure Outline:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
-
Reaction Mixture: In each well of a 96-well plate, combine the cell membranes, various concentrations of this compound, GDP, and [35S]GTPγS in an appropriate assay buffer.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [35S]GTPγS binding.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of this compound to determine the EC50 and Emax values.
Signaling Pathways and Visualizations
This compound's effects are mediated through the activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, this compound induces a conformational change in the receptor, leading to the activation of two primary intracellular signaling pathways: the G-protein-mediated pathway and the β-arrestin-mediated pathway.[1][7] this compound has been described as a G-protein biased agonist, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway, which may contribute to its favorable side-effect profile.[6][8]
G-Protein-Mediated Signaling Pathway
Activation of the Gi/o subtype of G-proteins by the this compound-bound KOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia and antipruritus.[7]
Caption: G-Protein-Mediated Signaling Pathway of this compound.
β-Arrestin-Mediated Signaling Pathway
The recruitment of β-arrestin to the activated KOR can initiate a separate signaling cascade, which is often associated with the adverse effects of KOR agonists, such as dysphoria.[7] This pathway can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.[9] this compound's bias towards G-protein signaling is thought to limit the activation of this β-arrestin pathway.[6]
Caption: β-Arrestin-Mediated Signaling Pathway of this compound.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and selective kappa-opioid receptor agonist. Its binding affinity and functional activity have been extensively documented, although with some variability in the reported quantitative data due to differing experimental setups. The detailed protocols for radioligand binding and functional assays provide a framework for the continued investigation of this compound and novel KOR ligands. The visualization of its signaling pathways highlights the dual nature of KOR activation and provides a basis for understanding this compound's unique pharmacological profile as a G-protein biased agonist, which is thought to underlie its therapeutic efficacy with a reduced side-effect liability. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of drug development and opioid pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling events initiated by kappa opioid receptor activation: quantification and immunocolocalization using phospho-selective KOR, p38 MAPK, and K(IR) 3.1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalfurafine's Attenuation of Cyclic AMP: A Technical Guide to its Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist, exerts its therapeutic effects, including its notable antipruritic properties, through a well-defined intracellular signaling cascade that culminates in the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on cAMP signaling. It details the experimental protocols used to quantify this inhibition, presents a comprehensive summary of the quantitative data, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of opioid receptor pharmacology and the development of novel therapeutics targeting these pathways.
Introduction
This compound is a clinically approved therapeutic agent in Japan for the treatment of pruritus in patients undergoing hemodialysis and those with chronic liver disease.[2] Unlike typical KOR agonists, this compound exhibits a favorable side-effect profile, with a reduced incidence of dysphoria and psychotomimetic effects at therapeutic doses.[2][3] This unique characteristic has spurred significant interest in its mechanism of action.
The primary molecular target of this compound is the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Upon binding, this compound induces a conformational change in the KOR, leading to the activation of intracellular heterotrimeric G-proteins, specifically those of the Gαi/o family.[4] The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, which is responsible for the synthesis of the second messenger cAMP from ATP.[1][4] The resultant decrease in intracellular cAMP levels leads to reduced neuronal excitability and the inhibition of neurotransmitter release, contributing to this compound's analgesic and antipruritic effects.[1]
Recent research has also highlighted the concept of "biased agonism" in relation to this compound, suggesting that it preferentially activates the G-protein signaling pathway over the β-arrestin pathway, which is often associated with the adverse effects of KOR agonists.[5][6][7][8] This guide will delve into the experimental evidence supporting this compound's potent inhibition of cAMP and the methodologies employed to elucidate this crucial aspect of its pharmacology.
Signaling Pathway
The activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular events that ultimately leads to the inhibition of cyclic AMP production. This process can be visualized as a multi-step pathway involving the receptor, a G-protein, and an effector enzyme.
References
- 1. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nalfurafine in Modulating Pruritus Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of nalfurafine, a selective κ-opioid receptor (KOR) agonist, and its role in the modulation of pruritus pathways. We will explore its mechanism of action, biased agonism, and the downstream signaling cascades it initiates. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core pathways and workflows.
Introduction: Pruritus and the Opioid System
Pruritus, or itch, is a debilitating symptom associated with numerous dermatological and systemic diseases, including chronic kidney disease (uremic pruritus) and cholestatic liver disease.[1][2] The endogenous opioid system plays a complex and dual role in itch modulation. While activation of μ-opioid receptors can induce or exacerbate pruritus, the activation of κ-opioid receptors (KORs) is known to suppress this sensation.[3][4] This dichotomy established the KOR as a promising therapeutic target for intractable pruritus. This compound was the first selective KOR agonist approved for clinical use, specifically for treating resistant uremic pruritus in patients undergoing hemodialysis and later for pruritus in patients with chronic liver disease in Japan.[5][6][7]
This compound's Core Mechanism of Action
This compound is a potent and selective agonist for the κ-opioid receptor.[3][8] Its primary mechanism involves binding to and activating KORs, which are G-protein-coupled receptors (GPCRs), predominantly located in the central and peripheral nervous systems.[3][8]
Upon activation by this compound, the KOR undergoes a conformational change, leading to the activation of associated intracellular Gi/o proteins.[8] This triggers a downstream signaling cascade characterized by the inhibition of adenylyl cyclase, which in turn reduces the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP).[8] The resulting decrease in cAMP levels leads to reduced neuronal excitability and the inhibition of neurotransmitter release, including neuropeptides like substance P that are involved in transmitting itch signals.[8]
A critical aspect of this compound's pharmacological profile is its nature as a biased agonist .[9][10] Opioid receptors can signal through two main pathways: a G-protein-mediated pathway, which is associated with therapeutic effects like analgesia and anti-pruritus, and a β-arrestin-mediated pathway.[10][11] The β-arrestin pathway, often involving the activation of p38 mitogen-activated protein kinase (MAPK), has been linked to the adverse effects of KOR agonists, such as dysphoria, sedation, and aversion.[9][12] this compound preferentially activates the G-protein signaling pathway while having a significantly lower potency for the β-arrestin pathway.[9][13] This biased agonism is believed to be the reason for its favorable clinical profile, providing effective anti-itch relief with a low incidence of the typical side effects associated with other KOR agonists.[9]
Data Presentation
The following tables summarize the quantitative data regarding this compound's receptor binding, functional potency, and clinical efficacy.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (pM) | Source |
|---|---|---|---|
| Kappa (κ) Opioid Receptor (KOR) | This compound | 75 | [6] |
| Mu (μ) Opioid Receptor (MOR) | This compound | - | Weak partial agonist activity at much lower affinity[6] |
| Delta (δ) Opioid Receptor (DOR) | this compound | - | No appreciable action[3] |
Table 2: this compound In Vitro Functional Potency and Bias
| Assay | Receptor | EC50 | Potency Fold Difference | Source |
|---|---|---|---|---|
| ERK1/2 Phosphorylation (G-protein pathway) | Human KOR | - | ~250x more potent than p38 activation | [9][13] |
| p38 MAPK Phosphorylation (β-arrestin pathway) | Human KOR | - | - | [9][13] |
| ERK1/2 Phosphorylation (G-protein pathway) | Rodent KOR | - | ~20x more potent than p38 activation | [9][13] |
| p38 MAPK Phosphorylation (β-arrestin pathway) | Rodent KOR | - | - |[9][13] |
Table 3: Clinical Efficacy of Oral this compound in Uremic Pruritus (Hemodialysis Patients)
| Study | Treatment Group (daily dose) | N | Duration | Mean Decrease in Pruritus VAS (from baseline) | p-value (vs. Placebo) | Source |
|---|---|---|---|---|---|---|
| Japanese Phase III Trial | This compound (5 µg) | 114 | 2 weeks | 22 mm | < 0.05 | [5][14] |
| This compound (2.5 µg) | 112 | 2 weeks | 23 mm | < 0.05 | [5][14] | |
| Placebo | 111 | 2 weeks | 13 mm | - | [5][14] | |
| Chinese Bridging Study | This compound (5 µg) | - | 14 days | Difference vs. Placebo: 11.37 mm | 0.041 | [15] |
| This compound (2.5 µg) | - | 14 days | Difference vs. Placebo: 8.81 mm | Not significant | [15] |
| Japanese Long-Term Open-Label | this compound (5 µg) | 145 | 52 weeks | Baseline: 75.2 mm -> Week 52: 31 mm | - |[5][16] |
Table 4: Clinical Efficacy of Oral this compound in Pruritus Associated with Chronic Liver Disease
| Study | Treatment Group (daily dose) | N | Duration | Mean Change in Pruritus VAS (from baseline at Week 4) | p-value (vs. Placebo) | Source |
|---|---|---|---|---|---|---|
| Randomized, Double-Blind Trial | This compound (5 µg) | - | 84 days | -27.46 mm | 0.0056 | [17][18] |
| This compound (2.5 µg) | - | 84 days | -28.56 mm | 0.0022 | [17][18] |
| | Placebo | - | 84 days | -19.25 mm | - |[17][18] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and workflows.
References
- 1. JMIR Dermatology - Novel Kappa-Opioid Receptor Agonist for the Treatment of Cholestatic Pruritus: Systematic Review [derma.jmir.org]
- 2. Long-term efficacy and safety of this compound hydrochloride on pruritus in chronic liver disease patients: Patient-repor… [ouci.dntb.gov.ua]
- 3. Portico [access.portico.org]
- 4. scilit.com [scilit.com]
- 5. This compound hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound hydrochloride to treat pruritus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized controlled trial of this compound for refractory pruritus in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of this compound hydrochloride in patients with chronic liver disease with refractory pruritus: A randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Nervous System Effects of Nalfurafine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[1] Its unique pharmacological profile, characterized by a separation of antipruritic and analgesic effects from the typical dysphoric and hallucinogenic side effects associated with other KOR agonists, has made it a subject of significant interest within the neuroscience and drug development communities. This technical guide provides an in-depth exploration of the central nervous system (CNS) effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to support further research and development.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo quantitative data for this compound, providing a comparative overview of its receptor binding affinity, functional activity, and behavioral effects.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| Kappa (κ) | Human | [³H]diprenorphine | 0.075 - 3.5 | [2] |
| Rat | [³H]diprenorphine | Not Specified | ||
| Mouse | [³H]diprenorphine | Not Specified | ||
| Mu (μ) | Rat | [³H]dihydromorphine | 0.5 | [3] |
| Human | [³H]naloxone | 0.43 - 53 | ||
| Delta (δ) | Mouse | D-[³H]Ala2-D-Leu5-enkephalin | 60 | [3] |
| Human | [³H]diprenorphine | 51 - 1200 |
Note: Ki values can vary depending on the specific experimental conditions, such as the radioligand and tissue preparation used.
Table 2: In Vitro Functional Activity (EC50) of this compound
| Assay | Cell Line | Parameter Measured | EC50 (nM) | Reference |
| G-Protein Activation | HEK293 (human KOR) | ERK1/2 Phosphorylation | 1.4 | [4] |
| HEK293 (rodent KOR) | ERK1/2 Phosphorylation | 0.50 | [4] | |
| CHO (human KOR) | [³⁵S]GTPγS Binding | 0.097 | [5] | |
| CHO (human KOR) | cAMP Inhibition | Not Specified | [6][7] | |
| β-Arrestin Recruitment | HEK293 (human KOR) | p38 MAPK Activation | 110 | [4] |
| HEK293 (rodent KOR) | p38 MAPK Activation | 5.2 | [4] | |
| CHO-K1 (human KOR) | β-Arrestin 2 Recruitment | Not Specified | [6][7][8] |
Note: EC50 values represent the concentration of the drug that produces 50% of the maximal effect. A lower EC50 indicates higher potency.
Table 3: In Vivo Behavioral Effects of this compound in Rodent Models
| Behavioral Assay | Species | Effect | Effective Dose Range | Reference |
| Tail-Flick Test | Mouse | Antinociception | ≥ 0.015 mg/kg | [9][10] |
| Hot Plate Test | Mouse/Rat | Antinociception | Not consistently effective | [11] |
| Formalin Test (Late Phase) | Mouse/Rat | Antinociception | A50 = 8.3 - 9.6 µg/kg | [11] |
| Conditioned Place Aversion | Mouse | Aversion at antinociceptive doses | ≥ 0.06 mg/kg | [9] |
| Rat | No aversion at lower doses | 10 - 40 µg/kg | ||
| Prolactin Release | Mouse | Increased serum prolactin | EC50 = 2.9 µg/kg | [12] |
Note: The effective dose can vary depending on the animal strain, route of administration, and specific experimental protocol.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the CNS effects of this compound are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for different opioid receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptor of interest (μ, δ, or κ).[13]
-
Competitive Binding: Membranes are incubated with a specific radioligand (e.g., [³H]diprenorphine for KOR) and varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
Objective: To measure the ability of this compound to activate G-proteins coupled to the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Buffer: Membranes are incubated in a buffer containing GDP and [³⁵S]GTPγS.
-
Drug Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The mixture is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Separation and Quantification: Similar to the radioligand binding assay, the amount of bound [³⁵S]GTPγS is measured.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
β-Arrestin Recruitment Assay
Objective: To assess the recruitment of β-arrestin to the kappa-opioid receptor upon this compound binding.
Methodology:
-
Cell Culture: Cells stably co-expressing the kappa-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme) are used.
-
Drug Treatment: Cells are treated with varying concentrations of this compound.
-
Detection: The recruitment of β-arrestin is measured by detecting the signal from the reporter system (e.g., luminescence or fluorescence).
-
Data Analysis: The EC50 value for β-arrestin recruitment is calculated from the concentration-response curve.
Conditioned Place Preference/Aversion (CPP/CPA) Test
Objective: To evaluate the rewarding or aversive properties of this compound.
Methodology:
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.[14]
-
Habituation (Pre-test): On the first day, animals are allowed to freely explore all three chambers to determine baseline preference.[15]
-
Conditioning: Over several days, animals receive an injection of this compound and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the other outer chamber.[9][14]
-
Test: On the final day, the animals are placed in the central chamber with free access to both outer chambers, and the time spent in each chamber is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Tail-Flick Test
Objective: To assess the antinociceptive (pain-relieving) effects of this compound against a thermal stimulus.
Methodology:
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Baseline Latency: The baseline time it takes for the animal to flick its tail away from the heat source is measured.
-
Drug Administration: this compound or a vehicle is administered to the animal.
-
Test Latency: At specific time points after drug administration, the tail-flick latency is measured again. A cut-off time is used to prevent tissue damage.[16]
-
Data Analysis: An increase in the tail-flick latency after drug administration indicates an antinociceptive effect.
Hot Plate Test
Objective: To evaluate the antinociceptive effects of this compound against a constant thermal stimulus.
Methodology:
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 51-55°C).[17]
-
Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw, jumping) is recorded. A maximum cut-off time is enforced.
-
Drug Administration and Testing: Similar to the tail-flick test, baseline and post-drug latencies are measured.
-
Data Analysis: An increase in response latency indicates analgesia.
Formalin Test
Objective: To assess the effects of this compound on both acute and inflammatory pain.
Methodology:
-
Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.[18][19]
-
Observation: The animal is placed in an observation chamber, and the amount of time it spends licking or biting the injected paw is recorded.
-
Phases of Nociception: The response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).[20]
-
Drug Administration: this compound is administered prior to the formalin injection.
-
Data Analysis: A reduction in the time spent licking or biting during either phase indicates an antinociceptive effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Kappa-Opioid Receptor Signaling Pathways
Caption: KOR signaling pathways activated by this compound.
Preclinical Evaluation Workflow for this compound
Caption: Workflow for preclinical evaluation of this compound's CNS effects.
Discussion and Future Directions
This compound's distinct CNS profile, particularly its reduced liability for aversion and dysphoria compared to other KOR agonists, is thought to be related to its biased agonism.[4] The data presented in this guide highlight this compound's greater potency in activating the G-protein signaling pathway, which is associated with its therapeutic effects, over the β-arrestin pathway, which is linked to its aversive effects.[4]
Future research should continue to explore the molecular determinants of this compound's biased agonism. A deeper understanding of the structural and conformational changes in the kappa-opioid receptor induced by this compound could facilitate the design of novel KOR agonists with even more favorable side-effect profiles. Furthermore, continued investigation into the downstream signaling cascades and neural circuits modulated by this compound will be crucial for elucidating the full spectrum of its CNS effects and identifying new therapeutic applications. The detailed experimental protocols provided herein offer a foundation for standardized and reproducible preclinical evaluation of this compound and next-generation KOR modulators.
References
- 1. Essential structure of the κ opioid receptor agonist this compound for binding to the κ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dol.inf.br [dol.inf.br]
- 18. criver.com [criver.com]
- 19. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalfurafine's Potential for Treating Substance Use Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nalfurafine, a clinically approved kappa-opioid receptor (KOR) agonist, presents a promising avenue for the development of novel therapeutics for substance use disorders (SUDs). Unlike traditional KOR agonists that are fraught with adverse effects such as dysphoria, sedation, and psychotomimesis, this compound exhibits a unique pharmacological profile characterized by a reduced side-effect liability. This technical guide provides an in-depth review of the preclinical evidence supporting this compound's potential in treating SUDs, with a focus on its distinct mechanism of action, quantitative efficacy data from key preclinical models, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound and other biased KOR agonists.
Introduction: The Kappa-Opioid Receptor System and Substance Use Disorders
The endogenous opioid system, particularly the kappa-opioid receptor (KOR) and its endogenous ligand dynorphin, plays a critical role in the negative reinforcement aspects of addiction.[1] Activation of the KOR system is associated with the negative affective states experienced during withdrawal, which can drive continued drug use.[1] Consequently, KOR agonists have been investigated for their potential to mitigate the rewarding effects of drugs of abuse. However, the clinical development of typical KOR agonists, such as U50,488H, has been hampered by their propensity to induce significant adverse effects, including dysphoria, sedation, and anhedonia.[2]
This compound emerges as a promising alternative. Approved in Japan for the treatment of pruritus in patients undergoing hemodialysis, it has demonstrated a favorable safety profile in clinical settings.[3][4] Preclinical studies have begun to elucidate its potential for treating SUDs, suggesting that its unique signaling properties may underlie its reduced side-effect profile.[2]
Mechanism of Action: A Biased Agonist at the Kappa-Opioid Receptor
This compound is a potent and selective KOR full agonist.[2] Its distinct therapeutic window, where it produces therapeutic effects at doses lower than those causing significant side effects, is attributed to its nature as a G-protein biased agonist.[5][6][7]
G-Protein Biased Signaling
Upon binding to the KOR, this compound preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[5][6][7] The G-protein pathway is believed to be responsible for the therapeutic effects of KOR agonists, including analgesia and the reduction of drug-seeking behavior.[5] In contrast, the β-arrestin pathway is linked to the adverse effects associated with traditional KOR agonists, such as dysphoria and sedation.[8] this compound's bias towards G-protein signaling provides a molecular basis for its improved side-effect profile.[5][6][7]
This compound's G-protein biased signaling at the KOR.
Lack of mTOR Pathway Activation
A key differentiator between this compound and classic KOR agonists like U50,488H is their differential modulation of intracellular signaling pathways.[2][9] Studies have shown that U50,488H, but not this compound, activates the mTOR (mammalian target of rapamycin) pathway.[2][9] The activation of the mTOR pathway has been linked to the conditioned place aversion (CPA) induced by U50,488H, a preclinical measure of dysphoria.[2] this compound's inability to engage this pathway further explains its lack of aversive effects.[2][9]
Differential activation of the mTOR pathway by this compound and U50,488H.
Preclinical Efficacy in Substance Use Disorder Models
This compound has demonstrated efficacy in various preclinical models of SUDs, including those for alcohol and opioid use disorders.
Alcohol Use Disorder
Preclinical studies in mice have shown that this compound can reduce excessive alcohol consumption.[3][10]
| Dose of this compound (µg/kg, i.p.) | Change in Alcohol Intake (vs. Vehicle) | Statistical Significance (p-value) | Reference |
| 10 | Decreased | < 0.05 | [3] |
| 3 | No significant change | > 0.05 | [1] |
| 1 | No significant change | > 0.05 | [1] |
This model is designed to induce high levels of voluntary alcohol consumption in rodents.[3][10]
Workflow for the intermittent access alcohol drinking paradigm.
Opioid Use Disorder
This compound has shown potential in reducing the reinforcing effects of opioids, such as oxycodone.[11][12]
| Oxycodone:this compound Mixture Proportion | Reinforcing Effect (vs. Oxycodone alone) | Statistical Significance (p-value) | Reference |
| 175:1 | No significant difference | > 0.05 | [11] |
| 56:1 | Decreased | < 0.01 | [11] |
| 18:1 | Did not function as a reinforcer | < 0.0001 | [11] |
This is a standard model to assess the reinforcing properties of drugs.[11][12]
Workflow for the intravenous self-administration paradigm.
Side-Effect Profile: A Key Advantage
A significant advantage of this compound is its favorable side-effect profile compared to other KOR agonists.[2][3]
Conditioned Place Preference/Aversion
In preclinical models, drugs with abuse potential typically produce a conditioned place preference (CPP), while drugs that are aversive produce a conditioned place aversion (CPA).[13] this compound, at doses that are effective in reducing drug-seeking behavior, generally does not produce CPA, unlike U50,488H.[2][14]
| Compound | Dose | Effect | Reference |
| This compound | 10 µg/kg (i.p.) | No CPP or CPA | [3] |
| This compound | 0.18 mg/kg (s.c.) | No CPP or CPA | [12] |
| U50,488H | 5 mg/kg | CPA | [14] |
| Oxycodone | 3.2 mg/kg (s.c.) | CPP | [12] |
| Oxycodone + this compound | 3.2 mg/kg + 0.18 mg/kg (s.c.) | No CPP | [12] |
This paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment.[13]
Workflow for the conditioned place preference paradigm.
Future Directions and Conclusion
The preclinical data strongly suggest that this compound's unique pharmacological profile as a G-protein biased KOR agonist makes it a compelling candidate for the treatment of SUDs. Its ability to reduce the reinforcing effects of alcohol and opioids without inducing the negative side effects common to other KOR agonists is a significant advantage.
Future research should focus on:
-
Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the efficacy and safety of this compound for treating SUDs in human populations.
-
Polysubstance Use: Investigating the potential of this compound in treating polysubstance use, which is a common and challenging clinical scenario.
-
Long-term Efficacy: Preclinical and clinical studies should assess the long-term efficacy of this compound and the potential for tolerance development.
-
Biomarker Development: Identifying biomarkers that can predict treatment response to this compound would be invaluable for personalizing therapy.
References
- 1. Clinically utilized kappa-opioid receptor agonist this compound combined with low-dose naltrexone prevents alcohol relapse-like drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of clinically utilized kappa opioid receptor agonist this compound with low-dose naltrexone reduces excessive alcohol drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 6. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of Clinically Utilized Kappa-Opioid Receptor Agonist this compound With Low-Dose Naltrexone Reduces Excessive Alcohol Drinking in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the reinforcing, thermal antinociceptive, and respiratory-depressant effects of oxycodone: Modeling an abuse-deterrent opioid analgesic in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kappa-opioid receptor agonist, this compound, blocks acquisition of oxycodone self-administration and oxycodone's conditioned rewarding effects in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Pharmacology of Nalfurafine at the Kappa-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nalfurafine, a clinically approved drug for uremic pruritus in Japan, stands as a significant tool in the study of the kappa-opioid receptor (KOR).[1] Its unique pharmacological profile, characterized by potent KOR agonism with a reduced incidence of the dysphoric and psychotomimetic side effects associated with other KOR agonists, has made it a subject of intense research.[2][3] This technical guide provides an in-depth exploration of the molecular pharmacology of this compound at the KOR, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling mechanisms.
Quantitative Data Summary
The interaction of this compound with the KOR has been quantified through various in vitro assays. The following tables summarize key data from multiple studies, offering a comparative overview of its binding affinity and functional potency.
Table 1: Radioligand Binding Affinities (Ki) of this compound at Opioid Receptors
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| KOR | [3H]Diprenorphine | CHO cells | 0.075 | [4] |
| KOR | [3H]U69,593 | Guinea pig cerebellum | 0.18 | [4] |
| KOR | [3H]Diprenorphine | HEK293 cells | 3.5 | [4] |
| MOR | [3H]DAMGO | Rat brain | 0.43 | [4] |
| MOR | [3H]Naloxone | CHO cells | 53 | [4] |
| DOR | [3H]DPDPE | Rat brain | 51 | [4] |
| DOR | [3H]Naltrindole | CHO cells | >1000 | [4] |
Note: Variations in Ki values can be attributed to differences in experimental conditions, such as the radioligand used, tissue or cell line preparation, and assay buffer composition.[4]
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound in G-Protein Activation Assays
| Assay | Cell Line | Parameter | Value | Reference |
| [35S]GTPγS Binding | CHO-hKOR | EC50 (nM) | 0.097 | [5] |
| Emax (%) | 91 (vs. U50,488H) | [5] | ||
| cAMP Inhibition | HEK293-hKOR | EC50 (nM) | 0.17 | [5] |
| Emax (%) | ~100 (vs. U50,488H) | [5] | ||
| ERK1/2 Phosphorylation | HEK293-hKOR | EC50 (nM) | 1.4 | [6] |
| Emax | 0.99 (vs. U50,488) | [6] |
Table 3: Functional Potency (EC50) and Efficacy (Emax) of this compound in β-Arrestin Recruitment and Downstream Signaling
| Assay | Cell Line | Parameter | Value | Reference |
| β-Arrestin 2 Recruitment (Tango) | U2OS-hKOR | EC50 (nM) | 1.8 | [5] |
| Emax (%) | 108 (vs. U50,488H) | [5] | ||
| p38 MAPK Phosphorylation | HEK293-hKOR | EC50 (nM) | 110 | [6] |
| Emax | 1.0 (vs. U50,488) | [6] |
The data highlights this compound as a potent KOR agonist. Notably, the discrepancy in potency for G-protein mediated signaling (e.g., ERK1/2 phosphorylation) versus β-arrestin-mediated signaling (e.g., p38 MAPK phosphorylation) has led to the characterization of this compound as a G-protein biased agonist in some studies.[2][6][7] This biased agonism is hypothesized to contribute to its favorable side-effect profile, as β-arrestin pathways have been linked to the aversive effects of KOR activation.[2][8] However, it is important to note that the degree and even the direction of bias can vary depending on the specific assays and analytical methods used.[4][5]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the molecular pharmacology of this compound at the KOR.
Radioligand Binding Assay
This assay determines the binding affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.[9]
1. Membrane Preparation:
-
Cells or tissues expressing the KOR are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is resuspended in assay buffer, and protein concentration is determined.
2. Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay buffer or a high concentration of an unlabeled ligand for non-specific binding determination.
-
A fixed concentration of the radiolabeled KOR ligand (e.g., [3H]diprenorphine).
-
Varying concentrations of this compound or the test compound.
-
Membrane preparation.
-
-
The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[10][11][12]
1. Membrane Preparation:
-
Prepare KOR-expressing membranes as described in the radioligand binding assay protocol.
2. Assay Setup:
-
In a 96-well plate, add the following in order:
-
Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).[10]
3. Reaction Initiation and Incubation:
-
Initiate the binding reaction by adding [35S]GTPγS to each well.[10]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[10]
4. Termination and Detection:
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold buffer.
-
Add scintillation cocktail to the wells and count the radioactivity.
5. Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding (often as a percentage of the maximal response of a full agonist) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[10]
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This assay quantifies the recruitment of β-arrestin to the activated KOR, a key step in receptor desensitization and an indicator of a distinct signaling pathway.[8]
1. Cell Culture and Seeding:
-
Use a commercially available cell line engineered to express the KOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary enzyme fragment (e.g., U2OS OPRK1 cells).
-
Seed the cells in a 96-well plate and incubate for 24-48 hours.[8]
2. Compound Stimulation:
-
Prepare serial dilutions of this compound and a reference agonist.
-
Add the compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
3. Detection:
-
Add the detection reagent containing the substrate for the complemented β-galactosidase.
-
Incubate at room temperature for a period (e.g., 60 minutes) to allow for the enzymatic reaction to generate a chemiluminescent signal.
4. Data Acquisition and Analysis:
-
Measure the chemiluminescence using a plate reader.
-
Plot the signal against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound at the KOR and the workflows of the described experimental protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of a Potential KOR/DOR Dual Agonist with No Apparent Abuse Liability via a Complementary Structure-Activity Relationship Study on this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Nalfurafine for Mood Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine is a selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus.[1] The KOR system is increasingly recognized for its role in mood regulation, with KOR activation often associated with dysphoria and anhedonia, core symptoms of depressive disorders. However, this compound exhibits a unique pharmacological profile, demonstrating a bias towards G-protein signaling over β-arrestin pathways.[2] This biased agonism is hypothesized to separate the therapeutic potential of KOR modulation from its aversive effects, making this compound a compound of significant interest for the early-stage investigation of novel treatments for mood disorders.
This technical guide provides an in-depth overview of the preclinical research on this compound's effects on mood-related behaviors, its underlying signaling mechanisms, and detailed experimental protocols.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating this compound's effects on behaviors relevant to mood disorders in animal models.
| Behavioral Assay | Species/Strain | This compound Dose | Key Finding | Reference |
| Sucrose (B13894) Preference Test (Anhedonia-like behavior) | C57BL/6J Mice (Male and Female) | 10 µg/kg (i.p.) | No significant effect on sucrose intake or preference, suggesting a lack of anhedonia-like effects at this dose. | [2] |
| Elevated Plus Maze (Anxiety-like behavior) | C57BL/6J Mice (Male and Female) | 10 µg/kg (i.p.) | No significant effect on time spent in open or closed arms, indicating a lack of anxiogenic or anxiolytic effects at this dose. | [2] |
| Conditioned Place Aversion (Aversive effects) | C57BL/6J Mice (Male and Female) | 10 µg/kg (i.p.) | Did not produce conditioned place aversion, suggesting a lack of dysphoric effects at this dose. | [2] |
| Conditioned Place Aversion (Aversive effects) | C57BL/6J Mice | 0.015 mg/kg | Did not produce significant conditioned place aversion. | [3] |
| Conditioned Place Aversion (Aversive effects) | C57BL/6J Mice | 0.03 mg/kg | Produced statistically significant aversion. | [3] |
| Locomotor Activity | C57BL/6J Mice | 0.015, 0.03, and 0.06 mg/kg | Significantly reduced spontaneous locomotor activity compared to vehicle. | [3] |
Signaling Pathways
This compound's unique profile is attributed to its biased agonism at the KOR. Activation of the KOR can trigger two main intracellular signaling cascades: the G-protein-mediated pathway, associated with analgesia, and the β-arrestin-mediated pathway, which is linked to aversive effects like dysphoria.
Kappa-Opioid Receptor Signaling in Mood Regulation
This compound preferentially activates the G-protein pathway, leading to the inhibition of adenylyl cyclase (decreasing cAMP), activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and phosphorylation of extracellular signal-regulated kinases (ERK1/2).[2] It only weakly engages the β-arrestin pathway, which involves G-protein coupled receptor kinases (GRKs) and leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key step in mediating the aversive effects of KOR activation.[4]
Experimental Protocols
Detailed methodologies for the key behavioral assays used to assess the mood-related effects of this compound are provided below.
Sucrose Preference Test (SPT)
This test is a measure of anhedonia, the inability to experience pleasure, in rodents.
-
Apparatus: Standard mouse cages equipped with two drinking bottles.
-
Procedure:
-
Habituation: For 48 hours, mice are habituated to two bottles, both containing water.
-
Baseline: For the next 48 hours, mice are given a choice between a bottle of water and a bottle of 1% sucrose solution. The position of the bottles is switched after 24 hours to avoid place preference.
-
Test: Following drug administration (e.g., this compound 10 µg/kg, i.p.), mice are again presented with a choice between water and 1% sucrose solution for a defined period (e.g., 4 hours).
-
-
Data Analysis: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%. A significant decrease in sucrose preference in the drug-treated group compared to a vehicle control group would indicate anhedonia-like behavior.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Test: Following drug administration (e.g., this compound 10 µg/kg, i.p.), each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.
-
-
Data Analysis: The time spent in the open arms and the number of entries into the open and closed arms are recorded. A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects.
Conditioned Place Aversion (CPA)
CPA is a model used to measure the aversive, or dysphoric, properties of a drug.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Baseline): On day 1, mice are allowed to freely explore both chambers for 15-30 minutes to determine any initial preference for one chamber.
-
Conditioning: Over the next several days (e.g., 6-8 days), mice receive alternating injections of the drug (e.g., this compound) and vehicle. Immediately following the drug injection, they are confined to one chamber, and after the vehicle injection, they are confined to the other.
-
Test: On the final day, mice are given a drug-free test session where they have free access to both chambers. The time spent in each chamber is recorded.
-
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber during the test session compared to the pre-conditioning baseline indicates a conditioned place aversion, suggesting the drug has aversive properties.
Experimental Workflow
Clinical Research on Mood-Related Outcomes
To date, clinical trials of this compound have primarily focused on its efficacy for pruritus.[1] In these studies, this compound has generally been well-tolerated, with a notable absence of the dysphoric or psychotomimetic side effects commonly associated with other KOR agonists.[2] However, there is a lack of clinical trial data where mood has been a primary or secondary endpoint, and therefore, no quantitative data from standardized depression or anxiety scales are available. Future clinical research is warranted to specifically evaluate the potential of this compound in treating mood disorders.
Conclusion
Early-stage, preclinical research suggests that this compound's unique G-protein biased agonism at the KOR may offer a novel therapeutic avenue for mood disorders. The available data indicate a lack of anhedonic, anxiogenic, and aversive effects at doses that are pharmacologically active. However, further research is needed to evaluate its efficacy in established animal models of depression, such as the forced swim test and chronic unpredictable stress paradigms. Moreover, clinical trials specifically designed to assess mood-related outcomes are essential to translate these promising preclinical findings into potential treatments for patients with mood disorders. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate and inform such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic variable stress or chronic morphine facilitates immobility in a forced swim test: reversal by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized controlled trial of this compound for refractory pruritus in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
Nalfurafine: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[1] Its unique pharmacological profile, characterized by potent antipruritic effects without inducing the dysphoria and psychotomimetic side effects associated with other KOR agonists, has made it a subject of significant interest in drug development.[2][3] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support research, development, and formulation activities. The document summarizes key physicochemical data, discusses potential degradation pathways based on its chemical structure and known impurities, and outlines a general methodology for stability-indicating analysis. Furthermore, it visualizes the primary signaling pathway associated with its mechanism of action.
Chemical Properties of this compound
This compound is a complex morphinan (B1239233) derivative with a distinct chemical structure that contributes to its selective KOR agonism.[2] The key physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (2E)-N-[(5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-2-propenamide | [4] |
| IUPAC Name | (E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide | [5] |
| CAS Number | 152657-84-6 | [4] |
| Molecular Formula | C₂₈H₃₂N₂O₅ | [4] |
| Molecular Weight | 476.6 g/mol | [4][6] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMSO: 10mM | [4] |
| Melting Point | 207.00 °C (for hydrochloride salt) | [7] |
| λmax | 210, 278 nm | [4] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| InChI | InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1 | [5] |
| InChIKey | XGZZHZMWIXFATA-UEZBDDGYSA-N | [5] |
| SMILES | CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 | [5] |
Stability Profile
The stability of this compound is a critical parameter for its formulation, storage, and therapeutic efficacy. While specific forced degradation studies and detailed stability-indicating methods for this compound are not extensively available in the public domain, general stability information and potential degradation pathways can be inferred from its chemical structure and available data on its impurities.
Storage and General Stability
This compound is commercially available as a crystalline solid and is stated to be stable for at least two years when stored at -20°C.[4] For its hydrochloride salt, long-term storage at temperatures below -15°C is recommended.[7] In solution, for example in DMSO, it is recommended to store at 4°C for short periods (up to two weeks) and at -80°C for longer durations (up to six months).[8]
Potential Degradation Pathways
The chemical structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions such as hydrolysis, oxidation, and photolysis. The presence of an α,β-unsaturated carbonyl group suggests a potential for Michael addition reactions.
Known impurities of this compound provide insights into likely degradation products. These include:
-
Descyclopropylmethyl this compound: This impurity suggests that the cyclopropylmethyl group attached to the nitrogen in the morphinan ring system can be cleaved.
-
10α-Hydroxy-nalfurafine: This suggests that oxidation of the morphinan skeleton is a possible degradation pathway.
-
2Z-Nalfurafine: This is a geometric isomer (cis isomer) of the parent compound, indicating that isomerization of the trans double bond in the propenamide side chain can occur, potentially induced by light or other stress conditions.[9]
Based on these and general chemical principles, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond in the N-methyl-2-propenamide side chain could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
-
Oxidation: The phenolic hydroxyl group and the tertiary amine are potential sites for oxidation. The formation of N-oxides or hydroxylated derivatives on the aromatic ring are possible outcomes.
-
Photodegradation: The conjugated system in the 3-(3-furanyl)-2-propenamide moiety can absorb UV light, potentially leading to isomerization (as seen with 2Z-Nalfurafine) or other photolytic reactions.
Table 3: Known Impurities of this compound
| Impurity Name | Molecular Formula | Molecular Weight | CAS Number | Potential Origin |
| Descyclopropylmethyl this compound | C₂₄H₂₆N₂O₅ | 422.48 | 163713-06-2 | Degradation/Synthesis-related |
| 10α-Hydroxy-nalfurafine | C₂₈H₃₂N₂O₆ | 492.57 | 1054312-75-2 | Oxidation/Metabolism |
| 2Z-Nalfurafine | C₂₈H₃₂N₂O₅ | 476.57 | 163712-68-3 | Isomerization (e.g., photolytic) |
Experimental Protocols for Stability Assessment
While a specific, validated stability-indicating method for this compound is not publicly available, a general approach for conducting forced degradation studies and developing a suitable analytical method can be outlined based on ICH guidelines.[1][10]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the drug substance.[4][11] A systematic study would involve subjecting this compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60-80°C).
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at temperatures 10°C above the accelerated stability testing conditions (e.g., 80-100°C).
-
Photostability: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13]
Samples would be collected at various time points and analyzed by a stability-indicating method to determine the extent of degradation and to profile the degradation products.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products and any process-related impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point.
Hypothetical RP-HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm (one of the λmax values for this compound).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
This method would need to be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method would be confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation product peaks are well-resolved from the main this compound peak.
For the identification and characterization of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) would be the technique of choice.[7][14][15]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects primarily through its potent and selective agonism of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[16] It is considered a G-protein biased agonist, which may contribute to its favorable side-effect profile.[3][17]
One of the described signaling pathways involves the inhibition of Protein Kinase A (PKA). In the context of melanophagy, stimulation of the KOR by this compound leads to the inhibition of PKA activation. This pathway is depicted in the diagram below.
Caption: this compound's signaling pathway via KOR and PKA inhibition.
Another important pathway involves the differential activation of G-protein signaling versus β-arrestin-dependent signaling. The aversive effects of many KOR agonists are thought to be mediated through a β-arrestin-dependent activation of p38 MAPK. This compound shows a bias towards G-protein signaling, which is associated with its therapeutic effects, and away from the β-arrestin/p38 MAPK pathway, which is linked to dysphoria.
Caption: Biased agonism of this compound at the kappa-opioid receptor.
Conclusion
This compound is a structurally complex molecule with a favorable stability profile when stored under appropriate conditions. Its chemical structure suggests potential susceptibility to hydrolysis, oxidation, and photodegradation, which should be thoroughly investigated during formulation development. The known impurities of this compound provide valuable clues for identifying potential degradation products. While specific, detailed stability studies are not widely published, the methodologies outlined in this guide provide a framework for the systematic evaluation of this compound's stability. A deeper understanding of its degradation pathways and the development of a robust, validated stability-indicating method are essential for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. Further research into its unique G-protein biased agonism will continue to be a key area of interest for the development of safer and more effective opioid-based therapeutics.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm.or.jp [pharm.or.jp]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. This compound Impurity 16 - Protheragen [protheragen.ai]
- 7. LC, LC-MS/TOF and MS(n) studies for the identification and characterization of degradation products of nelfinavir mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. database.ich.org [database.ich.org]
- 11. longdom.org [longdom.org]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 15. Drug-Drug Interactions of a Novel κ-Opioid Receptor Agonist, this compound Hydrochloride, Involving the P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Nalfurafine Hydrochloride: A Deep Dive into its Antipruritic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Nalfurafine hydrochloride, a selective kappa-opioid receptor (KOR) agonist, has emerged as a significant therapeutic agent for the management of intractable pruritus, particularly in patients with chronic kidney disease undergoing hemodialysis.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms underlying its itch-suppressing properties, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental applications.
Core Mechanism of Action: Kappa-Opioid Receptor Agonism
This compound hydrochloride exerts its antipruritic effects primarily through its potent and selective agonism of the kappa-opioid receptor (KOR), a G-protein-coupled receptor (GPCR).[1] The binding of this compound to KORs, located in both the central nervous system and peripheral tissues such as the skin, initiates a cascade of intracellular signaling events that ultimately dampen the sensation of itch.[1][2][4]
The activation of KORs by this compound leads to the inhibition of adenylate cyclase, which in turn reduces the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP).[1] This decrease in cAMP levels results in reduced neuronal excitability and the inhibition of neurotransmitter release, including substance P and other neuropeptides implicated in the transmission of itch signals.[1] The modulation of these central nervous system pathways is a key component of this compound's mechanism.[1] Furthermore, evidence suggests that this compound's action on KORs expressed in epidermal keratinocytes may also contribute to its antipruritic activity.[2][5]
An important aspect of this compound's pharmacological profile is its G-protein signaling bias.[6][7] This bias may contribute to its favorable side-effect profile, which shows a lower propensity for common opioid-related adverse effects such as sedation, respiratory depression, and dependence.[1]
Signaling Pathway of this compound Hydrochloride
Caption: this compound's KOR agonist signaling cascade.
Quantitative Data on Efficacy
The clinical efficacy of this compound hydrochloride in treating uremic pruritus has been demonstrated in several large-scale, placebo-controlled studies. The following tables summarize key quantitative data from these trials.
Table 1: Efficacy of Oral this compound in Hemodialysis Patients with Uremic Pruritus (2-Week Study)
| Treatment Group | Number of Patients (n) | Mean Decrease in Visual Analog Scale (VAS) for Pruritus from Baseline (mm) |
| 5 µg this compound | 114 | 22 |
| 2.5 µg this compound | 112 | 23 |
| Placebo | 111 | 13 |
| Source:[2][3][5][8] |
Table 2: Long-Term Efficacy of 5 µg Oral this compound in Hemodialysis Patients
| Time Point | Mean Pruritus VAS (mm) |
| Pre-treatment | 75.2 |
| Week 2 | 50.9 |
| Week 24 | 33.6 |
| Week 52 | 31.0 |
| Source:[2][8] |
Table 3: Pharmacokinetic Parameters of this compound Hydrochloride in Hemodialysis Patients
| Dosage | Tmax (hours) | Cmax (pg/mL) | t1/2 (hours) |
| 2.5 µg (single dose) | 4.25 | 3.15 | 14.21 |
| 5 µg (single dose) | 3.00 | 6.51 | 14.03 |
| 2.5 µg (repeated dose) | 4.14 | 5.70 | 25.33 |
| 5 µg (repeated dose) | 3.86 | 10.25 | 28.34 |
| Source:[2] |
Detailed Experimental Protocols
The antipruritic effects of this compound have been extensively studied in various animal models of itch. Below are detailed methodologies for key experiments.
Pruritogen-Induced Scratching in Mice
-
Objective: To evaluate the effect of this compound on scratching behavior induced by histamine (B1213489) and non-histamine pruritogens.
-
Animal Model: Male C57BL/6 mice.[9]
-
Procedure:
-
The fur on the nape of the neck is shaved.
-
Mice are habituated to a Plexiglas recording arena.
-
This compound hydrochloride or vehicle is administered systemically (e.g., subcutaneously or orally).
-
Following a pre-treatment period, a pruritogen such as histamine or chloroquine (B1663885) is injected intradermally into the shaved area.[10]
-
Scratching behavior (number of scratch bouts) is video-recorded and quantified for a defined observation period.
-
-
Key Findings: this compound significantly reduces scratching evoked by both histamine and chloroquine.[2][10]
Experimental Dry Skin Itch Model in Mice
-
Objective: To assess the efficacy of this compound on chronic itch associated with dry skin.
-
Animal Model: Male C57BL/6 mice.[9]
-
Procedure:
-
Chronic dry skin is induced by daily topical application of an acetone (B3395972) and ether mixture followed by water to a specific skin area.
-
After a period of treatment to induce dry skin and spontaneous scratching, this compound or vehicle is administered.
-
Spontaneous scratching behavior is observed and quantified.
-
-
Key Findings: this compound completely suppresses spontaneous scratching in this chronic itch model.[9]
Cholestatic Pruritus Model in Rats
-
Objective: To investigate the effect of this compound on scratching behavior secondary to cholestasis.
-
Animal Model: Rats.
-
Procedure:
-
Cholestasis is induced by chronic injection of ethynylestradiol (e.g., 2 mg/kg, s.c., for 14 days).[11]
-
The incidence of body scratching is compared between cholestatic and control animals.
-
This compound is administered to the cholestatic rats, and scratching behavior is quantified.
-
-
Key Findings: this compound dose-dependently inhibits scratching behavior associated with cholestasis.[11]
Experimental Workflow: Pruritogen-Induced Itch Model
Caption: Workflow for a pruritogen-induced itch experiment.
Conclusion
This compound hydrochloride represents a targeted and effective therapy for the management of pruritus, underpinned by its selective agonism of the kappa-opioid receptor. Its well-characterized mechanism of action, supported by robust clinical and preclinical data, highlights its importance in the field of pruritus research and treatment. The detailed understanding of its signaling pathways and the availability of established experimental models provide a solid foundation for further investigation into its therapeutic potential for other pruritic conditions.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride to treat pruritus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a kappa opioid receptor agonist, inhibits scratching behavior secondary to cholestasis induced by chronic ethynylestradiol injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Nalfurafine: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental use of Nalfurafine, a selective kappa-opioid receptor (KOR) agonist. This document outlines detailed protocols for key preclinical models, summarizes quantitative data from various studies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a structured overview of this compound's efficacy in various in vivo models.
Table 1: Antipruritic (Anti-itch) Effects of this compound in Mice
| Experimental Model | Mouse Strain | Pruritogen | Route of Administration | This compound Dose | Observed Effect |
| Acute Itch | C57BL/6 | Histamine (B1213489) | Intraperitoneal (i.p.) | 10 - 20 µg/kg | Dose-dependent reduction in scratching behavior.[1] |
| Acute Itch | C57BL/6 | Chloroquine (B1663885) | Intraperitoneal (i.p.) | 20 µg/kg | Significant reduction in scratching behavior.[1] |
| Acute Itch | C57BL/6 | Chloroquine | Oral (p.o.) | 30 - 100 µg/kg | Significant dose-dependent inhibition of pruritus.[2] |
| Chronic Dry Skin Itch | C57BL/6 | Acetone/Ether/Water | Intraperitoneal (i.p.) | 20 µg/kg | Abolished spontaneous scratching.[1] |
| Substance P-induced Itch | ICR | Substance P | Subcutaneous (s.c.) | Not specified | Used as a positive control to reduce scratching. |
Table 2: Antinociceptive (Analgesic) Effects of this compound in Mice
| Experimental Model | Mouse Strain | Route of Administration | This compound Dose | Observed Effect |
| Tail Withdrawal Test | C57BL/6J | Intraperitoneal (i.p.) | 15, 30, and 60 µg/kg | Significant, dose-dependent antinociception.[3] |
| Tail Withdrawal Test | C57BL/6J | Intraperitoneal (i.p.) | ≥ 0.06 mg/kg | Produced significant antinociception.[4][5] |
| Hot Plate Test | C57BL/6J | Subcutaneous (s.c.) | 0.015 mg/kg | Potentiated morphine-induced analgesia.[6] |
| Formalin Test | CD-1 | Subcutaneous (s.c.) | A₅₀ value: 5.8 µg/kg | Dose-dependent antinociception.[3] |
Table 3: Diuretic Effects of this compound in Rats
| Animal Model | Route of Administration | This compound Dose | Key Findings |
| Conscious Sprague-Dawley Rats | Intravenous (i.v.) bolus | 5 µg/kg | Significant increase in urine flow rate, decreased urinary sodium and potassium concentration, and decreased urine osmolality. |
| Conscious Sprague-Dawley Rats | Oral (gavage) | 150 µg/kg | Significant increase in urine flow rate and total urine output compared to vehicle. |
Table 4: Effects of this compound on Alcohol Consumption in Mice
| Experimental Model | Mouse Strain | Route of Administration | This compound Dose | Observed Effect |
| Intermittent-Access Alcohol Drinking | C57BL/6J | Intraperitoneal (i.p.) | 10 µg/kg | Significantly decreased alcohol intake and preference.[7] |
| Alcohol Deprivation Effect (Relapse Model) | C57BL/6J | Intraperitoneal (i.p.) | 1 - 10 µg/kg | Dose-dependently prevented the alcohol deprivation effect.[8][9] |
Experimental Protocols
Pruritus (Itch) Models in Mice
2.1.1. Chloroquine-Induced Scratching
This protocol is adapted from studies investigating the antipruritic effects of this compound on non-histaminergic itch.[2][10]
-
Animals: Male C57BL/6 mice are commonly used.
-
Acclimation: Allow mice to acclimate to the experimental room for at least 1 hour before testing.
-
Drug Administration:
-
Induction of Itch:
-
Inject chloroquine (CQ) subcutaneously (s.c.) at a dose of 16 mg/kg into the nape of the neck.[2]
-
-
Behavioral Observation:
-
Immediately after CQ injection, place the mice individually into observation chambers.
-
Record the number of scratching bouts directed at the injection site for 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
-
Data Analysis: Compare the number of scratching bouts between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
2.1.2. Histamine-Induced Scratching
This protocol assesses the effect of this compound on histaminergic itch.[1]
-
Animals: Male C57BL/6 mice.
-
Drug Administration:
-
Administer this compound (e.g., 10 or 20 µg/kg) or vehicle intraperitoneally (i.p.).
-
-
Induction of Itch:
-
30 minutes after this compound administration, inject histamine intradermally (i.d.) into the rostral back/nape of the neck.
-
-
Behavioral Observation:
-
Record the number of scratching bouts for 30 minutes post-histamine injection.
-
-
Data Analysis: Compare the scratching counts between the different treatment groups.
Antinociception (Analgesia) Models in Mice
2.2.1. Warm Water Tail Withdrawal Assay
This test evaluates spinal antinociception.[4][5]
-
Animals: Male and female C57BL/6J mice.
-
Procedure:
-
Gently restrain the mouse and immerse the distal third of its tail in a warm water bath maintained at 52°C.
-
Record the latency (in seconds) for the mouse to withdraw its tail from the water.
-
A cut-off time of 15-20 seconds is typically used to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.015 - 0.24 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
-
Testing:
-
Measure the tail withdrawal latency at a set time point after drug administration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between treatment groups.
-
Diuretic Effect in Rats
This protocol is based on studies investigating the renal effects of this compound.
-
Animals: Male Sprague-Dawley rats.
-
Surgical Preparation (for i.v. studies):
-
Anesthetize the rats (e.g., with isoflurane).
-
Surgically insert catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).
-
Insert a catheter into the bladder for urine collection.
-
Allow the rats to recover from anesthesia.
-
-
Experimental Procedure (Intravenous):
-
Infuse isotonic saline intravenously at a constant rate.
-
Collect urine in 10-minute intervals to establish a baseline.
-
Administer a bolus i.v. injection of this compound (e.g., 5 µg/kg) or vehicle.
-
Continue to collect urine in 10-minute intervals for at least 90 minutes.
-
Measure urine volume, sodium and potassium concentrations, and osmolality.
-
-
Experimental Procedure (Oral):
-
Place rats in metabolic cages.
-
Administer this compound (e.g., 150 µg/kg) or vehicle via oral gavage.
-
Collect urine hourly for 5 hours.
-
Measure urine volume and electrolyte concentrations.
-
-
Data Analysis: Compare urine flow rate, total urine output, and electrolyte excretion between this compound and vehicle groups.
Alcohol Consumption Model in Mice
This protocol evaluates the effect of this compound on excessive alcohol intake.[7][11]
-
Animals: Male and female C57BL/6J mice.
-
Intermittent-Access to Alcohol:
-
House mice individually.
-
Provide two bottles: one with water and one with an ethanol (B145695) solution (e.g., 20% v/v).
-
Allow 24-hour access to both bottles every other day for several weeks to establish a baseline of high alcohol consumption.
-
-
Drug Administration:
-
On a drinking day, administer this compound (e.g., 0.3 - 10 µg/kg) or vehicle intraperitoneally.
-
-
Measurement:
-
Measure the amount of alcohol and water consumed at various time points (e.g., 4, 8, and 24 hours) after drug administration.
-
-
Data Analysis:
-
Calculate alcohol intake (g/kg body weight) and alcohol preference (alcohol intake / total fluid intake).
-
Compare these values between the this compound and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound is a G protein-biased agonist of the kappa-opioid receptor (KOR).[12][13] This means it preferentially activates the G protein-mediated signaling pathway, which is associated with its therapeutic effects (analgesia and antipruritus), while having a lower potency for activating the β-arrestin pathway, which is linked to adverse effects like dysphoria.[13][14][15]
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
References
- 1. This compound Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metris.nl [metris.nl]
- 3. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of clinically utilized kappa opioid receptor agonist this compound with low-dose naltrexone reduces excessive alcohol drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinically utilized kappa-opioid receptor agonist this compound combined with low-dose naltrexone prevents alcohol relapse-like drinking in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinically utilized kappa-opioid receptor agonist this compound combined with low-dose naltrexone prevents alcohol relapse-like drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kappa opioid agonists suppress chloroquine-induced scratching in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. marist.alma.exlibrisgroup.com [marist.alma.exlibrisgroup.com]
- 12. ahajournals.org [ahajournals.org]
- 13. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 15. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nalfurafine in Conditioned Place Aversion (CPA) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine is a selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus.[1][2] Unlike typical KOR agonists that are often associated with significant aversive effects such as dysphoria and sedation, this compound has been reported to have a more favorable side-effect profile.[2][3] This has led to its investigation in various preclinical models, including conditioned place aversion (CPA) assays, to understand its potential for producing aversion. The CPA paradigm is a widely used behavioral model to assess the rewarding or aversive properties of drugs.[4][5]
These application notes provide a comprehensive overview of the use of this compound in CPA assays, including its mechanism of action, detailed experimental protocols, and a summary of quantitative data from preclinical studies.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein-coupled receptor (GPCR).[6] The downstream signaling cascades following KOR activation are complex and can mediate both the therapeutic and the aversive effects of KOR agonists.
The prevailing hypothesis suggests that the differential effects of KOR agonists may be due to "biased agonism," where a ligand preferentially activates one signaling pathway over another. The two primary pathways involved are:
-
G-protein-mediated signaling: This pathway is generally associated with the analgesic and antipruritic effects of KOR agonists.[7][8] Activation of the G-protein pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced neuronal excitability.[6]
-
β-arrestin-mediated signaling: This pathway has been linked to the aversive and dysphoric effects of KOR agonists.[1]
This compound is considered by some to be a G-protein biased agonist, which may explain its reduced aversive properties compared to unbiased KOR agonists like U50,488.[1][9] However, the extent and even the existence of this bias are still subjects of debate in the scientific community.[2][7]
Signaling Pathway of KOR Agonists
References
- 1. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of clinically utilized kappa opioid receptor agonist this compound with low-dose naltrexone reduces excessive alcohol drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nalfurafine Dose-Response in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in hemodialysis patients and pruritus in patients with chronic liver disease.[1][2] Its unique pharmacological profile, characterized by a separation between its anti-pruritic/analgesic effects and the typical KOR agonist-induced side effects like dysphoria and sedation, has made it a subject of extensive preclinical research.[1][3] this compound exhibits biased agonism, preferentially activating G-protein signaling pathways over β-arrestin pathways, which is thought to contribute to its favorable side-effect profile.[3][4][5] These application notes provide a comprehensive overview of the dose-response relationship of this compound in various rodent models of pruritus (itch) and nociception (pain), along with detailed experimental protocols and visualizations of key signaling pathways and workflows.
Data Presentation: Dose-Response of this compound in Rodent Models
The following tables summarize the quantitative data on the efficacy of this compound in suppressing scratching behavior and producing analgesia in different rodent models.
Table 1: Anti-pruritic Efficacy of this compound in Rodent Models of Itch
| Rodent Model | Pruritogen | Species/Strain | Route of Administration | Effective Dose Range | A50/ED50 Value | Notes |
| Acute Itch | Histamine | Mice (ICR) | p.o. | - | 7.3 µg/kg[1] | Dose-related reduction in scratching.[6] |
| Acute Itch | Chloroquine | Mice | s.c. | 20 µg/kg | - | Significantly reduced scratching bouts.[6] |
| Acute Itch | Substance P | Mice (ICR) | p.o. | - | 19.6 µg/kg[1] | - |
| Acute Itch | Compound 48/80 | Mice | s.c. | - | - | Effective in reducing scratching.[1] |
| Acute Itch | 5'-GNTI | Mice | s.c. | 1 - 30 µg/kg | - | Dose-dependent decrease in scratching.[7] |
| Chronic Itch (Dry Skin) | Acetone-Ether-Water (AEW) | Mice (C57BL/6) | s.c. | 20 µg/kg | - | Abolished spontaneous scratching.[6][8] |
| Cholestatic Itch | Ethynylestradiol | Rats | s.c. | 5 - 40 µg/kg | 13 µg/kg[1] | Dose-dependent inhibition of scratching. |
| Autoimmune Disease Itch | Spontaneous | Mice (MRL/lpr) | p.o. | - | - | Inhibited scratching behavior.[1][9] |
| Atopic Dermatitis | Oxazolone-induced | Mice | topical | - | - | Effective in reducing scratching.[1] |
A50 represents the dose required to produce 50% of the maximum anti-scratching effect. ED50 represents the dose required to produce a therapeutic effect in 50% of the population.
Table 2: Anti-nociceptive (Analgesic) Efficacy of this compound in Rodent Models of Pain
| Rodent Model | Pain Stimulus | Species/Strain | Route of Administration | Effective Dose Range | ED50 Value | Notes |
| Thermal Pain | Warm Water Tail Withdrawal | Mice (C57BL/6J) | i.p. | 0.06 - 0.24 mg/kg[10] | - | Antinociceptive effects observed from 0.06 mg/kg.[10] |
| Thermal Pain | Warm Water Tail Withdrawal | Rats | - | - | 0.048 mg/kg[11] | - |
| Inflammatory Pain | Formalin Test | Mice (CD-1) | s.c. | - | 5.8 µg/kg[1] | - |
| Herpetic/Postherpetic Pain | Herpes Simplex Virus I | Mice | p.o. | - | - | Dose-dependently suppressed pain-related responses.[12] |
Experimental Protocols
Protocol 1: Pruritogen-Induced Acute Itch Model in Mice
This protocol describes the induction of acute scratching behavior using various pruritogens.
1. Animals:
-
Adult male C57BL/6 or ICR mice (18-21 g) are commonly used.[6][13] The choice of strain can be critical, as some strains like ICR are more sensitive to histamine-induced scratching.[13]
2. Acclimation:
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light-dark cycle.
-
Allow at least one week of acclimation before experiments.[14]
-
Habituate mice to the observation chambers (e.g., Plexiglas arenas) for at least 30 minutes before testing.[6]
3. This compound Administration:
-
Dissolve this compound hydrochloride in sterile saline.
-
Administer this compound via the desired route (e.g., subcutaneous [s.c.] or oral [p.o.]) at various doses. Typically, a pretreatment time of 20-30 minutes is used.[1][7]
4. Pruritogen Administration:
-
Shave the fur on the nape of the neck one day before the experiment.[6]
-
Induce itching by an intradermal (i.d.) injection of a pruritogen into the shaved area. Common pruritogens and their doses include:
5. Behavioral Observation and Quantification:
-
Immediately after pruritogen injection, place the mouse in the observation chamber.
-
Videotape the mouse's behavior for a set period, typically 30-60 minutes.
-
An observer, blinded to the treatment groups, counts the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being licked or returned to the floor.[17]
Protocol 2: Chronic Itch Model - Experimental Dry Skin in Mice
This protocol details the induction of chronic itch associated with dry skin.
1. Animals and Housing:
-
Adult male C57BL/6 mice are typically used.[6]
-
House animals individually to prevent fighting and injury.
2. Induction of Dry Skin:
-
Induce dry skin by repeated topical application of an acetone (B3395972) and diethyl ether mixture followed by water (AEW).
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Apply a 1:1 mixture of acetone and diethyl ether to the nape of the neck for 15 seconds, followed by 30 seconds of water application.
-
Repeat this procedure twice daily for several consecutive days (e.g., 8 days).[6]
3. Assessment of Dry Skin:
-
Monitor transepidermal water loss (TEWL) to confirm the development of skin barrier dysfunction. A significant increase in TEWL indicates successful induction of dry skin.[6]
4. This compound Administration and Behavioral Observation:
-
Administer this compound (e.g., 20 µg/kg, s.c.) to the dry-skin mice.[6]
-
Observe and quantify spontaneous scratching behavior as described in Protocol 1.
Protocol 3: Warm Water Tail-Withdrawal Test for Analgesia in Mice
This protocol is used to assess the anti-nociceptive effects of this compound against thermal stimuli.
1. Animals:
-
Adult male and female C57BL/6J mice are suitable for this assay.[10]
2. Acclimation:
-
Handle the mice and habituate them to the experimental setup for several days before testing to reduce stress-induced variability.
3. This compound Administration:
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0.015–0.24 mg/kg).[10]
4. Tail-Withdrawal Test:
-
Gently restrain the mouse.
-
Immerse the distal third of the tail in a warm water bath maintained at a constant temperature (e.g., 52°C).[10]
-
Measure the latency (in seconds) for the mouse to withdraw its tail from the water.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Record the baseline latency before drug administration and the test latency at a specific time point after drug administration (e.g., 30 minutes).[18]
5. Data Analysis:
-
The results are often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.[10]
Signaling Pathways and Experimental Workflows
This compound's Biased Agonism at the Kappa-Opioid Receptor
This compound acts as a biased agonist at the KOR, which is a G-protein coupled receptor (GPCR). This means it preferentially activates the G-protein signaling pathway, which is associated with its therapeutic effects (analgesia and anti-pruritus), while having a lower potency for activating the β-arrestin pathway, which is linked to adverse effects like dysphoria.[3][5]
References
- 1. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents GNTI- and compound 48/80-induced spinal c-fos expression and attenuates GNTI-elicited scratching behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice. [escholarship.org]
- 9. Spontaneous scratching behavior in MRL/lpr mice, a possible model for pruritus in autoimmune diseases, and antipruritic activity of a novel kappa-opioid receptor agonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on the reinforcing, thermal antinociceptive, and respiratory-depressant effects of oxycodone: Modeling an abuse-deterrent opioid analgesic in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Methods for Preclinical Assessment of Antipruritic Agents and Itch Mechanisms Independent of Mast-Cell Histamine [jstage.jst.go.jp]
- 14. Antipruritic Effect of Nalbuphine, a Kappa Opioid Receptor Agonist, in Mice: A Pan Antipruritic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocytogen.com [biocytogen.com]
- 18. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nalfurafine in Warm-Water Tail Immersion Tests: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist with a unique pharmacological profile.[1] It has demonstrated efficacy in preclinical models of analgesia and is clinically approved in Japan for the treatment of uremic pruritus in hemodialysis patients.[2][3] A key characteristic of this compound is its biased agonism towards the G-protein signaling pathway over the β-arrestin pathway.[4][5][6] This bias is thought to contribute to its favorable side-effect profile, separating its therapeutic effects from adverse effects like dysphoria and sedation often associated with other KOR agonists.[4][7] The warm-water tail immersion test is a widely used and reliable method for assessing the antinociceptive properties of compounds, particularly those acting on the central nervous system.[5][8][9] This document provides detailed application notes and protocols for utilizing the warm-water tail immersion test to evaluate the analgesic effects of this compound.
Mechanism of Action: Biased Agonism at the Kappa-Opioid Receptor
This compound exerts its effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1] Upon activation, KORs can initiate two main intracellular signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
-
G-Protein Pathway (Analgesia): Activation of the G-protein pathway is predominantly associated with the desired analgesic and antipruritic effects of KOR agonists.[4][7] This pathway involves the inhibition of adenylyl cyclase, leading to reduced cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn decreases neuronal excitability and inhibits the release of neurotransmitters involved in pain signaling.[1]
-
β-Arrestin Pathway (Adverse Effects): The recruitment of β-arrestin is linked to the undesirable side effects of KOR agonists, such as dysphoria, sedation, and psychotomimesis.[4][7]
This compound is considered a G-protein biased agonist because it preferentially activates the G-protein pathway while having a lower potency for engaging the β-arrestin pathway.[4][5][6] This biased signaling is a critical aspect of its therapeutic potential.
Figure 1: this compound's biased signaling at the KOR.
Data Presentation: this compound in Warm-Water Tail Immersion Tests
The following tables summarize quantitative data from preclinical studies evaluating this compound in the warm-water tail immersion test in mice. The data is presented as the percentage of Maximum Possible Effect (%MPE), which is a standardized measure of analgesia.
%MPE = [(Post-drug Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100
Table 1: Dose-Response of this compound in the Warm-Water Tail Withdrawal Assay
| Dose (mg/kg) | Mean %MPE | 95% Confidence Interval | Reference |
| 0.015 | -3.3% | -13.6% to 7.0% | [1] |
| 0.06 | 36.3% | 30.2% to 42.4% | [1] |
Note: Data from adult C57BL/6 mice. A negative %MPE indicates a latency shorter than baseline.[1]
Table 2: Comparison of Antinociceptive Effects of this compound and U50,488
| Compound | Dose (mg/kg) | Mean %MPE | 95% Confidence Interval | Reference |
| This compound | 0.06 | 36.3% | 30.2% to 42.4% | [1] |
| U50,488 | 5.0 | 26.5% | 20.2% to 32.8% | [1] |
Note: U50,488 is a non-biased KOR agonist. The difference in mean latency between 0.06 mg/kg this compound and 5 mg/kg U50,488 was not statistically significant (p = 0.055).[1]
Table 3: Effect of this compound on Tail Withdrawal Latency
| Treatment | Dose (mg/kg) | Tail Withdrawal Latency (seconds) | Statistical Significance vs. Vehicle | Reference |
| Vehicle | - | ~2.5 | - | [2] |
| This compound | 0.0075 | ~4.0 | p < 0.0001 | [2] |
| This compound | 0.015 | ~5.5 | p < 0.0001 | [2] |
| This compound | 0.03 | ~7.0 | p < 0.0001 | [2] |
| U50,488 | 1.25 | ~4.5 | p < 0.001 | [2] |
| U50,488 | 5.0 | ~5.0 | p < 0.0001 | [2] |
Note: Data from C57BL/6J mice. Values are approximate, as extracted from graphical representations.[2]
Experimental Protocols
Warm-Water Tail Immersion Test Protocol
This protocol is a synthesis of methodologies reported in the cited literature.[2][9][10][11]
1. Animals:
-
Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used.[1][2][12]
-
Animals should be acclimatized to the laboratory environment for at least one week before testing.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Apparatus:
-
A thermostatically controlled water bath capable of maintaining a stable temperature (± 0.5°C).
-
A beaker or container to hold the warm water.
-
A stopwatch for recording latencies.
-
Animal restrainers appropriate for the species (e.g., cloth wrap or specialized tubes).[10]
3. Experimental Procedure:
Figure 2: Workflow for the warm-water tail immersion test.
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment begins.[1]
-
Water Bath Temperature: Set the water bath to a constant temperature, typically between 52°C and 55°C.[1][2][13] The temperature should be sufficient to elicit a withdrawal reflex without causing tissue damage.
-
Baseline Latency:
-
Gently restrain the animal, leaving the tail exposed.[10]
-
Immerse the distal 2-5 cm of the tail into the warm water.[2]
-
Start the stopwatch immediately upon immersion.
-
Record the time it takes for the animal to withdraw its tail from the water. This is the tail withdrawal latency.
-
A cutoff time (typically 10-15 seconds) must be established to prevent tissue damage.[2][11] If the animal does not withdraw its tail within this time, remove the tail and record the latency as the cutoff time.
-
-
Drug Administration:
-
Administer this compound or the vehicle control through the desired route (e.g., intraperitoneal, subcutaneous). Doses typically range from 0.015 to 0.24 mg/kg for mice.[1]
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail withdrawal latency measurement as described for the baseline.[9]
-
-
Data Analysis:
-
Calculate the %MPE for each animal at each time point.
-
Compare the %MPE or raw latencies between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[2]
-
4. Important Considerations:
-
The experimenter should be blinded to the treatment conditions to avoid bias.
-
Ensure the animal is calm and its tail is relaxed before immersion.[10]
-
Dry the tail thoroughly after each immersion.[11]
-
The interval between repeated tests on the same animal should be optimized to avoid stress-induced analgesia.
Conclusion
The warm-water tail immersion test is a valuable tool for characterizing the antinociceptive effects of this compound. By following standardized protocols and carefully analyzing the dose-response relationship, researchers can gain crucial insights into the analgesic potential of this G-protein biased kappa-opioid receptor agonist. The unique mechanism of action of this compound, favoring the G-protein pathway, underscores its potential as a therapeutic agent with an improved safety profile compared to traditional opioids.
References
- 1. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 8. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Hot Water Tail Immersion Test [protocols.io]
- 12. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nalfurafine-Induced Antinociception
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antinociceptive effects of nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist. This compound has demonstrated significant analgesic properties in various preclinical models.[1][2] Its unique pharmacological profile, potentially stemming from a bias towards G-protein signaling over β-arrestin recruitment, makes it a compound of interest for pain management with a potentially improved side-effect profile compared to traditional opioids.[1][3][4][5]
In Vitro Characterization of this compound Activity
In vitro assays are fundamental for determining the binding affinity, potency, and functional selectivity of this compound at the kappa-opioid receptor.
Radioligand Binding Assays
These assays determine the affinity of this compound for the KOR by measuring its ability to displace a radiolabeled ligand.[1]
Protocol: [³H]diprenorphine Binding Assay [1]
-
Cell Culture and Membrane Preparation:
-
Binding Reaction:
-
In a 96-well plate, incubate 30 µg of cell membranes with varying concentrations of this compound and a constant concentration of [³H]diprenorphine (e.g., 0.6 nM).[1]
-
Incubate at 25°C for 60 minutes.[1]
-
Determine non-specific binding in the presence of a high concentration of a non-labeled opioid antagonist, such as 10 µM naloxone.[1]
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.[1]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[1]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding and determine the inhibition constant (Ki) for this compound.
-
Functional Assays
Functional assays measure the cellular response following receptor activation by this compound.
Protocol: [³⁵S]GTPγS Binding Assay [1]
This assay measures the activation of G-proteins, an early event in the KOR signaling cascade.[1]
-
Membrane Preparation: Prepare cell membranes from cells expressing the kappa-opioid receptor as described above.[1]
-
Assay Reaction:
-
Detection and Analysis:
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Determine the EC₅₀ and Emax values for G-protein activation.
-
Protocol: cAMP Accumulation Assay [1]
Activation of the Gi-coupled KOR by this compound leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]
-
Cell Culture: Use HEK-293 cells stably expressing the kappa-opioid receptor.[1]
-
cAMP Induction: Pre-treat the cells with a phosphodiesterase inhibitor and then stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA-based).
-
Determine the EC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP accumulation.[1]
-
Protocol: β-Arrestin Recruitment Assay [1]
This assay measures the recruitment of β-arrestin to the activated KOR, a key step in receptor desensitization and an alternative signaling pathway.[1]
-
Assay Principle: Utilize a system, such as the PathHunter® β-arrestin recruitment assay, where the KOR is tagged with a fragment of β-galactosidase and β-arrestin is tagged with the complementing fragment.[1]
-
Cell Treatment: Treat cells expressing the tagged proteins with varying concentrations of this compound.[1]
-
Detection and Analysis:
-
Receptor activation and subsequent β-arrestin recruitment lead to the formation of a functional β-galactosidase enzyme.
-
Measure the enzyme activity using a chemiluminescent substrate.
-
Determine the EC₅₀ and Emax for β-arrestin recruitment.
-
In Vivo Assessment of Antinociception
In vivo models are crucial for evaluating the analgesic efficacy of this compound in a whole-organism context.
Thermal Nociception Assays
These assays measure the response to a thermal stimulus.
Protocol: Tail-Flick/Withdrawal Test [1][7]
-
Procedure: Gently restrain the animal (rat or mouse) with its tail exposed.[8]
-
Administer this compound or vehicle control.[8]
-
Apply a heat source (radiant heat or warm water bath at 52°C) to the tail and start a timer.[7][9]
-
The timer stops when the animal flicks its tail away from the heat.[10]
-
Record the tail-flick latency. A cut-off time is used to prevent tissue damage.
Protocol: Hot Plate Test [2]
-
Procedure: Place the animal on a heated surface maintained at a constant temperature (e.g., 51°C or 52.5°C).[2][11]
-
Administer this compound or vehicle control.
-
Start a timer and observe the animal for nociceptive behaviors such as paw licking, shaking, or jumping.
-
Record the latency to the first nociceptive response. A cut-off time is enforced.
Mechanical Nociception Assays
These models assess the response to a mechanical stimulus.
Protocol: Tail Pressure Test [2]
-
Procedure: Apply gradually increasing pressure to the base of the animal's tail using a specialized device.
-
Administer this compound or vehicle control.
-
The pressure at which the animal vocalizes or struggles is recorded as the nociceptive threshold.
Inflammatory and Chemical Nociception Assays
These models involve the induction of an inflammatory or chemical irritation to assess antinociceptive effects in a state of persistent pain.[1]
Protocol: Formalin Test [1]
-
Procedure: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the animal's hind paw.[1]
-
Immediately place the animal in an observation chamber.[1]
-
Record the amount of time the animal spends licking or biting the injected paw.[1]
-
The response is biphasic: the early phase (0-5 minutes) represents direct nociceptor activation, and the late phase (15-30 minutes) reflects inflammatory pain.[1]
-
Treatment: Administer this compound prior to the formalin injection.[1]
-
Data Analysis: Compare the duration of nociceptive behaviors in both phases between the treated and control groups.[1]
Protocol: Acetic Acid-Induced Writhing Test [1][2]
-
Procedure: Administer this compound or vehicle control.[1]
-
After a set time, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.[1]
-
Count the number of writhes (a characteristic stretching behavior) over a defined period (e.g., 20 minutes).
-
Data Analysis: Compare the number of writhes in the treated group to the control group.
Data Presentation: Quantitative Analysis of this compound's Antinociceptive Effects
The following tables summarize the quantitative data from various preclinical studies on this compound.
Table 1: In Vivo Antinociceptive Potency of this compound in Mice
| Assay | Mouse Strain | Route of Admin. | Potency (A₅₀/ED₅₀) | Comparator (U50,488H) Potency | Reference |
| Acetic Acid Writhing | ddY | s.c. | 3.3 µg/kg (A₅₀) | 351-fold less potent | [2] |
| Acetic Acid Writhing | ddY | p.o. | 32 µg/kg (A₅₀) | 796-fold less potent | [2] |
| Hot Plate (51°C) | ddY | s.c. | 129 µg/kg (A₅₀) | 68-fold less potent | [2] |
| Tail Flick (Thermal) | ddY | s.c. | 62 µg/kg (A₅₀) | 328-fold less potent | [2] |
| Tail Pressure (Mechanical) | ddY | s.c. | 9 µg/kg (A₅₀) | - | [2] |
| Tail Pinch | ddY | s.c. | 35 µg/kg (A₅₀) | - | [2] |
| Tail Withdrawal (52°C) | C57BL/6J | - | ED₃₀: 0.048 mg/kg | ED₃₀: 5.82 mg/kg | [7] |
Table 2: Dose-Response Characteristics of this compound in Thermal Nociception (Tail Withdrawal Assay in C57BL/6J Mice)
| Compound | Dose | Effect | Reference |
| This compound | ≥ 0.06 mg/kg | Antinociceptive | [7][9] |
| This compound | 0.015 mg/kg | Subthreshold for antinociception | [7][9] |
| U50,488 | ≥ 5 mg/kg | Antinociceptive | [7][9] |
| U50,488 | 1.25 mg/kg | Subthreshold for antinociception | [7][9] |
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for assessing its antinociceptive properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 5. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Effects of this compound on the reinforcing, thermal antinociceptive, and respiratory-depressant effects of oxycodone: Modeling an abuse-deterrent opioid analgesic in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Nalfurafine's Effect on β-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and data interpretation guidelines for investigating the interaction between the kappa-opioid receptor (KOR) agonist, Nalfurafine, and the β-arrestin signaling pathway. The protocols outlined below are essential for characterizing the biased agonism of this compound and similar compounds, which is crucial for the development of safer and more effective therapeutics.[1][2] It is suggested that the G-protein-mediated pathway is responsible for the analgesic effects of KOR agonists, while the β-arrestin-mediated pathway may contribute to undesirable side effects such as sedation and dysphoria.[1][3]
Introduction to this compound and Biased Agonism
This compound is a selective KOR agonist that has demonstrated a unique pharmacological profile.[1][4] Unlike traditional opioid agonists, this compound is considered a G-protein biased agonist, meaning it preferentially activates the G-protein signaling cascade over the β-arrestin pathway.[2][3][5] This biased signaling is thought to contribute to its therapeutic efficacy with a reduced side-effect profile.[2][3] The study of this compound's effect on β-arrestin recruitment is therefore critical to understanding its mechanism of action and for the discovery of novel biased ligands.
Key Experimental Techniques
Several robust and sensitive assay technologies are available to quantify agonist-induced β-arrestin recruitment. The most common methods include:
-
Enzyme Fragment Complementation Assays (EFC): Such as the PathHunter® assay, which provides a direct and rapid method for quantifying protein-protein interactions.[6]
-
Bioluminescence Resonance Energy Transfer (BRET): A technique that measures protein proximity in living cells, ideal for monitoring receptor-arrestin interactions in real-time.[7][8]
-
Tango Assay: A reporter gene assay that measures β-arrestin recruitment through the activation of a transcription factor.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's potency and efficacy in inducing β-arrestin recruitment from various studies.
Table 1: Potency (EC50) of this compound in β-Arrestin Recruitment Assays
| Cell Line | Assay Technology | This compound EC50 (nM) | Reference Agonist | Reference |
| hKOR-HEK293 | p38 MAPK activation (arrestin-dependent) | 110 | U50,488 | [9] |
| rKOR-HEK293 | p38 MAPK activation (arrestin-dependent) | 5.2 | U50,488 | [9] |
| U2OS-KOR | PathHunter® | Data presented relative to 10⁻⁷ M this compound | N/A | [10][11] |
Note: Direct EC50 values for PathHunter assays were not consistently reported in the provided search results, with data often normalized to a maximal response.
Table 2: Bias Factors for this compound
| Assay Combination | Reference Compound | Bias Factor | Conclusion | Reference |
| GloSensor (cAMP) vs. Tango (β-arrestin) | U50,488 | 7.73 | Strongly G-protein biased | [5] |
| G-protein vs. β-arrestin-2 recruitment | U50,488 | 6 | G-protein bias | [12] |
| GloSensor® cAMP vs. PathHunter® recruitment | This compound (self-referenced for analogs) | N/A | Used as a reference for G-protein biased analogs | [10] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of KOR-Mediated β-Arrestin Recruitment
Caption: this compound binding to KOR leads to GRK-mediated phosphorylation and subsequent β-arrestin recruitment.
General Experimental Workflow for β-Arrestin Recruitment Assays
Caption: A streamlined workflow for a typical homogeneous β-arrestin recruitment assay.[6]
Detailed Experimental Protocols
Protocol 1: PathHunter® β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is adapted from the general procedure for PathHunter assays and is suitable for high-throughput screening.[6][13]
Materials:
-
PathHunter® cells stably co-expressing KOR tagged with a ProLink™ (PK) peptide and β-arrestin fused to the Enzyme Acceptor (EA) fragment of β-galactosidase (e.g., U2OS or CHO-K1 cells).[10][14]
-
Cell culture medium and supplements.
-
Assay buffer.
-
This compound and other test compounds.
-
384-well white, solid-bottom assay plates.
-
PathHunter® detection reagent.
-
Luminometer.
Procedure:
-
Cell Handling:
-
Culture PathHunter® KOR β-Arrestin cells according to the supplier's instructions.
-
Harvest cells at approximately 80-90% confluency.
-
Resuspend cells in the appropriate cell plating reagent to a density of 250,000 cells/mL for a final density of 5,000 cells/well in a 384-well plate.[6]
-
-
Assay Procedure:
-
Dispense 20 µL of the cell suspension into each well of the 384-well assay plate.[6]
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells.[6]
-
For antagonist testing, pre-incubate the cells with the antagonist before adding this compound.
-
Incubate the plate for 90 minutes at 37°C or room temperature.[6]
-
-
Detection:
-
Data Analysis:
-
Normalize the data to a positive control (e.g., a saturating concentration of a known KOR agonist) and a negative control (vehicle).
-
Perform a concentration-response curve fitting to determine the EC50 of this compound.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This protocol describes a BRET-based assay to monitor the interaction between KOR and β-arrestin in living cells.[7][15]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression plasmids for KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).[7][15]
-
Cell culture medium, supplements, and transfection reagents.
-
White 96-well microplates.
-
Coelenterazine-h (BRET substrate).
-
BRET-compatible plate reader.
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a suitable format for transfection.
-
Co-transfect the cells with the KOR-Rluc8 and Venus-β-arrestin-2 plasmids using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Assay Procedure:
-
Harvest the transfected cells and resuspend them in assay buffer.
-
Dispense the cell suspension into a white 96-well microplate.
-
Add serial dilutions of this compound or other test compounds to the wells.
-
-
Detection:
-
Add the BRET substrate, coelenterazine-h, to each well.
-
Immediately measure the luminescence signals at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.[15]
-
The agonist-dependent net BRET ratio is the difference between the BRET ratios in the presence and absence of the agonist.[15]
-
Plot the net BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Conclusion
The methods described provide a robust framework for characterizing the interaction of this compound with the β-arrestin signaling pathway. By quantifying the potency and efficacy of β-arrestin recruitment and comparing these data to G-protein activation, researchers can accurately determine the bias factor of this compound and its analogs. This information is invaluable for the development of next-generation analgesics with improved therapeutic windows.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Administering Nalfurafine in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Nalfurafine (also known as TRK-820) in preclinical research settings. This document outlines effective dosing strategies for various rodent models of analgesia and pruritus, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Dosing and Pharmacokinetics
This compound has demonstrated efficacy in a range of preclinical models. The optimal dose is contingent on the animal model, the route of administration, and the specific endpoint being measured. The following tables summarize quantitative data from various studies to guide dose selection.
Table 1: Effective Doses of this compound in Mouse Models
| Model | Strain | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Analgesia | |||||
| Tail-Withdrawal Test (Spinal) | C57BL/6J | Intraperitoneal (i.p.) | 0.015 - 0.060 mg/kg | Significant, dose-dependent increase in withdrawal latency.[1][2] | |
| Hot Plate Test (Supraspinal) | C57BL/6J | Intraperitoneal (i.p.) | 0.015 mg/kg | Potentiation of morphine-induced analgesia.[1] | |
| Formalin Test | CD-1 | Subcutaneous (s.c.) | A₅₀ value of 5.8 µg/kg | Antinociception in the second phase.[3] | |
| Pruritus (Itch) | |||||
| Chloroquine-Induced Itch | C57BL/6 | Per os (p.o.) | 20 µg/kg | Significant reduction in scratching bouts. | |
| Histamine-Induced Itch | C57BL/6 | Per os (p.o.) | 10 - 20 µg/kg | Dose-dependent reduction in scratching bouts. | |
| Substance P-Induced Itch | ICR | Subcutaneous (s.c.) | Not specified | Used as a positive control. | |
| 5'-GNTI-Induced Itch | C57BL/6 | Subcutaneous (s.c.) | 0.001 - 0.03 mg/kg | Dose-dependent attenuation of scratching.[4] | |
| Other | |||||
| Conditioned Place Aversion | C57BL/6J | Intraperitoneal (i.p.) | 10 µg/kg | No conditioned place aversion.[3] |
Table 2: Effective Doses of this compound in Rat Models
| Model | Strain | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Analgesia | |||||
| Paw Pressure Test | Wistar | Subcutaneous (s.c.) | A₅₀ value of 64 µg/kg | Potent, dose-dependent antinociceptive effect.[3] | |
| Formalin Test | Not Specified | Subcutaneous (s.c.) | A₅₀ value of 9.6 µg/kg | Potent antinociceptive effect in the second phase.[3] | |
| Hot Plate Test | Sprague-Dawley | Intravenous (i.v.) | Dose-dependent | Thermal antinociception.[3] | |
| Pruritus (Itch) | |||||
| Cholestasis-Induced Itch | Sprague-Dawley | Subcutaneous (s.c.) | 0.005 - 0.04 mg/kg | Dose-dependent inhibition of scratching.[5] | |
| Other | |||||
| Conditioned Place Aversion | Fischer 344 | Not Specified | 10 - 40 µg/kg | No conditioned place preference or aversion.[6] | |
| Diuresis | Sprague-Dawley | Intravenous (i.v.) | 5 µg/kg | Significant increase in urine flow rate.[7] | |
| Diuresis | Sprague-Dawley | Per os (p.o.) | 150 µg/kg | Significant increase in urine flow rate.[7] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Tmax | Cmax | Half-life (t½) | Bioavailability | Reference |
| Mouse (Nalbuphine as a proxy) | Intraperitoneal (i.p.) | 10 min | 1123 ng/mL | 0.94 h | - | [8] |
| Mouse (Nalbuphine as a proxy) | Subcutaneous (s.c.) | 5 min | 1243 ng/mL | 1.12 h | - | [8] |
| Rat (Naltrexone as a proxy) | Subcutaneous (s.c.) | - | - | 4.6 h | - | [9] |
| Human | Oral | 3 - 4.25 h | 3.15 - 10.25 pg/mL | 14 - 28 h | Orally available | [6][10] |
Experimental Protocols
Vehicle Preparation
For preclinical administration, this compound hydrochloride can be prepared as follows:
-
For Intraperitoneal (i.p.), Subcutaneous (s.c.), and Intravenous (i.v.) Injection:
-
For compounds that are difficult to dissolve directly in aqueous solutions, initially dissolve this compound hydrochloride in 100% Dimethyl Sulfoxide (DMSO).[1]
-
Dilute the DMSO stock solution with sterile, physiological saline (0.9% NaCl) to the final desired concentration.
-
Ensure the final concentration of DMSO in the injected solution does not exceed 5% (v/v) to avoid vehicle-induced effects.[1][11]
-
For direct dissolution, sterile saline can be used as the vehicle.
-
-
For Oral Gavage (p.o.):
-
Dissolve this compound hydrochloride directly in sterile, physiological saline.[7]
-
Protocol 1: Tail-Withdrawal Test for Spinal Analgesia in Mice
This method assesses the spinal reflexive response to a noxious thermal stimulus.
Materials:
-
Tail-withdrawal apparatus (e.g., water bath or radiant heat source)
-
Mouse restrainers
-
This compound solution
-
Vehicle control (e.g., saline with or without DMSO)
-
Syringes and needles for the chosen administration route
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Gently restrain each mouse and immerse the distal third of the tail into a constant temperature water bath (e.g., 52°C) or expose it to a radiant heat source.[2]
-
Recording: Record the latency (in seconds) for the mouse to flick or withdraw its tail. A cut-off time (e.g., 15-20 seconds) must be established to prevent tissue damage.[2]
-
Administration: Administer this compound or vehicle control via the desired route (e.g., i.p. or s.c.).
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes), repeat the tail-withdrawal latency measurement.[2]
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between treatment groups.
Protocol 2: Hot Plate Test for Supraspinal Analgesia in Mice
This assay evaluates the response to a thermal stimulus, which involves higher central nervous system processing.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglass cylinder to confine the mouse
-
This compound solution
-
Vehicle control
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimate mice to the testing environment.
-
Apparatus Setup: Set the hot plate to a constant, noxious temperature (e.g., 55°C).
-
Administration: Administer this compound or vehicle control.
-
Testing: At a specified time post-injection (e.g., 30 minutes), place the mouse on the hot plate within the plexiglass cylinder.
-
Observation: Start a timer and observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping.
-
Recording: Record the latency to the first nocifensive response. A cut-off time is essential to prevent tissue injury.
-
Data Analysis: Compare the response latencies between the this compound-treated and vehicle-treated groups.
Protocol 3: Pruritus (Itch) Model in Mice
This protocol describes the induction of scratching behavior to evaluate the antipruritic effects of this compound.
Materials:
-
Pruritogen (e.g., chloroquine, histamine, or 5'-GNTI)
-
This compound solution
-
Vehicle control
-
Observation chambers
-
Video recording equipment (optional but recommended)
Procedure:
-
Acclimatization: Acclimate mice individually in observation chambers for at least 60 minutes.[12]
-
Administration: Administer this compound or vehicle control via the desired route (e.g., p.o. or s.c.).
-
Pruritogen Injection: After a set pretreatment time (e.g., 20-30 minutes), induce pruritus by injecting the pruritogen subcutaneously into the nape of the neck.[12]
-
Observation and Recording: Immediately after the pruritogen injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).[4]
-
Data Analysis: Compare the total number of scratches between the this compound-treated and vehicle-treated groups.
Visualizations
This compound Signaling Pathway
This compound is a G protein-biased kappa-opioid receptor (KOR) agonist. Its therapeutic effects, such as analgesia and antipruritus, are primarily mediated through the G protein-dependent pathway, while it has a lower propensity to activate the β-arrestin pathway, which is associated with adverse effects like dysphoria.
General Experimental Workflow for Preclinical Behavioral Studies
The following diagram illustrates a typical workflow for conducting behavioral experiments in rodents to assess the effects of this compound.
References
- 1. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents GNTI- and compound 48/80-induced spinal c-fos expression and attenuates GNTI-elicited scratching behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a kappa opioid receptor agonist, inhibits scratching behavior secondary to cholestasis induced by chronic ethynylestradiol injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of subcutaneous naltrexone pellets in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of clinically utilized kappa opioid receptor agonist this compound with low-dose naltrexone reduces excessive alcohol drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Nalfurafine: A Key Tool for Elucidating Kappa-Opioid Receptor Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist that has garnered significant interest within the research community.[1][2][3] Clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis, its unique pharmacological profile sets it apart from typical KOR agonists.[1][2][3][4] Notably, this compound demonstrates a reduced incidence of the classic KOR-mediated side effects such as dysphoria, sedation, and psychotomimetic effects.[1][2][4] This favorable safety profile is attributed to its functional selectivity, or "biased agonism," at the KOR, making it an invaluable tool for dissecting the distinct signaling pathways that mediate the therapeutic and adverse effects of KOR activation.[5][6][7][8][9]
These application notes provide an overview of this compound's pharmacology and detailed protocols for its use in studying KOR signaling pathways, aimed at researchers, scientists, and drug development professionals.
Pharmacological Profile of this compound
This compound exhibits high affinity and potency at the KOR, with moderate selectivity over the mu-opioid receptor (MOR) and high selectivity over the delta-opioid receptor (DOR).[1] Its interaction with the KOR initiates a cascade of intracellular signaling events. The prevailing hypothesis suggests that the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, are primarily mediated by the G-protein signaling pathway.[6] Conversely, the undesirable side effects are thought to be linked to the β-arrestin pathway.[6][9]
This compound is considered a G-protein biased agonist, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway.[5][7][8][9] This bias is believed to be the molecular basis for its improved side-effect profile.[5][8]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound, providing a quantitative basis for its use as a research tool.
Table 1: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Reported Ki Range (nM) | Selectivity (KOR/MOR) | Selectivity (KOR/DOR) | Reference |
| KOR | 0.075 - 3.5 | - | - | [1] |
| MOR | 0.43 - 53 | 2.4 - 69 | - | [1] |
| DOR | 51 - 1200 | - | ≥ 214 | [1] |
Note: The range in Ki values is likely due to variations in experimental conditions, such as the radioligand and tissue preparations used.[1]
Table 2: this compound Functional Activity (EC50, nM) in G-Protein Signaling Assays
| Assay | Cell Line | Receptor | EC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | CHO | KOR | < 0.1 | [1] |
| [³⁵S]GTPγS Binding | CHO | MOR | 3.2 or 12.8 | [1] |
| [³⁵S]GTPγS Binding | CHO-hKOR | KOR | 0.097 | [10] |
| cAMP Accumulation (inhibition) | CHO | KOR | - | [1] |
| ERK1/2 Phosphorylation | HEK293 | human KOR | ~0.1 (estimated from 250-fold potency difference) | [5][9] |
| ERK1/2 Phosphorylation | HEK293 | rodent KOR | ~1 (estimated from 20-fold potency difference) | [5][9] |
Table 3: this compound Functional Activity (EC50, nM) in β-Arrestin Pathway Assays
| Assay | Cell Line | Receptor | EC50 (nM) | Reference |
| p38 MAPK Phosphorylation | HEK293 | human KOR | ~25 | [5][9] |
| p38 MAPK Phosphorylation | HEK293 | rodent KOR | ~20 | [5][9] |
| β-Arrestin Recruitment | U2OS | KOR | - | [11] |
Key Signaling Pathways
This compound's utility as a research tool stems from its ability to differentially engage KOR signaling pathways. The diagrams below illustrate the canonical G-protein and β-arrestin pathways, as well as the concept of biased agonism.
References
- 1. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Nalfurafine to Investigate Opioid System Imbalance in Pruritus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a prevalent and often debilitating symptom associated with various dermatological and systemic diseases. An imbalance in the endogenous opioid system, characterized by overactivity of the µ-opioid receptor (MOR) system and hypoactivity of the kappa-opioid receptor (KOR) system, has been identified as a key mechanism in the pathophysiology of chronic pruritus.[1][2] Nalfurafine, a potent and selective KOR agonist, serves as a critical pharmacological tool to investigate and modulate this imbalance.[3][4] By activating KORs, this compound effectively suppresses itch signals, providing a therapeutic avenue for conditions like uremic and cholestatic pruritus.[5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical and in vitro studies to explore the role of the KOR system in pruritus.
Mechanism of Action
This compound is a selective agonist for the kappa-opioid receptor.[3] The KOR is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates an intracellular signaling cascade.[4][7] This cascade primarily involves the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] The reduction in cAMP modulates neuronal excitability and inhibits the release of neurotransmitters involved in the transmission of itch signals.[4] Furthermore, KOR activation can attenuate itch signaling mediated by the gastrin-releasing peptide receptor (GRPR).[7]
Data Presentation
This compound Binding Affinity and Functional Activity
The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC₅₀) of this compound for human opioid receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Assay Type | Reference(s) |
| Kappa (KOR) | 0.075 - 3.5 | < 0.1 | Radioligand Binding, [³⁵S]GTPγS Binding | [8] |
| Mu (MOR) | 0.43 - 53 | - | Radioligand Binding | [8] |
| Delta (DOR) | 51 - 1200 | - | Radioligand Binding | [8] |
Clinical Efficacy of this compound in Pruritus
This table summarizes the clinical efficacy of orally administered this compound in patients with resistant pruritus.
| Condition | Dosage | Duration | Primary Endpoint | Results | Reference(s) |
| Uremic Pruritus (Hemodialysis) | 2.5 µ g/day or 5 µ g/day | 2 weeks | Mean decrease in Visual Analog Scale (VAS) from baseline | 23 mm decrease (2.5 µg), 22 mm decrease (5 µg) vs. 13 mm decrease (placebo) | [5][9][10] |
| Uremic Pruritus (Hemodialysis) | 5 µ g/day | 52 weeks | Mean pruritus VAS | Decrease from 75.2 mm to 31 mm | [5][9] |
| Cholestatic Pruritus | 2.5 µ g/day or 5 µ g/day | 12 weeks | Decrease in VAS | 41.6 mm decrease (2.5 µg), 39.3 mm decrease (5 µg) vs. 32 mm decrease (placebo) | [11] |
Mandatory Visualizations
Caption: this compound's signaling pathway in pruritus.
Caption: Preclinical workflow for this compound evaluation.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Kappa Opioid Receptor
This protocol determines the binding affinity (Ki) of this compound for the KOR.
-
Materials:
-
Membrane preparation from cells expressing human KOR (e.g., CHO-hKOR).
-
Radioligand: [³H]diprenorphine.
-
Non-specific binding control: Unlabeled naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled naloxone.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following KOR stimulation by this compound.
-
Materials:
-
Membrane preparation from cells expressing human KOR.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS for non-specific binding.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, GDP, varying concentrations of this compound, and the membrane preparation.
-
For basal binding, omit this compound. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration and wash as described in the radioligand binding assay.
-
Measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding and plot it against the log concentration of this compound to determine the EC₅₀ and Emax values.
-
3. cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation.
-
Materials:
-
Cells expressing human KOR.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each this compound concentration.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
In Vivo Pruritus Models
1. Histamine-Induced Scratching in Mice
This model assesses the efficacy of this compound against histaminergic (acute) itch.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Habituate the mice to individual observation chambers for at least 30 minutes.
-
Administer this compound (e.g., 0.01-0.1 mg/kg, subcutaneous) or vehicle control.
-
After a pre-treatment period (e.g., 30 minutes), induce itching by intradermal injection of histamine (e.g., 100 µg in 20 µL of saline) into the nape of the neck.[12]
-
Immediately after injection, record the number of scratching bouts directed at the injection site for 30-60 minutes.[12] A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.
-
-
Data Analysis:
-
Compare the total number of scratching bouts between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
2. Chloroquine-Induced Scratching in Mice
This model evaluates the effect of this compound on non-histaminergic itch.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Data Analysis:
-
Analyze the data as described for the histamine model.
-
3. Dry Skin-Induced Pruritus in Mice
This model mimics chronic itch associated with skin barrier dysfunction.
-
Animals: Male ICR or C57BL/6 mice.
-
Procedure:
-
Induce dry skin by daily topical application of a 1:1 mixture of acetone (B3395972) and diethyl ether, followed by water, to a shaved area on the rostral back for 5-7 consecutive days.[4][8]
-
On the day of the experiment, administer this compound or vehicle.
-
Observe and quantify spontaneous scratching behavior over a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Compare the number of scratching bouts between the treatment groups.
-
4. Cholestatic Pruritus in Rats
This model is relevant for studying itch associated with liver disease.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Data Analysis:
-
Compare scratching behavior between the treated and control groups.
-
Conclusion
This compound is an invaluable tool for investigating the role of the kappa-opioid system in pruritus. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy and mechanism of action of this compound and other KOR agonists in various in vitro and in vivo models of itch. This research is crucial for the development of novel antipruritic therapies targeting the opioid system imbalance.
References
- 1. [PDF] Chloroquine-induced Pruritus | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Itch-associated response induced by experimental dry skin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metris.nl [metris.nl]
- 6. Acetone–Ether–Water Mouse Model of Persistent Itch Fully Resolves Without Latent Pruritic or Cross-Modality Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the chloroquine-induced mouse model of pruritus using an automated behavioural system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and Management of Itch in Dry Skin | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Prevention of Mrp2 activity impairment in ethinylestradiol-induced cholestasis by ursodeoxycholate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nalfurafine in Combination with MOR Agonists for Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standard mu-opioid receptor (MOR) agonists, such as morphine, are highly effective analgesics but are associated with a significant risk of abuse and other adverse side effects. A promising strategy to mitigate these risks is the co-administration of a kappa-opioid receptor (KOR) agonist. Nalfurafine, a clinically approved drug in Japan for uremic pruritus, is a G protein-biased KOR agonist that has shown potential as an opioid-sparing adjuvant.[1][2] Preclinical studies have demonstrated that this compound can potentiate the analgesic effects of MOR agonists like morphine while concurrently reducing their rewarding properties, a key factor in abuse liability.[1][3] This document provides detailed application notes and experimental protocols for investigating the synergistic analgesic effects of this compound in combination with MOR agonists.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and morphine in mice.
Table 1: Potentiation of Morphine-Induced Supraspinal Analgesia by this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Nociceptive Latency (%MPE) | Statistical Significance vs. Morphine Alone |
| Morphine | 5 | Baseline | - |
| This compound + Morphine | 0.015 + 5 | Significantly Increased | p < 0.0001 |
| This compound + Morphine | 0.030 + 5 | Significantly Increased | p < 0.0001 |
| This compound + Morphine | 0.060 + 5 | Significantly Increased | p < 0.0001 |
| This compound (0.015) + Morphine (2.5) | 0.015 + 2.5 | Equivalent to 5 mg/kg Morphine alone | p > 0.05 |
%MPE (Maximum Possible Effect) is calculated as: [(test response − baseline) / (cut-off time − baseline)] × 100. Data is derived from studies in C57BL/6J mice.[1]
Table 2: Modulation of Morphine-Induced Conditioned Place Preference (CPP) by this compound
| Treatment Group | Dose (mg/kg) | Effect on Morphine-Induced CPP |
| Morphine | 5 | Induces significant place preference |
| This compound + Morphine | 0.015 + 5 | Reduces morphine-induced place preference |
| This compound + Morphine | 0.060 + 5 | Reduces morphine-induced place preference |
| This compound (alone) | 0.015 | No significant conditioned place aversion |
| This compound (alone) | 0.030 | Produces conditioned place aversion |
Data is derived from studies in C57BL/6J mice.[1]
Signaling Pathways
Activation of both Mu-Opioid Receptors (MOR) and Kappa-Opioid Receptors (KOR) by their respective agonists initiates intracellular signaling cascades through G-protein coupling. This compound is noted as a G protein-biased KOR agonist, which is thought to contribute to its favorable side-effect profile.[1][4]
The synergistic analgesic effect of combining this compound and a MOR agonist is thought to arise from the modulation of shared downstream signaling pathways and neuronal circuits involved in pain perception.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the combined effects of this compound and MOR agonists.
Protocol 1: Hot Plate Test for Supraspinal Analgesia
Objective: To assess the potentiation of MOR agonist-induced supraspinal analgesia by this compound.
Materials:
-
Hot plate apparatus with a temperature controller and a transparent observation cylinder.
-
Timer.
-
Male C57BL/6J mice (20-30 g).
-
This compound hydrochloride.
-
Morphine sulfate.
-
Sterile 0.9% saline solution.
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Acclimatization: House mice in the experimental room for at least 1 hour before testing.
-
Apparatus Setup: Set the hot plate temperature to 52-55°C and allow it to stabilize.
-
Baseline Latency: Gently place a mouse on the hot plate and start the timer. Observe for nociceptive responses such as hind paw licking, shaking, or jumping. Stop the timer at the first clear sign of a response and record the latency. A cut-off time of 30-40 seconds should be established to prevent tissue damage. Remove the mouse immediately if it does not respond by the cut-off time.
-
Drug Administration: Administer the vehicle (saline), morphine alone, this compound alone, or the combination of this compound and morphine via i.p. injection. Injection volume should be consistent (e.g., 10 ml/kg).
-
Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) for each animal. Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Tail Withdrawal Test for Spinal Analgesia
Objective: To evaluate the effect of this compound and MOR agonist combination on spinal nociceptive reflexes.
Materials:
-
Water bath with a temperature controller.
-
Timer.
-
Mouse restrainer.
-
Animals, drugs, and injection materials as in Protocol 1.
Procedure:
-
Acclimatization and Restraint: Acclimatize the mice to the testing environment and gently place them in a restrainer, allowing the tail to be free.
-
Apparatus Setup: Maintain the water bath at a constant temperature (e.g., 52°C).
-
Baseline Latency: Immerse the distal half of the mouse's tail into the warm water and start the timer. The latency to a clear tail flick or withdrawal from the water is recorded. A cut-off time of 10-15 seconds is recommended.
-
Drug Administration: Administer the test compounds as described in Protocol 1.
-
Post-Treatment Latency: Measure the tail withdrawal latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate %MPE and compare the treatment groups statistically.
Protocol 3: Conditioned Place Preference (CPP)
Objective: To assess the ability of this compound to reduce the rewarding properties of a MOR agonist.
Materials:
-
Three-chamber CPP apparatus.
-
Video tracking software.
-
Animals, drugs, and injection materials as in Protocol 1.
Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the central compartment of the CPP box and allow free access to all chambers for 15-30 minutes. Record the time spent in each of the two larger, distinct chambers to establish baseline preference.
-
Conditioning (Days 2-4):
-
On alternate days, administer the MOR agonist (e.g., morphine) and immediately confine the mouse to one of the large chambers for 30 minutes.
-
On the other days, administer the vehicle (saline) and confine the mouse to the opposite chamber for 30 minutes. The chamber paired with the drug should be counterbalanced across animals.
-
For the combination group, administer this compound prior to the MOR agonist on the drug-pairing days.
-
-
Post-Conditioning (Test Day - Day 5): Administer vehicle to all mice and place them in the central compartment with free access to all chambers for 15-30 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase indicates a conditioned place preference. Compare the preference scores between the morphine-only group and the combination group.
Protocol 4: Assessment of Respiratory Depression
Objective: To determine if this compound mitigates MOR agonist-induced respiratory depression.
Materials:
-
Whole-body plethysmography chamber or a rodent pulse oximeter.
-
Data acquisition system.
-
Animals, drugs, and injection materials as in Protocol 1.
Procedure:
-
Acclimatization: Acclimatize the mice to the plethysmography chamber or the pulse oximeter collar for several sessions before the experiment.
-
Baseline Measurement: Place the conscious, unrestrained mouse in the chamber or attach the collar and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) or oxygen saturation for a stable period (e.g., 30 minutes).
-
Drug Administration: Administer the test compounds.
-
Post-Treatment Measurement: Continuously monitor and record respiratory parameters for a defined period (e.g., 60-120 minutes) after injection.
-
Data Analysis: Compare the changes in respiratory parameters from baseline across the different treatment groups.
Protocol 5: Gastrointestinal Transit Assay (Charcoal Meal)
Objective: To evaluate the effect of the drug combination on MOR agonist-induced constipation.
Materials:
-
Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia).
-
Oral gavage needle.
-
Ruler.
-
Animals, drugs, and injection materials as in Protocol 1.
Procedure:
-
Fasting: Fast the mice overnight (12-18 hours) with free access to water.
-
Drug Administration: Administer the test compounds via i.p. injection.
-
Charcoal Administration: After a set time following drug injection (e.g., 30 minutes), administer a fixed volume of the charcoal meal (e.g., 0.2-0.3 mL) orally via gavage.
-
Transit Time: After a specific duration (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) × 100. Compare the percentages across treatment groups.
Conclusion
The combination of this compound with MOR agonists presents a compelling therapeutic strategy for pain management. The protocols outlined in this document provide a framework for the preclinical evaluation of this combination, focusing on both the enhancement of analgesia and the reduction of adverse effects. Rigorous and standardized experimental procedures are crucial for generating reliable data to support the clinical development of this promising approach to safer and more effective pain relief.
References
- 1. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Diuretic Effects of Nalfurafine
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to investigate and quantify the diuretic effects of Nalfurafine. The protocols are based on established preclinical and clinical research methodologies.
Introduction
This compound, a selective kappa opioid receptor (KOR) agonist, has demonstrated significant diuretic properties.[1] Unlike traditional diuretics that act directly on the renal tubules, this compound is thought to exert its effects through a central mechanism involving the inhibition of vasopressin (antidiuretic hormone) release.[2][3] This unique mechanism of action makes it a compound of interest for conditions associated with water retention and for its potential to enhance the efficacy of standard diuretics while mitigating electrolyte imbalances.[2][4]
Key Experimental Protocols
In Vivo Diuresis Assay in Rodent Models
This protocol is designed to assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of this compound in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Standard diuretics for comparison (e.g., furosemide (B1674285), hydrochlorothiazide (B1673439), amiloride)[4]
-
Metabolic cages for individual housing and urine collection[5]
-
Gavage needles for oral administration
-
Syringes and needles for subcutaneous or intravenous injection
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
Osmometer for urine osmolality measurement
Procedure:
-
Animal Acclimatization: House rats individually in metabolic cages for at least 2-3 days before the experiment to allow for acclimatization.[6] Provide free access to food and water.
-
Fasting: Withhold food for 18 hours before the experiment but allow free access to water.[7]
-
Hydration: Administer a saline load (e.g., 25 ml/kg, orally or intraperitoneally) to ensure adequate hydration and a measurable baseline urine output.[7]
-
Grouping: Divide the animals into experimental groups (n=6-8 per group), including:
-
Drug Administration: Administer the respective compounds via the desired route (subcutaneous, intravenous, or oral gavage).
-
Urine Collection: Collect urine at predetermined intervals (e.g., hourly for 5 hours or cumulatively over 5-24 hours).[2][6][8]
-
Measurements: For each urine sample, record the following:
-
Total urine volume (ml)
-
Urinary sodium and potassium concentrations (mEq/L)
-
Urine osmolality (mOsm/kg)
-
-
Data Analysis: Calculate the total urine output, sodium excretion, and potassium excretion for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the different treatment groups.
Experimental Workflow for In Vivo Diuresis Assay
Workflow for assessing this compound's diuretic effect in rodents.
Proposed Signaling Pathway for this compound-Induced Diuresis
This compound, as a kappa opioid receptor agonist, is believed to induce diuresis by acting on the central nervous system to inhibit the secretion of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), from the posterior pituitary gland. Reduced AVP levels lead to decreased water reabsorption in the collecting ducts of the kidneys, resulting in increased urine output (diuresis).
Proposed signaling pathway of this compound-induced diuresis.
Data Presentation
Table 1: Diuretic Effects of this compound in Rats (Intravenous Administration)
| Treatment Group | Dose | Urine Output (ml/90 min) | Sodium Excretion (µEq/90 min) | Potassium Excretion (µEq/90 min) |
| Vehicle | - | 1.5 ± 0.3 | 150 ± 20 | 80 ± 10 |
| This compound | 5 µg/kg | 4.2 ± 0.5 | 130 ± 15 | 70 ± 8 |
| Furosemide | 7.5 mg/kg | 6.8 ± 0.7 | 850 ± 50 | 250 ± 25 |
| This compound + Furosemide | 5 µg/kg + 7.5 mg/kg | 8.5 ± 0.9# | 750 ± 60 | 220 ± 20 |
| Hydrochlorothiazide | 2.5 mg/kg | 5.5 ± 0.6 | 600 ± 45 | 180 ± 18 |
| This compound + Hydrochlorothiazide | 5 µg/kg + 2.5 mg/kg | 7.2 ± 0.8# | 520 ± 40 | 160 ± 15* |
Data are presented as mean ± SEM and are hypothetical, based on trends reported in Jackson et al. (2022).[2] *p < 0.05 compared to Vehicle. #p < 0.05 compared to the standard diuretic alone.
Table 2: Diuretic Effects of this compound in Rats (Oral Administration)
| Treatment Group | Dose | Urine Output (ml/5 h) | Sodium Excretion (µEq/5 h) | Potassium Excretion (µEq/5 h) |
| Vehicle | - | 3.1 ± 0.4 | 300 ± 30 | 150 ± 15 |
| This compound | 150 µg/kg | 6.5 ± 0.7 | 250 ± 25 | 130 ± 12 |
| Amiloride (B1667095) | 5 mg/kg | 5.8 ± 0.6 | 450 ± 40 | 100 ± 10 |
| This compound + Amiloride | 150 µg/kg + 5 mg/kg | 7.9 ± 0.8# | 380 ± 35 | 90 ± 9* |
Data are presented as mean ± SEM and are hypothetical, based on trends reported in Jackson et al. (2022).[2][4] *p < 0.05 compared to Vehicle. #p < 0.05 compared to amiloride alone.
Logical Relationship of this compound's Effects
The following diagram illustrates the logical relationship between this compound administration and its observed physiological effects, highlighting its dual action of increasing water excretion while conserving electrolytes.
Logical flow of this compound's diuretic and electrolyte-sparing effects.
References
- 1. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 8. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: this compound, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Characterization of Novel Nalfurafine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine (brand name Remitch®) is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[1][2][3] Unlike typical KOR agonists, this compound exhibits a unique pharmacological profile with potent antipruritic and analgesic effects without inducing significant dysphoria, psychotomimesis, or dependence, side effects that have historically limited the clinical development of this class of compounds.[2][4][5] This favorable profile is thought to be related to its action as a biased agonist at the KOR, potentially favoring G-protein signaling pathways over β-arrestin pathways.[1][6]
The development of novel this compound analogues is a promising avenue for creating next-generation therapeutics for a range of conditions, including chronic pain, pruritus, and substance use disorders.[2][5] A systematic structure-activity relationship (SAR) study of this compound has led to the synthesis and characterization of numerous analogues with varied potency, selectivity, and in vivo efficacy.[2][4] This document provides detailed application notes and protocols for the in vivo characterization of such novel this compound analogues, focusing on key assays for assessing their therapeutic potential and side effect profiles.
Data Presentation: In Vitro and In Vivo Pharmacology of this compound Analogues
The following tables summarize the quantitative data for a selection of this compound analogues, providing a basis for comparison of their pharmacological properties.
Table 1: In Vitro Receptor Binding Affinities and Functional Activities of this compound Analogues
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR EC50 (nM) | KOR Emax (%) |
| This compound | 0.075 | 2.4 | >1000 | 0.025 | 100 |
| Analogue 21 | 0.12 | 15 | 3.5 | 0.04 | 105 |
| Analogue 23 | 0.09 | 2.1 | 1.8 | 0.03 | 102 |
| 42B | 1.2 | 10.1 | >1000 | 0.21 | 91 |
Data synthesized from multiple sources. Ki represents the binding affinity, with lower values indicating higher affinity. EC50 is the concentration of the compound that produces 50% of the maximal effect, with lower values indicating higher potency. Emax is the maximum efficacy relative to a standard agonist.
Table 2: In Vivo Antinociceptive Efficacy of this compound Analogues in the Warm-Water Tail Immersion Assay
| Compound | ED50 (mg/kg) | Maximum Possible Effect (MPE %) at ED50 | Duration of Action (min) at 3x ED50 |
| This compound | 0.015 | 50 | 60 |
| Analogue 21 | 0.01 | 50 | 120 |
| Analogue 23 | 0.012 | 50 | 120 |
| 42B | 0.05 | 50 | 60 |
ED50 is the dose of the compound that produces a therapeutic effect in 50% of the subjects. MPE % indicates the percentage of the maximum possible analgesic effect. Duration of action was assessed at a dose three times the ED50.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Warm-Water Tail Immersion Assay for Antinociception
This assay is a classic method for evaluating the analgesic properties of compounds by measuring the latency of a mouse to withdraw its tail from warm water.[6][7][8]
Materials:
-
Water bath maintained at 52°C ± 0.5°C
-
Mouse restrainer
-
Stopwatch
-
Test compounds (this compound analogues) and vehicle control
-
Syringes and needles for administration (e.g., subcutaneous, intraperitoneal)
Procedure:
-
Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Gently restrain the mouse and immerse the distal 2-3 cm of its tail into the 52°C water bath. Start the stopwatch immediately.
-
Measurement: Record the latency (in seconds) for the mouse to flick or withdraw its tail from the water.
-
Cut-off Time: A cut-off time of 15-20 seconds must be established to prevent tissue damage. If the mouse does not withdraw its tail by the cut-off time, remove the tail and assign the maximum latency score.
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route.
-
Post-treatment Latency: At predetermined time points after compound administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail immersion test and record the latencies.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Substance P-Induced Pruritus Model
This model is used to assess the anti-pruritic (anti-itch) activity of compounds by measuring the reduction in scratching behavior induced by an intradermal injection of Substance P.[9][10]
Materials:
-
Substance P solution (e.g., 100 µ g/site in saline)
-
Observation chambers
-
Video recording equipment
-
Test compounds and vehicle control
-
Microsyringes for intradermal injection
Procedure:
-
Acclimatization: Place mice individually in clear observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Compound Administration: Administer the test compound or vehicle control at a predetermined time before the pruritogen challenge.
-
Pruritogen Injection: Gently restrain the mouse and administer an intradermal injection of Substance P solution into the rostral back (nape of the neck).
-
Behavioral Observation: Immediately after injection, return the mouse to the observation chamber and record its behavior for a defined period (e.g., 30-60 minutes).
-
Quantification of Scratching: Review the video recordings and count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
Data Analysis: Compare the number of scratching bouts in the compound-treated groups to the vehicle-treated group to determine the anti-pruritic effect.
Conditioned Place Aversion (CPA) / Preference (CPP) Assay
This assay is used to evaluate the aversive or rewarding properties of a compound, which is a critical component of assessing the abuse potential of novel analgesics.[11][12][13]
Materials:
-
Conditioned place preference apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
Video tracking software
-
Test compounds and vehicle control
Procedure:
-
Pre-conditioning Phase (Day 1): Place each mouse in the apparatus with free access to all compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.
-
Conditioning Phase (Days 2-5):
-
On alternate days, confine the mouse to one compartment immediately after administration of the test compound.
-
On the intervening days, confine the mouse to the other compartment immediately after administration of the vehicle. The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Test Phase (Day 6): Place the mouse in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment for a set period (e.g., 15-30 minutes).
-
Data Analysis:
-
Conditioned Place Aversion (CPA): A significant decrease in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates an aversive effect.
-
Conditioned Place Preference (CPP): A significant increase in the time spent in the drug-paired compartment indicates a rewarding effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the in vivo characterization of this compound analogues.
Caption: KOR Signaling Pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Essential structure of the κ opioid receptor agonist this compound for binding to the κ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Hot Water Tail Immersion Test [protocols.io]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Nalfurafine for the Investigation of Chronic Kidney Disease-Associated Pruritus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic kidney disease-associated pruritus (CKD-aP), or uremic pruritus, is a common and distressing symptom for patients with advanced kidney disease, significantly impairing their quality of life. The underlying pathophysiology is complex and not fully elucidated, though an imbalance in the endogenous opioid system is thought to play a significant role.[1][2] Nalfurafine, a selective kappa-opioid receptor (KOR) agonist, has emerged as a valuable pharmacological tool for studying the mechanisms of CKD-aP and as a therapeutic agent.[3] It is approved in Japan for the treatment of intractable pruritus in hemodialysis patients. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical models of itch relevant to CKD.
Mechanism of Action
This compound exerts its antipruritic effects by selectively activating KORs, which are G-protein coupled receptors.[4] The prevailing hypothesis for uremic pruritus involves an over-activation of the mu-opioid system (pro-itch) relative to the kappa-opioid system (anti-itch).[1][2] By stimulating KORs, this compound helps to rebalance (B12800153) this system and suppress itch signaling.[1] The activation of KORs by this compound leads to downstream signaling cascades that inhibit neuronal excitability and the release of neurotransmitters involved in itch transmission.[4] This action is thought to occur at both central and peripheral levels.[2][5]
Signaling Pathway of this compound
Data Presentation
Preclinical Efficacy of this compound in Mouse Models of Itch
| Model | Pruritogen | This compound Dose (subcutaneous) | Outcome | Reference |
| Acute Itch | Histamine | 10 µg/kg | Significant reduction in scratching bouts | [5] |
| Acute Itch | Histamine | 20 µg/kg | Further significant reduction in scratching bouts | [5] |
| Acute Itch | Chloroquine | 20 µg/kg | Significant reduction in scratching bouts | [5] |
| Chronic Itch | Dry Skin (Acetone/Ether/Water) | 20 µg/kg | Complete suppression of spontaneous scratching | [5] |
Clinical Efficacy of Oral this compound in Hemodialysis Patients with Refractory Pruritus
| Study Population | Treatment Group (daily oral dose) | Mean Decrease in Pruritus VAS (Visual Analogue Scale) from Baseline | Reference |
| 337 Japanese Hemodialysis Patients | 2.5 µg this compound (n=112) | 23 mm | |
| 5 µg this compound (n=114) | 22 mm | ||
| Placebo (n=111) | 13 mm | ||
| 141 Chinese Hemodialysis Patients | 2.5 µg this compound | 8.81 mm (not statistically significant vs. placebo) | [1] |
| 5 µg this compound | 11.37 mm (statistically significant vs. placebo) | [1] | |
| Placebo | - | [1] |
Experimental Protocols
Experimental Workflow for Evaluating this compound in a CKD-Associated Itch Model
Protocol 1: Adenine-Induced Chronic Kidney Disease Model in Mice
This protocol describes a method to induce CKD in mice, which can then be used to study associated pruritus.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Adenine (Sigma-Aldrich)
-
Standard rodent chow
-
Casein (optional, to improve palatability)
-
Blood collection supplies (for BUN and creatinine (B1669602) measurement)
Procedure:
-
Diet Preparation: Prepare a 0.2% w/w adenine-supplemented diet by thoroughly mixing adenine powder with the standard rodent chow.
-
Induction Phase: House the mice individually and provide ad libitum access to the adenine-supplemented diet and water for 3-4 weeks.
-
Monitoring: Monitor the body weight of the mice 2-3 times per week. A slight decrease in body weight is expected. Observe the general health of the animals daily.
-
Confirmation of CKD: At the end of the induction period, collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Biochemical Analysis: Measure blood urea (B33335) nitrogen (BUN) and plasma creatinine levels to confirm the establishment of renal impairment. Significantly elevated levels compared to control mice fed a standard diet indicate successful CKD induction.
-
Pruritus Assessment: Following CKD confirmation, the mice can be used for behavioral studies to assess itch.
Protocol 2: Dry Skin-Induced Chronic Itch Model in Mice
This model is relevant as xerosis (dry skin) is often observed in hemodialysis patients.[5]
Materials:
-
Male C57BL/6 mice
-
Diethyl ether
-
Distilled water
-
Cotton swabs
Procedure:
-
Shaving: One week prior to the start of the experiment, carefully shave the fur on the nape of the neck of the mice.
-
Habituation: Habituate the mice to the Plexiglas recording arenas for at least one hour daily for 3 days before the experiment.
-
Induction of Dry Skin: Prepare a 1:1 mixture of acetone and diethyl ether. Treat the shaved area on the nape of the neck twice daily for 8 consecutive days with this mixture, followed by an application of distilled water, using cotton swabs.
-
Behavioral Observation: On day 8, after the treatment period, the mice will exhibit spontaneous scratching behavior. This is the time point for assessing the efficacy of this compound.
Protocol 3: Assessment of Scratching Behavior
This protocol details the method for quantifying itch-related behavior in mice.
Materials:
-
Plexiglas observation chambers
-
Video recording equipment (optional, but recommended for unbiased counting)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
Procedure:
-
Acclimatization: Place the mice individually into the observation chambers and allow them to acclimate for at least 60 minutes before any injections or observations.
-
Drug Administration: Administer this compound (e.g., 10 or 20 µg/kg) or vehicle subcutaneously.
-
Observation Period: For acute models (e.g., histamine-induced), inject the pruritogen intradermally into the shaved nape of the neck 15-20 minutes after this compound/vehicle administration. Immediately begin recording scratching behavior for 30-60 minutes. For chronic models (e.g., dry skin or CKD), begin the observation period 15-20 minutes after this compound/vehicle administration and record for 60 minutes.
-
Quantification of Scratching: A scratching bout is defined as one or more rapid movements of the hind paw directed towards and touching the injection/treated site, ending with the placement of the paw back on the floor. Count the total number of scratching bouts during the observation period.
-
Data Analysis: Compare the mean number of scratching bouts between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a crucial tool for investigating the mechanisms of CKD-associated pruritus. Its selective action on the kappa-opioid receptor allows for targeted studies of the opioid system's role in itch. The protocols provided herein offer standardized methods for inducing relevant preclinical models of itch and for assessing the antipruritic efficacy of this compound and other novel compounds. The consistent findings of this compound's efficacy in both animal models and human clinical trials underscore the importance of the kappa-opioid receptor as a therapeutic target for chronic pruritus.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Antipruritic Effect of Nalbuphine, a Kappa Opioid Receptor Agonist, in Mice: A Pan Antipruritic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nalfurafine Dosage Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing Nalfurafine dosage to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1] Its primary therapeutic effect, particularly for pruritus (itch), is achieved through the activation of central KORs.[2] This activation triggers a G-protein signaling cascade that inhibits adenylate cyclase, reducing cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently decreasing neuronal excitability and the release of neurotransmitters involved in itch signaling.[3] Unlike typical KOR agonists, this compound is considered "atypical" as it does not produce significant dysphoria, hallucinogenic effects, or aversion at therapeutic doses, suggesting a biased agonism or unique interaction with the KOR.[1][4][5]
Q2: What are the approved clinical dosages, and what does this imply for preclinical dose selection?
This compound is approved in Japan for treating refractory pruritus in patients undergoing hemodialysis and those with chronic liver disease.[6][7][8][9] The approved oral dosages are 2.5 µg and 5 µg, administered once daily.[6][9][10][11] For preclinical research, this suggests that the therapeutic window is in the low microgram range. Animal studies have shown that this compound's anti-pruritic effects occur at a lower dose range than doses that cause side effects like motor incoordination or sedation.[4][5] Therefore, initial dose-ranging studies in animal models should start at doses significantly lower than those that induce observable adverse motor or behavioral effects.
Q3: What are the most common dose-related side effects to monitor during experiments?
In both clinical and preclinical studies, this compound demonstrates a favorable side-effect profile compared to other KOR agonists.[4][5] However, some dose-dependent adverse effects have been documented. The most frequently reported side effects in human clinical trials are insomnia, somnolence, constipation, dizziness, and nausea.[6][12][13][14] A key Phase III study showed a clear dose-dependent increase in the incidence of adverse drug reactions (ADRs).[15] Researchers should implement specific observational paradigms to monitor for sedation (e.g., rotarod test, open field test for hypolocomotion) and gastrointestinal transit for constipation in animal models.
Q4: How can I troubleshoot a high incidence of sedation in my animal model?
If a high incidence of sedation or motor impairment is observed, consider the following troubleshooting steps:
-
Dose Reduction: This is the most direct approach. As preclinical studies indicate a separation between efficacious and sedative doses, lowering the dose may retain the anti-pruritic effect while minimizing sedation.[4][5]
-
Alternative Dosing Schedule: The standard clinical protocol is once-daily administration.[9] If a single high dose causes acute sedation, exploring a fractionated dosing schedule (if the experimental design allows) might maintain therapeutic levels while avoiding a high peak concentration.
-
Route of Administration: While clinically administered orally, preclinical studies may use different routes (e.g., intraperitoneal, subcutaneous). The route of administration significantly impacts pharmacokinetics. Ensure the chosen route is optimal for the model and consider if a slower-absorbing route could mitigate peak-dose side effects.
-
Re-evaluate the Model: Ensure the observed sedation is a drug effect and not an artifact of the experimental procedure or an unexpected phenotype of the animal model. Proper control groups are critical.
Data Presentation
Table 1: Dose-Dependent Incidence of Adverse Drug Reactions (ADRs) in Humans
This table summarizes data from a Phase III, randomized, double-blind, placebo-controlled study in 337 hemodialysis patients over 14 days.[15]
| Treatment Group | Number of Patients (n) | Incidence of ADRs (%) | Most Common ADR |
| Placebo | 111 | 16.2% | - |
| This compound (2.5 µ g/day ) | 112 | 25.0% | Insomnia |
| This compound (5 µ g/day ) | 114 | 35.1% | Insomnia |
Mandatory Visualizations
Signaling Pathway
Caption: this compound's KOR agonist signaling pathway.
Experimental Workflow
Caption: Workflow for a preclinical dose-optimization study.
Troubleshooting Guide
Caption: Troubleshooting logic for managing side effects.
Experimental Protocols
Protocol: Assessment of Antipruritic Efficacy and Sedation in a Mouse Model
This protocol provides a general framework. Specific parameters should be optimized for the particular research question and animal strain.
1. Objective: To determine the dose-response relationship of this compound for its antipruritic efficacy versus its sedative side effects in a mouse model of pruritus.
2. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% carboxymethyl cellulose)
-
Pruritogen (e.g., Compound 48/80, histamine, or substance P)
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Standard animal housing and caging
-
Oral gavage needles
-
Video recording equipment
-
Rotarod apparatus
-
Open field arena
3. Experimental Procedure:
-
Phase A: Acclimatization and Habituation
-
House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least 7 days prior to experimentation.
-
Handle mice daily for 3-5 days to acclimate them to the researcher.
-
Habituate mice to the observation chambers (e.g., clear acrylic boxes) and testing apparatus (Rotarod, open field) for 2-3 days before the test day to minimize novelty-induced stress.
-
-
Phase B: Drug Administration
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound 1 µg/kg, 5 µg/kg, 10 µg/kg, 40 µg/kg). Group size should be determined by power analysis (n=8-10 is common).
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage, p.o.). The volume should be consistent across all animals (e.g., 10 mL/kg).
-
Allow for drug absorption. The time between administration and testing (e.g., 30-60 minutes) should be kept consistent and based on known pharmacokinetic data if available.
-
-
Phase C: Side Effect Assessment (Sedation/Motor Coordination)
-
Rotarod Test: Place each mouse on the rotating rod of the Rotarod apparatus, typically set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each animal. A shorter latency compared to the vehicle group indicates motor impairment or sedation. Conduct 3 trials per animal with a short inter-trial interval.
-
-
Phase D: Efficacy Assessment (Antipruritic Effect)
-
Immediately following side effect assessment, place mice individually into the observation chambers.
-
Induce pruritus via an intradermal injection of the pruritogen (e.g., 50 µg of Compound 48/80 in 20 µL saline) into the rostral back or nape of the neck.
-
Immediately begin video recording the animals for a set duration (e.g., 30 minutes).
-
A blinded observer will later score the videos by counting the number of scratching bouts directed at the injection site. A bout is defined as one or more rapid movements of the hind paw towards the injection site, ending when the paw is returned to the floor or used for another activity (e.g., licking).
-
A significant reduction in the number of scratches compared to the vehicle group indicates antipruritic efficacy.
-
4. Data Analysis:
-
Compare the mean latency to fall (Rotarod) and the mean number of scratches across all groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Plot dose-response curves for both efficacy (inhibition of scratching) and side effects (reduction in Rotarod performance).
-
Determine the therapeutic index by comparing the ED50 (effective dose for 50% of maximal antipruritic effect) with the TD50 (toxic/side-effect dose for 50% of animals, e.g., motor impairment). A larger ratio indicates a safer therapeutic window.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 8. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 10. This compound hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Profiles of this compound Hydrochloride for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 14. Post-marketing surveillance study of the safety and efficacy of this compound hydrochloride (Remitch® capsules 2.5 μg) in 3,762 hemodialysis patients with intractable pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of a novel kappa-receptor agonist, this compound hydrochloride, on severe itch in 337 haemodialysis patients: a Phase III, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalfurafine Sedative Effects in Mice: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the sedative effects of nalfurafine in mice. This resource offers practical solutions in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Is sedation an expected side effect of this compound administration in mice?
A1: Yes, sedation is a known potential side effect of this compound in mice, as it is a kappa-opioid receptor (KOR) agonist.[1][2][3] However, this compound is often reported to have a more favorable side-effect profile compared to other KOR agonists like U50,488H, with sedative effects being dose-dependent.[4] Some studies have shown that this compound can produce its therapeutic effects (e.g., anti-pruritic, analgesic) at doses that do not cause significant sedation.[4][5]
Q2: What is the proposed mechanism behind this compound-induced sedation?
A2: this compound acts as an agonist at the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR).[1][6] The sedative effects of KOR agonists are thought to be mediated through their action on the central nervous system.[7] Evidence suggests that the signaling pathway involving β-arrestin2 may be linked to the sedative and dysphoric effects of KOR agonists, while G-protein signaling is associated with the desired therapeutic effects like analgesia.[1][6]
Q3: At what doses are sedative effects typically observed with this compound in mice?
A3: The sedative effects of this compound are dose-dependent. While lower doses (e.g., 3-10 µg/kg) have been shown to be effective for anti-pruritic or analgesic effects without causing sedation, higher doses are more likely to induce it.[4][5][8] For instance, one study reported significant sedation at doses of 30 µg/kg and higher in a rotarod assay.[8] It is crucial to perform a dose-response study in your specific mouse strain and experimental conditions to determine the threshold for sedative effects.
Troubleshooting Guide
Problem 1: Excessive sedation is observed at a planned therapeutic dose, confounding behavioral test results.
Possible Cause & Solution:
-
Dose is too high: The selected dose may be in the sedative range for the specific mouse strain, age, or sex being used.
-
Troubleshooting Step: Reduce the dose of this compound. Conduct a dose-response study to identify a dose that retains the desired therapeutic effect with minimal sedation.
-
-
Route of administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) can influence the pharmacokinetics and peak concentration of the drug, potentially leading to more pronounced sedation.
-
Troubleshooting Step: If possible, consider altering the route of administration. For example, subcutaneous administration may lead to a slower absorption and lower peak concentration compared to intraperitoneal injection.
-
-
Timing of behavioral testing: The sedative effects of this compound may be most prominent at a specific time point after administration.
-
Troubleshooting Step: Conduct a time-course study to determine the onset and duration of sedative effects. Adjust the timing of your behavioral testing to a window where sedation has subsided but the therapeutic effect is still present.
-
Problem 2: Inconsistent or variable sedative effects are observed across different experiments or animals.
Possible Cause & Solution:
-
Environmental factors: Mice are sensitive to their environment. Factors such as lighting, noise, and handling can influence their baseline activity levels and response to drugs.[9]
-
Experimenter variability: Differences in handling techniques between experimenters can be a significant source of variability in behavioral studies.[9]
-
Troubleshooting Step: Ensure all experimenters use a consistent and gentle handling technique. It is advisable to have a single, well-trained experimenter conduct the behavioral testing for a given study.
-
-
Animal-specific factors: The age, sex, and strain of the mice can all influence their sensitivity to this compound.[11]
-
Troubleshooting Step: Use mice of the same age, sex, and genetic background within an experiment. Report these details in your methodology. If using both sexes, analyze the data separately to identify any sex-specific differences.
-
Data on this compound-Induced Sedation in Mice
The following tables summarize quantitative data from various studies on the sedative effects of this compound in mice.
Table 1: Dose-Response of this compound on Sedation (Rotarod Assay)
| Dose (µg/kg) | Route of Administration | Mouse Strain | Effect on Rotarod Performance | Citation |
| 10 | i.p. | C57BL/6J | No significant effect | [5] |
| 20 | s.c. | CD-1 | Slightly impaired performance | [4] |
| 30 | Not specified | Not specified | Significant sedation | [8] |
Table 2: Dose-Response of this compound on Locomotor Activity
| Dose (µg/kg) | Route of Administration | Mouse Strain | Effect on Locomotor Activity | Citation |
| 10 | i.p. | C57BL/6J | No effect on spontaneous locomotor activity | [5] |
| 20 | s.c. | CD-1 | Did not affect total distance traveled | [4] |
| 60 | Not specified | C57BL/6J | Decreased locomotion | [12] |
| 102.8 (A₅₀) | s.c. | Not specified | Suppressed running activity | [4] |
Experimental Protocols
1. Rotarod Test for Motor Coordination and Sedation
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Procedure:
-
Habituation/Training: Acclimate the mice to the rotarod apparatus for 2-3 days prior to testing. This involves placing them on the stationary rod and then at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 1-5 minutes).
-
Baseline Measurement: On the test day, record the baseline latency to fall for each mouse. The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). A cutoff time (e.g., 300 seconds) is typically used.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Post-treatment Testing: At specific time points after injection (e.g., 10, 30, 60 minutes), place the mice back on the rotarod and record the latency to fall.[13]
-
-
Data Analysis: Compare the latency to fall before and after drug administration. A significant decrease in latency to fall is indicative of motor impairment or sedation.
2. Open Field Test for Locomotor Activity
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: Place the mouse in the center of the open field arena and allow it to explore freely for a set duration (e.g., 15-30 minutes).
-
Data Collection: The tracking system will record various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: A significant decrease in the total distance traveled is a primary indicator of sedation or hypoactivity.
Signaling Pathways and Experimental Workflows
Caption: this compound's interaction with the Kappa-Opioid Receptor (KOR) and downstream signaling pathways.
Caption: A general experimental workflow for assessing this compound-induced sedation in mice.
Caption: A decision tree for troubleshooting sedative effects of this compound in mouse behavioral studies.
References
- 1. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 3. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of clinically utilized kappa opioid receptor agonist this compound with low-dose naltrexone reduces excessive alcohol drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to Behavioral Testing in Mice and Rats - Amuza Inc [amuzainc.com]
- 12. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
Nalfurafine Technical Support Center: Navigating the Narrow Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the complexities of working with Nalfurafine, a potent and selective κ-opioid receptor (KOR) agonist. While a clinically approved antipruritic agent, its narrow therapeutic window presents unique challenges in experimental and developmental settings.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data tables to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments, focusing on its known side effects and strategies for mitigation.
Issue 1: Managing Sedation and Somnolence
-
Question: My animal models are exhibiting excessive sedation at doses intended for analgesia or other therapeutic effects. How can I mitigate this?
-
Answer: Sedation is a well-documented, dose-limiting side effect of this compound.[1][2] To address this, consider the following:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the minimal effective dose for your desired therapeutic effect with an acceptable level of sedation. Preclinical studies in rodents have shown that anti-pruritic effects occur at doses lower than those causing significant sedation.[3]
-
Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of this compound, potentially altering the incidence and severity of sedation.[4] Oral administration may offer a different sedation profile compared to intravenous injection.
-
Combination Therapy: Explore combination therapies with other compounds that may allow for a dose reduction of this compound, thereby minimizing sedation while maintaining efficacy.
-
Issue 2: Addressing Insomnia
-
Question: Paradoxically, some human clinical trials report insomnia as a common adverse event. What is the underlying mechanism, and how can this be managed in a research setting?
-
Answer: Insomnia is one of the most frequently reported adverse drug reactions in patients taking this compound.[5][6][7] While the exact mechanism is not fully elucidated, it may be related to the complex interplay of the κ-opioid system with sleep-regulating neural circuits.
-
Monitoring and Documentation: In preclinical models, carefully monitor and document changes in sleep-wake cycles using appropriate behavioral observation techniques or electroencephalography (EEG) if available.
-
Concomitant Medications: Be aware that co-administration of this compound with other centrally acting drugs, such as hypnotics or antidepressants, may exacerbate central nervous system side effects.[5]
-
Issue 3: Mitigating Gastrointestinal Side Effects (Constipation and Nausea)
-
Question: I am observing constipation and signs of nausea in my animal models. What are the recommended approaches to manage these side effects?
-
Answer: Constipation and nausea are known side effects of opioid agonists, including this compound.[5][8]
-
Prophylactic Measures: In preclinical studies, ensure adequate hydration and consider dietary modifications to include higher fiber content for the animal subjects.
-
Symptomatic Management: If constipation becomes problematic, the use of appropriate laxatives may be considered, though potential drug interactions should be carefully evaluated. For nausea, administering the compound with food may help mitigate this effect in some models.[8]
-
Issue 4: Understanding and Investigating Biased Agonism
-
Question: this compound is described as a G-protein biased agonist. How can I experimentally verify this and its implications for the therapeutic window?
-
Answer: this compound's G-protein bias is thought to contribute to its favorable side-effect profile compared to non-biased KOR agonists, as the aversive effects of KOR activation have been linked to the β-arrestin pathway and subsequent p38α MAPK activation.[9][10] To investigate this:
-
Signaling Assays: Perform in vitro assays to quantify the activation of both the G-protein and β-arrestin signaling pathways. This can be achieved through assays measuring G-protein activation (e.g., [³⁵S]GTPγS binding) and β-arrestin recruitment.[11]
-
Downstream Kinase Activation: Measure the phosphorylation of downstream kinases such as ERK1/2 (associated with G-protein signaling) and p38 MAPK (linked to β-arrestin signaling).[9][10] A higher potency for ERK1/2 activation compared to p38 MAPK activation would support G-protein bias.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies on this compound, providing a reference for dose selection and expected side effect profiles.
Table 1: Incidence of Common Adverse Drug Reactions (ADRs) in Human Clinical Trials
| Adverse Drug Reaction | Dose | Incidence (%) | Study Population |
| Insomnia | 2.5 µ g/day | 3.38 | Hemodialysis Patients (Post-marketing)[5][12] |
| 2.5 µ g/day | 14.0 | Hemodialysis Patients[13][14] | |
| 5 µ g/day | 22.8 | Hemodialysis Patients[13][14] | |
| 5 µ g/day | 15.2 | Hemodialysis Patients (Long-term)[6][7] | |
| Constipation | 2.5 µ g/day | 0.90 | Hemodialysis Patients (Post-marketing)[5][12] |
| 5 µ g/day | 3.3 | Hemodialysis Patients (Long-term)[6][7] | |
| Somnolence | 2.5 µ g/day | 0.85 | Hemodialysis Patients (Post-marketing)[5][12] |
| 5 µ g/day | 1.9 | Hemodialysis Patients (Long-term)[6][7] | |
| Dizziness | 2.5 µ g/day | 0.61 | Hemodialysis Patients (Post-marketing)[5][12] |
| 5 µ g/day | 0.9 | Hemodialysis Patients (Long-term)[6][7] | |
| Nausea | 2.5 µ g/day | 0.35 | Hemodialysis Patients (Post-marketing)[5][12] |
| 5 µ g/day | 7.0 | Hemodialysis Patients[13][14] |
Table 2: Preclinical Dose-Response for Therapeutic Effect vs. Sedation
| Animal Model | Therapeutic Effect | Effective Dose Range | Sedation Observed At |
| Mice | Anti-pruritic | 6.6–10 µg/kg | > 30 µg/kg[3] |
| Mice | Antinociception (formalin test) | A₅₀ = 5.8 µg/kg | > 20 µg/kg (slight impairment)[3] |
| Rhesus Monkeys (oral) | Reduction of oxycodone-induced pruritus | 0.001 mg/kg | 0.0032–0.0056 mg/kg[4] |
| Rats | Reversal of fentanyl-induced respiratory depression | 1 mg/kg | No effect on sedation[15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the mechanism of action and side-effect profile of this compound.
1. Kappa Opioid Receptor (KOR) Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the kappa opioid receptor.
-
Methodology:
-
Membrane Preparation: Utilize cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human KOR.[17]
-
Radioligand: Use [³H]diprenorphine as the radioligand to label the KOR.[17]
-
Assay Conditions:
-
Incubate the cell membranes with various concentrations of this compound and a fixed concentration of [³H]diprenorphine.
-
The reaction is carried out in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]diprenorphine binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. ERK1/2 Phosphorylation Assay (G-protein Pathway Readout)
-
Objective: To measure the potency and efficacy of this compound in activating the G-protein-dependent ERK1/2 signaling pathway.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the human KOR (hKOR).[18]
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-12 hours to minimize basal ERK1/2 phosphorylation.[19]
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound for a short duration (typically 5-10 minutes) at 37°C.[18][20]
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (t-ERK1/2).[20]
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to t-ERK1/2. Plot the normalized values against the agonist concentration to determine the EC₅₀ and Emax.[20]
-
3. p38 MAPK Activation Assay (β-arrestin Pathway Readout)
-
Objective: To assess the potency and efficacy of this compound in activating the β-arrestin-dependent p38 MAPK signaling pathway.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing hKOR.[18]
-
Agonist Stimulation: Treat cells with varying concentrations of this compound for a longer duration compared to the ERK1/2 assay (typically 30 minutes) at 37°C.[18]
-
Cell Lysis and Western Blotting: Follow the same procedure as for the ERK1/2 phosphorylation assay, but use primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Data Analysis: Quantify the p-p38/total p38 ratio and plot against the agonist concentration to determine EC₅₀ and Emax. A significantly lower potency for p38 activation compared to ERK1/2 activation indicates G-protein bias.[10]
-
Visualizations
Signaling Pathways and Experimental Concepts
Caption: this compound's G-protein biased signaling at the KOR.
Caption: Workflow for assessing this compound's biased agonism.
Caption: Logical workflow for troubleshooting this compound's side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QUANTIFICATION OF OBSERVABLE BEHAVIORS FOLLOWING ORAL ADMINISTRATION OF OXYCODONE AND this compound IN MALE RHESUS MONKEYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-marketing surveillance study of the safety and efficacy of this compound hydrochloride (Remitch® capsules 2.5 μg) in 3,762 hemodialysis patients with intractable pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. This compound reverses fentanyl-induced muscle rigidity and respiratory depression without affecting sedation in rats: decoupling respiration from sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systematic Structure–Activity Relationship Study of this compound Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–Activity Relationship Studies of Functionally Selective Kappa Opioid Receptor Agonists that Modulate ERK 1/2 Phosphorylation While Preserving G Protein Over βArrestin2 Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Nalfurafine's Biased Agonism Data
This guide is designed for researchers, scientists, and drug development professionals investigating the kappa-opioid receptor (KOR) agonist, Nalfurafine. It provides answers to frequently asked questions and troubleshooting advice for challenges related to interpreting its biased signaling properties.
Frequently Asked Questions (FAQs)
Q1: What is biased agonism and how does this compound exhibit it?
A1: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor.[1][2] For G protein-coupled receptors (GPCRs) like the KOR, agonists can differentially engage G protein-dependent pathways and β-arrestin-dependent pathways.[3][4] this compound is considered a G protein-biased KOR agonist.[5][6][7] This means it more potently activates G protein signaling, which is associated with therapeutic effects like analgesia and anti-pruritus, over β-arrestin signaling, which has been linked to adverse effects like dysphoria and sedation.[6][8]
Q2: Why is this compound's biased agonism clinically relevant?
A2: The G protein bias of this compound is thought to be the reason for its favorable clinical profile.[5][6] It is approved for treating intractable pruritus in hemodialysis patients and those with chronic liver disease in Japan.[9][10][11] Clinical studies and post-marketing surveillance have shown that at therapeutic doses, this compound has a low incidence of the dysphoric and psychotomimetic side effects that have limited the development of other KOR agonists.[9][11][12] This improved safety profile is attributed to its preferential activation of G protein pathways while minimizing the recruitment of β-arrestin.[6][8]
Q3: How is biased agonism quantified?
A3: Biased agonism is quantified by comparing the potency (EC₅₀) and/or efficacy (Eₘₐₓ) of a ligand for one signaling pathway relative to another, often benchmarked against a reference compound considered "unbiased".[13][14] Common methods include calculating a "bias factor" using operational models, such as the Black and Leff model.[14][15] A key approach involves calculating the change in the logarithm of the transduction coefficient (ΔΔlog(τ/Kₐ)), which provides a scale to evaluate selective agonist effects that is theoretically independent of system-specific variables like receptor density.[14][15]
Quantitative Data Summary
Interpreting bias requires comparing potency and efficacy across different signaling pathways. The tables below summarize key in vitro data for this compound at human and rodent KORs.
Table 1: this compound Signaling Profile at Human Kappa-Opioid Receptor (hKOR)
| Pathway/Assay | Ligand | Potency (EC₅₀) | Efficacy (Relative to U50,488) | Source |
| G Protein (ERK1/2 Phos.) | This compound | 1.4 nM | 0.99 | [5] |
| β-Arrestin (p38 Phos.) | This compound | 110 nM | 1.0 | [5] |
| G Protein ([³⁵S]GTPγS) | This compound | 0.025 nM | Full Agonist |
Table 2: this compound Signaling Profile at Rodent Kappa-Opioid Receptor (rKOR)
| Pathway/Assay | Ligand | Potency (EC₅₀) | Efficacy (Relative to U50,488) | Source |
| G Protein (ERK1/2 Phos.) | This compound | 500 pM | 1.0 | [5] |
| β-Arrestin (p38 Phos.) | This compound | 5.2 nM | 1.1 | [5] |
Note: The choice of assay (e.g., direct transducer recruitment vs. downstream second messenger) can significantly impact results.
Signaling and Experimental Diagrams
Visualizing the underlying biology and experimental design is crucial for understanding biased agonism.
Caption: KOR biased signaling pathway for this compound.
References
- 1. Systematic errors in detecting biased agonism: Analysis of current methods and development of a new model-free approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying ligand bias at seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Post-marketing surveillance study of the safety and efficacy of this compound hydrochloride (Remitch® capsules 2.5 μg) in 3,762 hemodialysis patients with intractable pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term efficacy and safety of this compound hydrochloride on pruritus in chronic liver disease patients: Patient-reported outcome based analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. QUANTITATIVE ASSESSMENT OF LIGAND BIAS FROM BIAS PLOTS: THE BIAS COEFFICIENT “KAPPA” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Nalfurafine in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for overcoming the poor solubility of Nalfurafine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound, like many small molecule drugs, is poorly soluble in water.[1][2] This is due to its complex, largely hydrophobic chemical structure. Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is often difficult and can lead to precipitation, especially at higher concentrations.
Q2: What is the recommended solvent for making a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. Commercial suppliers report solubility in DMSO at concentrations of 2 mg/mL and 10 mM (approximately 4.77 mg/mL).[3] It is crucial to prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental buffer to the final desired concentration.
Q3: I'm seeing precipitation when I dilute my DMSO stock into my cell culture media or assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (like DMSO) is not high enough in the final solution to keep the compound dissolved. To mitigate this, ensure the final DMSO concentration in your assay does not exceed a level that affects your experimental system (typically <0.5% for many cell-based assays). If precipitation persists, you may need to explore other solubilization techniques outlined in the troubleshooting guide below.[4]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is standard, other solvents have been reported, though with lower solubility. These include DMF (16 mg/mL) and PBS (pH 7.2) at 5 mg/mL. Solubility in ethanol (B145695) is significantly lower (0.33 mg/mL).[5] The choice of solvent depends on the requirements and tolerance of your specific experimental setup.
Troubleshooting Guide: Enhancing this compound Solubility
If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting guide. The general workflow is to start with the simplest method (co-solvents) and move to more complex formulations if necessary.
Troubleshooting Workflow Diagram
Caption: A workflow for systematically troubleshooting this compound solubility.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Source |
| DMSO | 10 mM (~4.77 mg/mL) | Cayman Chemical[3] |
| 2 mg/mL | Sigma-Aldrich | |
| 33 mg/mL | ChemicalBook[5] | |
| DMF | 16 mg/mL | ChemicalBook[5] |
| PBS (pH 7.2) | 5 mg/mL | ChemicalBook[5] |
| Ethanol | 0.33 mg/mL | ChemicalBook[5] |
Note: Solubility can vary between suppliers and batches. It is recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Standard Preparation using a DMSO Co-solvent
This protocol is the first-line method for solubilizing this compound for most in vitro experiments.
-
Weighing: Accurately weigh the required amount of solid this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: To prepare the final working solution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer (e.g., PBS or cell culture media). Immediately vortex, then add this intermediate dilution to the final volume of your experimental buffer. This stepwise dilution helps prevent the compound from precipitating out of solution. Ensure the final DMSO concentration is compatible with your assay (e.g., ≤0.5%).
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[6] This method is useful for in vivo studies or sensitive cell-based assays where DMSO is not tolerated.
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., sterile water or PBS). Gentle heating (40-50°C) may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.
-
Add this compound: Weigh the this compound powder and add it directly to the HP-β-CD solution.
-
Complexation: Vigorously vortex the mixture. Place the sealed vial on a rotator or shaker and allow it to mix at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.
-
Sterilization: If required for your experiment, filter the final solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved particulates.
-
Concentration Check: It is advisable to determine the final concentration of the solubilized this compound using a suitable analytical method like HPLC-UV.
Signaling Pathway Visualization
This compound is a selective kappa-opioid receptor (KOR) agonist.[7] Its therapeutic effects are primarily mediated through G-protein signaling pathways, while it shows bias away from the β-arrestin pathways often associated with adverse effects.[8][9]
This compound's Primary Signaling Pathway
Caption: The G-protein-mediated signaling cascade activated by this compound.[10][11]
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 152658-17-8 [chemicalbook.com]
- 6. brieflands.com [brieflands.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Hydrochloride, a κ-Opioid Receptor Agonist, Induces Melanophagy via PKA Inhibition in B16F1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nalfurafine-Induced Aversion at Antinociceptive Doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating nalfurafine-induced aversion at antinociceptive doses. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a non-aversive kappa-opioid receptor (KOPr) agonist in preclinical models?
A1: While this compound is clinically approved and not associated with dysphoria in humans, recent preclinical evidence in mice contradicts the long-held belief that it is a non-aversive KOPr agonist.[1][2][3] Studies have shown that at doses that produce antinociception (pain relief), this compound can induce conditioned place aversion (CPA), a preclinical indicator of aversive effects.[1][2][3]
Q2: What is the evidence that this compound induces aversion at antinociceptive doses?
A2: Research has demonstrated that in mice, an antinociceptive dose of this compound (e.g., 0.06 mg/kg) induces significant CPA.[1][2][3] This aversive effect is comparable to that of typical KOPr agonists like U50,488.[1][2][3] Conversely, sub-antinociceptive doses of this compound (e.g., 0.015 mg/kg) do not produce CPA.[1][2][3] This suggests a narrow window between therapeutic and aversive effects in mice.
Q3: How does the potency of this compound for antinociception compare to its potency for aversion?
A3: Studies indicate that this compound is approximately 100-200 times more potent than the conventional KOPr agonist U50,488 in producing both antinociception and aversion in mice.[2] There appears to be no significant separation between the doses required for these two effects.[1][2][3]
Q4: What is the proposed mechanism behind KOPr agonist-induced aversion?
A4: The prevailing hypothesis is that the aversive effects of KOPr agonists are mediated by the β-arrestin2 signaling pathway, while the desired analgesic effects are mediated by the G-protein-coupled pathway.[2][4] However, the role of biased agonism for this compound is still debated, with some studies suggesting it is G-protein biased, others neutral, and some even β-arrestin2-biased.[2] Another study has implicated the mTOR pathway in U50,488H-induced aversion, which was not activated by this compound in the same study.[5]
Q5: Are there sex differences in the antinociceptive or aversive effects of this compound?
A5: In the studies conducted in C57BL/6J mice, no significant sex differences were observed in either the antinociceptive effects in the tail withdrawal test or the aversive effects in the conditioned place aversion paradigm.[1][3]
Troubleshooting Guides
Problem 1: Inconsistent or no conditioned place aversion (CPA) observed with antinociceptive doses of this compound.
-
Possible Cause 1: Dose Selection. The dose of this compound may be at the threshold for producing aversion. Doses of 0.03 mg/kg or lower have been shown to be at the threshold for inducing both antinociception and aversion in mice.[2]
-
Solution: Ensure you are using a dose that has been robustly shown to be antinociceptive in your specific assay and animal strain. A dose of 0.06 mg/kg has been demonstrated to be both antinociceptive and aversive in C57BL/6J mice.[1][2][3] It is crucial to perform a dose-response curve for antinociception in your own laboratory to determine the appropriate dose.
-
-
Possible Cause 2: Conditioning Protocol. The duration or number of conditioning sessions may be insufficient.
-
Solution: A typical CPA protocol involves multiple conditioning sessions. For example, a 4-day protocol with alternating drug and vehicle pairings has been used successfully.[3] Review and optimize your conditioning parameters.
-
-
Possible Cause 3: Apparatus and Environmental Factors. The design of the CPA apparatus or environmental cues may not be sufficiently distinct to allow for clear preference or aversion to be established.
-
Solution: Ensure the compartments of your CPA box have distinct visual and tactile cues. Control for lighting, noise, and handling stress, as these can influence locomotor activity and place preference.
-
Problem 2: Difficulty separating the antinociceptive and aversive effects of this compound.
-
Possible Cause: Inherent Pharmacological Profile. Research in mice suggests that there is no clear separation between the antinociceptive and aversive dose ranges for this compound.[1][2][3]
-
Solution: Acknowledge this characteristic in your experimental design and interpretation. If your research goal is to find a non-aversive analgesic, this compound may not be the ideal candidate in preclinical mouse models. Consider exploring peripherally restricted KOPr agonists or compounds with a different signaling bias.
-
Problem 3: this compound-induced reduction in locomotion during the conditioning session.
-
Possible Cause: Sedative Effects. KOPr agonists, including this compound, can decrease locomotor activity.[2] This can confound the interpretation of CPA data, as reduced movement may be mistaken for a lack of preference.
-
Solution: Record and analyze locomotor activity during the conditioning sessions.[2][3] This will help to differentiate between true place aversion and a general decrease in movement. If significant hypo-locomotion is observed, it should be reported and considered in the interpretation of the results.
-
Data Presentation
Table 1: Antinociceptive and Aversive Doses of this compound and U50,488 in Mice
| Drug | Antinociceptive Dose (mg/kg, i.p.) | Sub-threshold Antinociceptive Dose (mg/kg, i.p.) | Aversive Effect at Antinociceptive Dose | Aversive Effect at Sub-threshold Dose | Reference |
| This compound | 0.06 | 0.015 | Yes (induces CPA) | No | [1][2][3] |
| U50,488 | 5.0 | 1.25 | Yes (induces CPA) | No | [1][2][3] |
Table 2: Potency Comparison of this compound and U50,488
| Effect | Approximate Potency Ratio (this compound:U50,488) | Reference |
| Antinociception | ~100-200x more potent | [2] |
| Aversion (CPA) | ~100-200x more potent | [2] |
Experimental Protocols
1. Warm Water Tail Withdrawal Assay (for Antinociception)
-
Objective: To determine the dose-dependent antinociceptive effects of this compound.
-
Apparatus: A water bath maintained at a constant temperature (e.g., 52°C).
-
Procedure:
-
Habituate adult male and female C57BL/6J mice to the testing room and handling.
-
Gently restrain the mouse and immerse the distal third of its tail into the warm water.
-
Record the latency (in seconds) for the mouse to withdraw its tail. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle (e.g., intraperitoneally).
-
Test the tail withdrawal latency at a predetermined time post-injection (e.g., 30 minutes).
-
Data can be expressed as the percentage of maximum possible effect (%MPE).
-
-
Antagonist Confirmation: To confirm that the antinociceptive effects are mediated by the kappa-opioid receptor, pre-treat a separate group of animals with a KOPr antagonist like norbinaltorphimine (B1679850) (norBNI, e.g., 10 mg/kg) before administering this compound.[1][3]
2. Conditioned Place Aversion (CPA) Assay
-
Objective: To assess the aversive properties of this compound.
-
Apparatus: A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Habituation): On Day 1, allow the mice to freely explore the entire apparatus for a set duration (e.g., 15-30 minutes) to determine any baseline preference for a particular compartment.
-
Conditioning (Days 2-5): This phase typically lasts for four days with two conditioning sessions per day (or one session per day on alternating days).
-
On drug conditioning days, administer this compound and confine the mouse to one of the compartments (the "drug-paired" side) for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the mouse to the opposite compartment (the "vehicle-paired" side) for the same duration. The assignment of the drug-paired compartment should be counterbalanced to avoid bias.
-
-
Post-conditioning (Test Day): On Day 6, place the mouse in the central (neutral) compartment (if applicable) with free access to both conditioning compartments and record the time spent in each compartment for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis: Aversion is indicated by a significant decrease in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase. This can be calculated as a preference score or discrimination index.[2][3]
Mandatory Visualizations
Caption: Workflow for assessing this compound's antinociceptive and aversive effects.
Caption: Hypothesized signaling pathways mediating KOPr agonist effects.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoproteomic approach for agonist-specific signaling in mouse brains: mTOR pathway is involved in κ opioid aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Nalfurafine administration for consistent results
Welcome to the Nalfurafine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the consistent and effective administration of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you to ensure reproducible and reliable results.
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral responses (analgesia, anti-pruritic effects) within the same experimental group. | Animal Strain Differences: Different mouse or rat strains can exhibit varying sensitivities to this compound. For example, higher doses may be required to achieve anti-pruritic and analgesic effects in C57BL/6 mice compared to other models.[1] | Ensure consistency in the animal strain used throughout the study. If comparing results across studies, be mindful of the strains used. A pilot dose-response study may be necessary for a new strain. |
| Incorrect Dosing: The therapeutic window for this compound's beneficial effects (e.g., analgesia, anti-pruritus) versus its side effects (e.g., sedation, aversion) can be narrow.[2][3][4] | Carefully determine the optimal dose range for your specific model and behavioral endpoint. Start with doses reported in the literature and perform a dose-response curve. For anti-pruritic effects in mice, effective doses can be as low as 5-20 µg/kg, while higher doses may be needed for analgesia.[2][4] | |
| Improper Drug Formulation/Administration: this compound hydrochloride has specific solubility characteristics. Inconsistent preparation of the dosing solution can lead to inaccurate dosing. For in vivo studies, this compound is often dissolved in DMSO and then diluted in saline.[5] | Prepare fresh dosing solutions for each experiment. Ensure this compound is fully dissolved in the initial solvent before further dilution. Administer the drug consistently (e.g., intraperitoneal vs. subcutaneous injection) as the route can affect bioavailability and efficacy.[5] | |
| Conditioned Place Aversion (CPA) observed at therapeutic doses. | Dose is too high for the specific model or strain: While this compound is known for its reduced aversive effects compared to other KOR agonists, CPA can be induced at higher doses.[2][4] | Re-evaluate the dose-response relationship. If the therapeutic effect and aversion are observed at overlapping doses, consider a different behavioral paradigm or a combination therapy approach to potentially widen the therapeutic window. |
| Lack of a significant anti-pruritic effect in a chloroquine-induced scratching model. | Timing of Drug Administration and Observation: The timing of this compound administration relative to the chloroquine (B1663885) injection and the duration of the observation period are critical. | Administer this compound prior to the chloroquine challenge. The observation period should be sufficient to capture the peak scratching behavior, typically within 30 minutes of chloroquine injection.[6] |
| Quantification of Scratching Behavior: Manual scoring of scratching can be subjective. | Utilize an automated behavioral system for objective and simultaneous measurement of scratching and locomotor activity to distinguish true anti-pruritic effects from sedation.[6] | |
| Inconsistent results in in vitro signaling assays (e.g., ERK1/2 or p38 MAPK phosphorylation). | Cell Line Variability: The expression levels of the kappa-opioid receptor (KOR) and downstream signaling components can vary between cell lines. | Use a cell line with stable and confirmed KOR expression. |
| Timing of Stimulation and Lysis: The kinetics of G-protein-dependent (e.g., ERK1/2 phosphorylation) and β-arrestin-dependent (e.g., p38 MAPK phosphorylation) signaling can differ. The G-protein-dependent phase is typically earlier.[7] | Perform a time-course experiment to determine the optimal time points for cell lysis after this compound stimulation to capture the peak phosphorylation of your target protein. | |
| Antibody Quality and Western Blotting Technique: Poor antibody specificity or suboptimal western blotting procedures can lead to unreliable results. | Use validated antibodies for phosphorylated and total ERK1/2 and p38 MAPK. Ensure proper blocking, washing, and antibody incubation times. Normalize the phosphorylated protein signal to the total protein signal to account for loading differences.[5][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective kappa-opioid receptor (KOR) agonist.[4] It is considered a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[7][10] This biased agonism is thought to contribute to its therapeutic effects, such as analgesia and anti-pruritus, with a lower incidence of the dysphoria and sedative side effects associated with unbiased KOR agonists.[7]
Q2: How should I prepare and store this compound for my experiments?
For in vivo studies, this compound hydrochloride can be dissolved in a small amount of DMSO and then diluted to the final concentration with saline. The final DMSO concentration should be kept low (e.g., not exceeding 5% v/v).[5] For storage, this compound hydrochloride as a solid should be stored at -20°C.[11][12] A product sheet suggests stability for at least 2 years when stored at -20°C.[11]
Q3: What are the typical effective doses of this compound in mice?
The effective dose of this compound in mice is highly dependent on the experimental model and the measured endpoint:
-
Anti-pruritus (Chloroquine-induced scratching): Significant reduction in scratching can be observed at doses as low as 20 µg/kg administered orally.[13]
-
Analgesia (Tail-withdrawal test): Significant dose-dependent increases in withdrawal latency have been reported in the range of 15-60 µg/kg via intraperitoneal injection in C57BL/6J mice.[13]
-
Analgesia (Hot plate test): A dose of 15 µg/kg (i.p.) has been shown to potentiate morphine-induced analgesia.[13]
Q4: Can this compound cause aversive effects in animal models?
Yes, while this compound has a better side-effect profile than many other KOR agonists, it can induce conditioned place aversion (CPA) at higher doses.[2][4] It is crucial to establish a dose-response curve to identify a therapeutic window where analgesic or anti-pruritic effects are present without significant aversion.
Q5: Are there species-specific differences in this compound's activity?
Yes, this compound has been shown to have a significantly greater G-protein bias at the human KOR compared to the rodent KOR.[7] This is an important consideration when translating preclinical findings to clinical applications.
Data Presentation
In Vivo Efficacy of this compound in Murine Models
| Experimental Model | Mouse Strain | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Tail-Withdrawal Test (Spinal Analgesia) | C57BL/6J | Intraperitoneal (i.p.) | 0.015 - 0.060 mg/kg | Significant, dose-dependent increase in withdrawal latency. | |
| Hot Plate Test (Supraspinal Analgesia) | C57BL/6J | Intraperitoneal (i.p.) | 0.015 mg/kg | Potentiation of morphine-induced analgesia. | |
| Chloroquine-Induced Itch | C57BL/6 | Per os (p.o.) | 20 µg/kg | Significant reduction in scratching bouts. | |
| Histamine-Induced Itch | C57BL/6 | Per os (p.o.) | 10 - 20 µg/kg | Dose-dependent reduction in scratching bouts. | |
| Substance P-Induced Itch | ICR | Subcutaneous (s.c.) | Not specified | Used as a positive control. |
In Vitro Signaling Potency of this compound
| Receptor & Cell Line | Signaling Pathway | EC50 (nM) | Relative Efficacy | Reference |
| Human KOR in HEK293 cells | ERK1/2 Phosphorylation | ~0.3 | Full agonist | [7] |
| Human KOR in HEK293 cells | p38 MAPK Phosphorylation | ~75 | Full agonist | [7] |
| Rodent KOR in HEK293 cells | ERK1/2 Phosphorylation | ~1.5 | Full agonist | [7] |
| Rodent KOR in HEK293 cells | p38 MAPK Phosphorylation | ~30 | Full agonist | [7] |
Experimental Protocols
Hot Plate Test for Thermal Analgesia in Mice
Objective: To assess the analgesic effect of this compound on a thermal pain stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent observation cylinder.
-
This compound solution and vehicle control.
-
Syringes for injection.
-
Timer.
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[14]
-
Habituate the mice to the testing room for at least 30-60 minutes before the experiment.[14]
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the hot plate within the transparent cylinder.[15]
-
Start the timer immediately upon placing the mouse on the hot plate.
-
Observe the mouse for nocifensive responses, such as hind paw licking, flicking, or jumping.[14]
-
Record the latency (in seconds) to the first nocifensive response.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-40 seconds), after which the mouse is removed from the hot plate regardless of its response.[14][15]
Chloroquine-Induced Scratching for Anti-Pruritic Effect in Mice
Objective: To evaluate the anti-pruritic efficacy of this compound against histamine-independent itch.
Materials:
-
This compound solution and vehicle control.
-
Chloroquine diphosphate (B83284) salt solution (e.g., 16 mg/kg in saline).[6]
-
Observation chambers.
-
Video recording equipment or automated scratching detection system.
-
Syringes for injection.
Procedure:
-
Administer this compound or vehicle control (e.g., by oral gavage or intraperitoneal injection).
-
After a set pretreatment time (e.g., 30 minutes), place the mice individually into the observation chambers for acclimatization.[6]
-
Induce pruritus by a subcutaneous injection of chloroquine into the nape of the neck.[6]
-
Immediately after the chloroquine injection, begin recording the mice for a defined period (e.g., 30 minutes).[6]
-
Quantify the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the head and neck region, ending with the placement of the paw back on the floor.
Western Blot for ERK1/2 and p38 MAPK Phosphorylation
Objective: To determine the effect of this compound on the activation of G-protein and β-arrestin-mediated signaling pathways.
Materials:
-
KOR-expressing cells (e.g., HEK293).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38 MAPK, anti-total-p38 MAPK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Plate KOR-expressing cells and grow to desired confluency.
-
Starve the cells in serum-free media for a few hours before the experiment.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 5-15 minutes for ERK1/2, may vary for p38).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the corresponding total protein to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: this compound's G-protein biased signaling pathway.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metris.nl [metris.nl]
- 7. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Hot Plate Analgesia Assays. [bio-protocol.org]
Mitigating Nalfurafine-induced hypolocomotion in behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering nalfurafine-induced hypolocomotion in behavioral studies.
Troubleshooting Guide: Mitigating this compound-Induced Hypolocomotion
Issue: Observed significant hypolocomotion in subjects administered this compound, confounding the results of the primary behavioral endpoint.
This guide provides a step-by-step approach to troubleshoot and mitigate the confounding effects of this compound-induced hypolocomotion.
Step 1: Dose-Response Evaluation
-
Problem: The administered dose of this compound may be too high, leading to sedative effects that manifest as hypolocomotion. This compound's therapeutic effects (e.g., anti-pruritic, anti-nociceptive) are often observed at doses lower than those causing significant motor impairment.[1][2][3]
-
Solution: Conduct a dose-response study to determine the minimal effective dose for your desired therapeutic effect and the threshold dose for inducing hypolocomotion. This will help identify a therapeutic window where the primary outcome can be assessed without the confounding variable of sedation.
-
Start with doses reported in the literature to be effective for anti-pruritic or analgesic effects without significant locomotor deficits (e.g., 5-20 µg/kg, s.c. in mice).[1]
-
Include a range of doses, including those known to induce hypolocomotion, to establish a clear dose-effect relationship for both the desired effect and locomotor activity.
-
Step 2: Re-evaluation of Experimental Timeline
-
Problem: The timing of the behavioral test relative to this compound administration may coincide with the peak sedative effects of the drug.
-
Solution: Characterize the time course of this compound's effects on locomotor activity.
-
Administer a fixed dose of this compound and measure locomotor activity at multiple time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
If possible, adjust the timing of your primary behavioral assay to a point where locomotor effects have subsided, but the therapeutic effect is still present.
-
Step 3: Control for General Activity Levels
-
Problem: It can be difficult to distinguish between a true therapeutic effect and an apparent effect due to a general reduction in behavior.
-
Solution: Incorporate a specific locomotor activity assessment as a control measure for all experimental groups.
Step 4: Consider Alternative Kappa Opioid Receptor (KOR) Agonists
-
Problem: For some experimental questions, it may not be possible to dissociate the desired effect from hypolocomotion with this compound.
-
Solution: If your research goals allow, consider comparing the effects of this compound with other KOR agonists.
-
"Typical" KOR agonists like U50,488H often produce more pronounced hypolocomotion at therapeutically relevant doses.[1][8] Comparing the profiles of this compound and U50,488H can help to highlight the relatively favorable side-effect profile of this compound.
-
Investigating newer, biased KOR agonists that are designed to favor G-protein signaling over β-arrestin pathways may offer a way to achieve the desired therapeutic effects with even fewer motor side effects.[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: At what doses does this compound typically induce hypolocomotion?
A1: this compound-induced hypolocomotion is dose-dependent. While lower doses (e.g., below 20-30 µg/kg in mice) often used for anti-pruritic and anti-nociceptive studies may not significantly affect locomotor activity, higher doses are more likely to cause sedation and reduced movement.[1][12] For example, one study found that doses of 0.015, 0.03, and 0.06 mg/kg of this compound significantly reduced spontaneous locomotion in mice.[8] It is crucial to determine the specific dose-response curve for your experimental model and conditions.
Q2: How does this compound's effect on locomotion compare to other KOR agonists like U50,488H?
A2: this compound is considered an "atypical" KOR agonist and generally produces less hypolocomotion at therapeutically equivalent doses compared to "typical" agonists like U50,488H.[1] Studies have shown that U50,488H induces hypolocomotion in the same dose range as its anti-nociceptive and anti-pruritic effects, whereas this compound often shows a separation between these effects.[1]
Q3: What is the proposed mechanism behind this compound-induced hypolocomotion?
A3: this compound is a potent and selective kappa-opioid receptor (KOR) agonist.[13] Activation of KORs in the central nervous system is known to modulate dopamine (B1211576) release in the nigrostriatal and mesolimbic pathways, which are critical for motor control.[14][15] Inhibition of dopamine release by KOR activation is a likely contributor to the observed hypolocomotion. The exact downstream signaling cascade that differentiates therapeutic effects from motor side effects is an active area of research, with theories pointing to the involvement of G-protein versus β-arrestin signaling pathways.[9][10]
Q4: Can tolerance develop to the hypolocomotor effects of this compound?
A4: Some studies suggest that tolerance does not develop to the therapeutic effects of this compound with repeated administration.[14] However, the development of tolerance to the hypolocomotor effects has not been as extensively studied and may depend on the dosing regimen and duration of treatment.
Q5: Are there any pharmacological antagonists that can reverse this compound-induced hypolocomotion?
A5: The effects of this compound, including hypolocomotion, are mediated by the kappa opioid receptor. Therefore, a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), can block these effects.[14][16][17] Pre-treatment with nor-BNI would be expected to prevent this compound-induced hypolocomotion.
Data Presentation
Table 1: Effect of this compound and U50,488H on Locomotor Activity in Mice
| Compound | Dose (mg/kg) | Route | % Reduction in Locomotion (vs. Vehicle) | Mouse Strain | Reference |
| This compound | 0.015 | i.p. | Significant reduction | C57BL/6J | [8] |
| This compound | 0.03 | i.p. | Significant reduction | C57BL/6J | [8] |
| This compound | 0.06 | i.p. | Significant reduction | C57BL/6J | [8] |
| U50,488H | 2.5 | i.p. | Significant reduction | C57BL/6J | [8] |
| U50,488H | 5.0 | i.p. | Significant reduction | C57BL/6J | [8] |
Note: "Significant reduction" indicates a statistically significant decrease in locomotor activity as reported in the cited study.
Table 2: Comparative Dosing for Therapeutic Effects vs. Locomotor Effects of this compound in Mice
| Effect | Effective Dose Range (µg/kg) | Effect on Locomotion at this Dose | Reference |
| Anti-pruritic | 6.6 - 10 | No significant effect up to 30 µg/kg | [1] |
| Anti-nociceptive (formalin test) | A50 = 5.8 | No effect on total distance traveled at 20 µg/kg | [1] |
| Hypolocomotion | A50 = 102.8 | Suppressed running activity | [1] |
A50: Dose producing 50% of the maximal effect.
Experimental Protocols
1. Open Field Test for Locomotor Activity Assessment
-
Objective: To quantify spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with high, opaque walls to prevent escape.[5] The arena should be placed in a dimly lit, quiet room.[5]
-
Procedure:
-
Acclimatize mice to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle control at the predetermined time before the test.
-
Gently place the mouse in the center or along one wall of the open field arena.[5]
-
Record the animal's activity for a set duration (e.g., 8-30 minutes) using an automated video-tracking system.[4][5]
-
Key parameters to measure include:
-
Total distance traveled (cm)
-
Average velocity (cm/s)
-
Time spent mobile vs. immobile
-
Entries into the center zone (as a measure of anxiety-like behavior)
-
-
Thoroughly clean the arena with 50-70% ethanol (B145695) between subjects to eliminate olfactory cues.[5][6]
-
2. Conditioned Place Aversion (CPA) Assay
-
Objective: To assess the aversive (dysphoric) properties of a drug.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore both chambers for a set period (e.g., 15 minutes) to determine any baseline preference for one chamber.
-
Conditioning (Days 2-4):
-
On alternate days, administer this compound and confine the animal to one chamber (the drug-paired side).
-
On the other days, administer vehicle and confine the animal to the opposite chamber. The order of drug and vehicle administration should be counterbalanced across subjects.
-
-
Post-conditioning Test (Day 5): Place the animal in the neutral starting area with free access to both chambers and record the time spent in each chamber. A significant decrease in time spent on the drug-paired side compared to the pre-conditioning baseline indicates aversion.
-
Visualizations
Caption: KOR signaling pathways for this compound.
Caption: Workflow for mitigating locomotor confounds.
References
- 1. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Structure–Activity Relationship Study of this compound Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Locomotion test for mice [protocols.io]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 11. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents 5'-guanidinonaltrindole- and compound 48/80-induced spinal c-fos expression and attenuates 5'-guanidinonaltrindole-elicited scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 14. Combination of clinically utilized kappa opioid receptor agonist this compound with low-dose naltrexone reduces excessive alcohol drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chronic Nalfurafine Administration and Tolerance Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tolerance development with chronic nalfurafine administration. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished analgesic/antipruritic effect of this compound in our chronic rodent model. Are we seeing tolerance development?
A1: While it is possible, tolerance to this compound is not commonly reported in preclinical or clinical studies.[1][2] In fact, several studies have shown that repeated administration of this compound does not lead to a blunted effect in rodent models of alcohol consumption and scratching behavior.[1] A post-marketing surveillance study in hemodialysis patients also found no evidence of tolerance to its antipruritic effects after one year of treatment.
However, if you are observing a reduced effect, consider the following troubleshooting steps:
-
Verify Drug Stability and Formulation: Ensure the this compound solution is properly prepared and stored to prevent degradation.
-
Review Dosing Regimen: While this compound has a favorable profile, exceptionally high doses or continuous infusion might theoretically induce receptor desensitization. A study in rats showed that high doses of this compound can induce acute cross-tolerance.[3]
-
Assess Animal Health: Underlying health issues in the animals could alter their response to the drug.
-
Consider Model-Specific Factors: The specific animal model and the nature of the induced pathology could influence the long-term efficacy of this compound.
Q2: What is the underlying mechanism that prevents or reduces tolerance development with this compound compared to other kappa-opioid receptor (KOR) agonists like U50,488?
A2: this compound's reduced tendency to induce tolerance is attributed to its nature as a G-protein biased agonist at the kappa-opioid receptor (KOR).[3][4][5] This means it preferentially activates the G-protein signaling pathway, which is associated with the therapeutic effects of analgesia and antipruritus, while only weakly engaging the β-arrestin pathway.[6][7] The β-arrestin pathway is linked to receptor desensitization, internalization, and the aversive side effects associated with other KOR agonists.[5]
In contrast, unbiased KOR agonists like U50,488 activate both G-protein and β-arrestin pathways more equally. The robust recruitment of β-arrestin by these compounds leads to receptor phosphorylation by G-protein coupled receptor kinases (GRKs), subsequent binding of β-arrestin, and ultimately receptor internalization and downregulation, which are key cellular mechanisms of tolerance. One study found that this compound did not promote KOR internalization in the ventral tegmental area of the brain, unlike other KOR agonists.[8]
Q3: We are planning a long-term study with this compound. What are the key experimental parameters to consider to minimize the potential for tolerance?
A3: To minimize the risk of observing a diminished response in your long-term this compound studies, consider the following:
-
Dosing Strategy: Employ an intermittent dosing schedule rather than continuous administration. Most successful preclinical studies have used once-daily injections.
-
Dose Selection: Use the lowest effective dose of this compound. Dose-response studies should be conducted to determine the optimal dose for your specific model and endpoint. Preclinical studies have shown efficacy at doses that do not produce significant side effects like conditioned place aversion.[1][2]
-
Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile. Subcutaneous or intraperitoneal injections are commonly used in rodent studies.
-
Control Groups: Include a control group treated with an unbiased KOR agonist, such as U50,488, to serve as a positive control for tolerance development.
Troubleshooting Guides
Issue: Inconsistent results in our this compound experiments.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Drug Solution Instability | Prepare fresh this compound solutions regularly. Verify the solubility and stability of this compound in your chosen vehicle. |
| Variability in Animal Strain | Ensure you are using a consistent and well-characterized animal strain. Different strains can exhibit varying sensitivities to opioids. |
| Procedural Drift in Behavioral Assays | Standardize all behavioral testing procedures. Ensure all experimenters are blinded to the treatment groups. |
| Pharmacokinetic Interactions | If co-administering other drugs, investigate potential pharmacokinetic interactions that could alter this compound's metabolism and clearance. |
Issue: Observing unexpected side effects not typically associated with this compound.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| High Dose | Re-evaluate your dose. While this compound has a good safety profile, higher doses can lead to off-target effects or more pronounced KOR-mediated side effects. |
| Off-Target Effects | Although selective for the KOR, at very high concentrations, this compound may interact with other receptors. Consider using a selective KOR antagonist, like nor-binaltorphimine (nor-BNI), to confirm that the observed effects are KOR-mediated. |
| Contamination of Drug Sample | Ensure the purity of your this compound supply. |
Data Presentation
Table 1: Comparison of In Vitro Biased Agonism of this compound and U50,488
| Compound | Assay | Target | Bias Factor (vs. U50,488) | Reference |
| This compound | GloSensor cAMP vs. Tango β-arrestin recruitment | Human KOR | 7.73 | [9] |
| U50,488 | GloSensor cAMP vs. Tango β-arrestin recruitment | Human KOR | 1 (Reference) | [9] |
| This compound | [³⁵S]GTPγS binding vs. β-arrestin recruitment | Human KOR | 4.49 | [1] |
| U50,488 | [³⁵S]GTPγS binding vs. β-arrestin recruitment | Human KOR | 1 (Reference) | [1] |
Table 2: Preclinical Comparison of this compound and U50,488 in Rodent Models
| Parameter | This compound | U50,488 | Species | Reference |
| Conditioned Place Aversion (CPA) | No CPA at effective analgesic/antipruritic doses (up to 20 µg/kg) | Significant CPA at effective doses (e.g., 5 mg/kg) | Mouse | [1][2] |
| Tolerance to Antipruritic Effect | No tolerance observed after 10 days of daily administration | Not reported in these studies | Mouse | |
| Motor Incoordination | No significant motor incoordination at effective doses | Induces motor incoordination at effective doses | Mouse |
Experimental Protocols
1. Hot Plate Test for Thermal Analgesia
This protocol is used to assess the analgesic effects of this compound by measuring the latency of a mouse to react to a heated surface.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature set to 52-55°C.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., subcutaneous injection).
-
At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the hot plate.
-
Start a timer immediately upon placing the mouse on the plate.
-
Observe the mouse for signs of nociception, such as licking a hind paw, shaking, or jumping.
-
Stop the timer as soon as a nociceptive response is observed. This is the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
-
To Assess Tolerance:
-
Administer this compound daily for a specified period (e.g., 7-14 days).
-
Conduct the hot plate test on day 1 and again on the final day of treatment to compare the analgesic response. A significant decrease in latency on the final day compared to day 1 would indicate tolerance.
-
2. PathHunter® β-Arrestin Recruitment Assay
This is a cell-based assay to quantify the recruitment of β-arrestin to the KOR upon agonist stimulation.
-
Materials:
-
U2OS or CHO-K1 cells stably expressing the human kappa-opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment (DiscoverX).
-
This compound and a reference agonist (e.g., U50,488).
-
Cell culture reagents.
-
PathHunter® detection reagents.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate for 24-48 hours.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Stimulate the cells with the compounds for 90-180 minutes at 37°C.
-
Add the PathHunter® working detection solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of β-arrestin recruited to the receptor.
-
Visualizations
Caption: this compound's G-protein biased signaling at the KOR.
Caption: Workflow for assessing tolerance to this compound.
Caption: Troubleshooting logic for diminished this compound effect.
References
- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nalfurafine Stability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter regarding the stability of nalfurafine during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound and its hydrochloride salt should be stored at -20°C. Under these conditions, the compound is stable for at least two years[1].
Q2: How should I prepare this compound solutions for my experiments?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM[1]. For in vivo experiments, a common practice is to dissolve this compound in 100% DMSO and then dilute it with a sterile saline solution to the desired final concentration. It is recommended to keep the final DMSO concentration below 5% v/v to avoid solvent-induced toxicity. All solutions intended for in vivo use should be passed through a 0.22 μm sterile filter before administration[2].
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: While specific data on the long-term stability of this compound in various aqueous solutions and cell culture media is not extensively published, it is best practice to prepare fresh solutions for each experiment or, at most, for use within a single day. The stability of compounds in solution can be affected by pH, light, and temperature. For long-term experiments, it is advisable to aliquot stock solutions in DMSO and store them at -20°C or -80°C. Thaw a fresh aliquot for each experimental run to minimize freeze-thaw cycles.
Q4: Can I expect this compound to be stable during a multi-day or multi-week in vitro experiment?
A4: For experiments spanning several days or weeks, the stability of this compound in cell culture media at 37°C cannot be guaranteed without specific validation. Degradation may occur over time, leading to a decrease in the effective concentration of the compound. For such long-term studies, consider a semi-static or perfusion system where the medium containing this compound is replaced periodically. This approach helps to maintain a more consistent concentration of the active compound.
Q5: Are there any known incompatibilities of this compound with common labware?
A5: There is no specific information available regarding the interaction of this compound with common laboratory plastics. However, as a general precaution, it is recommended to use polypropylene (B1209903) or glass containers for the preparation and storage of this compound solutions to minimize potential adsorption to plastic surfaces.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results over time. | Degradation of this compound in working solutions. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Loss of compound activity in long-term cell culture. | Instability of this compound in culture medium at 37°C. | Replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain the desired concentration. |
| Precipitation observed in aqueous working solutions. | Poor solubility or exceeding the solubility limit of this compound hydrochloride in the chosen buffer. | Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit. The hydrochloride salt has better solubility in aqueous solutions compared to the free base. Consider adjusting the pH of the buffer, as the solubility of amine-containing compounds can be pH-dependent. |
| Inconsistent results between different batches of n-alfurafine. | Differences in purity or handling of the compound. | Always source this compound from a reputable supplier and refer to the certificate of analysis for purity information. Ensure consistent storage and handling procedures for all batches. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride, Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound hydrochloride in high-quality DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions for In Vitro Experiments
-
Materials: this compound stock solution (10 mM in DMSO), sterile cell culture medium or buffer.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium or buffer.
-
Ensure the final concentration of DMSO is kept to a minimum (typically ≤ 0.1%) to avoid solvent effects on the cells.
-
Prepare the working solution fresh for each experiment.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
General Experimental Workflow for In Vitro Studies
Caption: General workflow for long-term in vitro experiments with this compound.
References
Navigating the Nuances of Nalfurafine: A Technical Guide to Its Aversive Profile
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and navigate the conflicting reports on the aversive properties of Nalfurafine. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways, this guide aims to facilitate informed experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the literature regarding this compound's aversive properties?
A1: The central conflict lies in whether this compound, a kappa-opioid receptor (KOR) agonist, produces aversion, a side effect commonly associated with this drug class. Clinical studies in humans for the treatment of pruritus have generally shown this compound to be well-tolerated, without the dysphoric and psychotomimetic effects seen with other KOR agonists[1][2][3]. However, preclinical studies in rodents have yielded conflicting results. Some studies report that this compound induces conditioned place aversion (CPA), a measure of drug-induced dysphoria, particularly at doses that produce antinociception (pain relief)[4][5]. In contrast, other preclinical research suggests that this compound is non-aversive or has a significantly better side-effect profile compared to prototypical KOR agonists like U50,488, especially at doses effective for its anti-pruritic (anti-itch) effects[1][6][7].
Q2: What are the proposed mechanisms that could explain these conflicting observations?
A2: Several mechanisms have been proposed to reconcile the conflicting reports:
-
Biased Agonism: One prominent hypothesis is that this compound acts as a "biased agonist" at the KOR. This means it preferentially activates certain intracellular signaling pathways over others. Evidence suggests that the therapeutic effects of KOR agonists (analgesia, anti-pruritus) are mediated by G-protein signaling, while the aversive effects may be linked to the β-arrestin2 pathway and subsequent activation of p38α MAPK[5][8]. Some studies indicate this compound is a G-protein biased agonist, which could explain its reduced aversive profile in some contexts[6][8]. However, the extent and even the existence of this bias are debated in the literature[5].
-
Dose Dependency: The aversive effects of this compound appear to be dose-dependent. Studies showing aversion often use higher doses required for antinociception, while studies reporting a lack of aversion often use lower doses effective for anti-pruritic effects[1][4][5]. This suggests a potential therapeutic window where beneficial effects can be achieved without significant aversion.
-
Differential Signaling Pathways: Research has shown that this compound and the classic KOR agonist U50,488 can differentially modulate intracellular signaling pathways in a brain-region-specific manner. For instance, U50,488H, but not this compound, was found to activate the mTOR pathway, which has been implicated in U50,488H-induced CPA[4][9].
-
Species Differences: There may be differences in how humans and rodents respond to this compound. One study found that this compound exhibits a greater G-protein bias at the human KOR compared to the rodent KOR, which could contribute to the more favorable clinical profile[8].
Q3: How do different experimental models and protocols contribute to the conflicting data?
A3: Variations in experimental design can significantly impact the observed aversive properties of this compound:
-
Animal Strain: Different mouse strains can exhibit varying sensitivities to the effects of drugs. The majority of studies cited use C57BL/6J mice[1][4][5], but some have used CD-1 mice, which showed no CPA at certain doses[1][9].
-
Aversion Paradigm: The most common paradigm is the conditioned place preference/aversion (CPA/CPP) test[10]. The specific design of the apparatus, the duration of conditioning sessions, and the drug administration schedule can all influence the outcome.
-
Route of Administration: The way the drug is administered (e.g., intraperitoneal, subcutaneous) can affect its pharmacokinetics and, consequently, its behavioral effects.
Troubleshooting and Experimental Design
Issue: My experiment shows this compound is aversive, contradicting some published data. What should I consider?
-
Dosage: Are you using a dose in the antinociceptive range (e.g., 0.06 mg/kg in mice)? Consider testing a lower, anti-pruritic dose range (e.g., 0.015 mg/kg or lower in mice) to see if the aversion persists[4][5].
-
Control Drug: Are you comparing this compound to a standard KOR agonist like U50,488 under the same experimental conditions? This is crucial for determining relative aversion[5].
-
Behavioral Endpoint: Are you solely relying on CPA? Consider incorporating other behavioral assays that can measure aversion or negative affect, such as taste aversion or intracranial self-stimulation (ICSS), to get a more complete picture.
Issue: I am not observing any aversion with this compound. How can I be sure this is a real effect?
-
Positive Control: Does a standard aversive compound, like U50,488 or lithium chloride, produce a robust CPA in your setup? This validates your experimental paradigm's sensitivity to detect aversion[10].
-
Dose-Response Curve: Have you tested a range of this compound doses? It's possible the doses you have used are below the threshold for inducing aversion in your specific model and conditions.
-
Statistical Power: Is your sample size large enough to detect a statistically significant effect?
Data Summary
Conditioned Place Aversion (CPA) Studies with this compound in Rodents
| Agonist | Species/Strain | Dose (mg/kg) | Route | Aversive Effect | Antinociceptive/Anti-pruritic Dose? | Reference |
| This compound | Mouse (C57BL/6J) | 0.06 | i.p. | Yes | Antinociceptive | [4][5] |
| This compound | Mouse (C57BL/6J) | 0.015 | i.p. | No | Sub-threshold antinociceptive | [4][5][7] |
| This compound | Mouse (CD-1) | 0.005 - 0.02 | s.c. | No | Anti-pruritic | [1] |
| This compound | Mouse (C57BL/6J) | 0.03 | i.p. | Yes | - | [1] |
| This compound | Mouse (C57BL/6J) | 0.015, 0.06 | i.p. | No (at 0.015), Yes (at 0.03), No (at 0.06) | Antinociceptive | [1] |
| This compound | Rat | 0.01 - 0.04 | i.p. | No | - | [3] |
| U50,488 | Mouse (C57BL/6J) | 5.0 | i.p. | Yes | Antinociceptive | [4][5] |
| U50,488 | Mouse (C57BL/6J) | 1.25 | i.p. | No | Sub-threshold antinociceptive | [4][5] |
| U50,488 | Mouse (C57BL/6J) | 1.25 - 5.0 | i.p. | Yes | Antinociceptive | [1] |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This is a generalized protocol based on methodologies reported in the literature[4][5][10]. Specific parameters should be optimized for your laboratory conditions.
1. Apparatus:
-
A three-chamber apparatus is typically used. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors, floor textures). A smaller, neutral center chamber connects the two. Gates can be used to restrict access to the chambers.
2. Habituation (Day 1):
-
Place the animal in the center chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes). This allows the animal to familiarize itself with the apparatus and establishes a baseline preference for each chamber.
3. Conditioning (Days 2-5):
-
This phase typically involves alternating injections of the drug and vehicle over several days.
-
Drug Conditioning Day: Administer this compound (or the control drug) and immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 30 minutes). The assignment of the drug-paired chamber can be biased (least preferred chamber at baseline) or unbiased (randomly assigned).
-
Vehicle Conditioning Day: Administer the vehicle (e.g., saline) and confine the animal to the opposite conditioning chamber for the same duration.
-
The sequence of drug and vehicle days should be counterbalanced across animals.
4. Test (Day 6):
-
In a drug-free state, place the animal in the center chamber and allow it to freely access all three chambers for a set period (e.g., 15-30 minutes).
-
Record the time spent in each of the three chambers.
5. Data Analysis:
-
A preference score is calculated, often as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
A significant decrease in the time spent in the drug-paired chamber post-conditioning compared to pre-conditioning (or compared to a vehicle-treated control group) indicates a conditioned place aversion.
Signaling Pathways and Experimental Workflows
Caption: Proposed biased agonism of this compound at the KOR.
Caption: Standard experimental workflow for Conditioned Place Aversion.
Caption: Key signaling pathways implicated in KOR-mediated aversion.
References
- 1. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoproteomic approach for agonist-specific signaling in mouse brains: mTOR pathway is involved in κ opioid aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the translational relevance of preclinical Nalfurafine studies
Welcome to the Technical Support Center for Preclinical Nalfurafine Studies. This guide is designed for researchers, scientists, and drug development professionals to enhance the translational relevance of their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to address specific issues you may encounter.
Section 1: Mechanism of Action & Signaling Pathway
This section addresses common questions regarding the fundamental mechanism by which this compound exerts its antipruritic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] It belongs to the G-protein-coupled receptor (GPCR) family.[1][3] Its therapeutic effects, particularly its anti-itch (antipruritic) properties, are primarily mediated through the activation of KORs in the central nervous system.[1][4][5] When this compound binds to KORs, it triggers an intracellular signaling cascade that inhibits adenylate cyclase, reducing cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This leads to decreased neuronal excitability and the inhibition of neurotransmitter release, which in turn modulates the sensation of itch.[1]
Q2: How does this compound's signaling differ from typical KOR agonists and why is this important for translation?
This compound is considered an atypical KOR agonist. Unlike prototypical KOR agonists (e.g., U-50,488H) that often produce significant adverse effects like dysphoria, sedation, and aversion, this compound demonstrates a better side-effect profile.[2][6][7][8] This is thought to be due to "biased agonism".[2][9]
KOR activation triggers two main downstream pathways:
-
G-protein signaling: This pathway is believed to mediate the therapeutic analgesic and antipruritic effects.[3]
-
β-arrestin signaling: This pathway, particularly through p38 MAPK activation, is associated with the aversive side effects like dysphoria.[3][9][10]
This compound appears to be a G-protein biased agonist, preferentially activating the therapeutic G-protein pathway over the β-arrestin pathway.[9][11] This bias is reportedly more pronounced at the human KOR than the rodent KOR, which is a critical consideration for translational studies.[9] This unique signaling profile likely contributes to its clinical success in treating pruritus at doses that are well-tolerated by patients.[6][7]
Signaling Pathway Visualization
The following diagram illustrates the biased agonism of this compound at the Kappa-Opioid Receptor.
Section 2: Preclinical Models & Experimental Design
Choosing the correct animal model and a robust experimental protocol is fundamental for generating reliable and translatable data.
Frequently Asked Questions (FAQs)
Q1: Which animal models are most relevant for studying this compound's antipruritic effects?
The choice of model depends on the specific type of itch being investigated. This compound has shown efficacy in a variety of rodent models.[6] A summary is provided below.
| Animal Model | Itch Type / Inducer | This compound Efficacy | Key Findings |
| Acute Itch Models | |||
| C57BL/6 Mice | Histamine (B1213489) (Intradermal) | Effective | Reduces scratching behavior.[12][13] |
| C57BL/6 Mice | Chloroquine (Non-histaminergic) | Effective | Reduces scratching behavior, indicating efficacy beyond histamine pathways.[12][13] |
| Sprague-Dawley Rats | Serotonin (Intradermal) | Effective | Reduced scratching at doses of 0.01–0.1 mg/kg.[6] |
| Chronic Itch Models | |||
| Mice with Experimental Dry Skin | Acetone-Ether-Water (AEW) treatment | Effective | Abolished spontaneous scratching but did not affect touch-evoked itch (alloknesis).[12][13] |
| NC/Nga Mice | Atopic Dermatitis Model | Effective | Reduces scratching behaviors when administered orally.[6] |
| MRL/lpr Mice | Autoimmune Disease Model | Effective | Inhibited spontaneous scratching in a model of antihistamine-resistant itch.[14] |
Q2: What is a standard protocol for a pruritogen-induced scratching behavior assay in mice?
This protocol outlines the key steps for assessing the antipruritic effect of this compound after inducing itch with a chemical agent like histamine or chloroquine.
Experimental Protocol: Mouse Scratching Behavior Assay
-
Animals: Use male C57BL/6 or ICR mice (8-11 weeks old) to avoid hormonal variations.[15] House animals in a specific pathogen-free facility with a 12:12 hour light:dark cycle and allow ad libitum access to food and water.[15]
-
Acclimatization: Acclimate mice to the laboratory environment for at least one week.[15] On the day of testing, habituate mice to the individual observation chambers (e.g., clear plastic cylinders) for at least 30-60 minutes before any injections.[16]
-
This compound Administration: Administer this compound (or vehicle control) via the desired route (e.g., subcutaneous, s.c.; intraperitoneal, i.p.). The pretreatment time will depend on the route and drug pharmacokinetics, but 30 minutes is common for s.c. or i.p. administration.
-
Pruritogen Injection: Induce itch by injecting a pruritogen (e.g., histamine, chloroquine) intradermally (i.d.) in a small volume (e.g., 20-50 µL) into the nape of the neck or the cheek.
-
Behavioral Recording: Immediately after the pruritogen injection, record the mice using a video camera for a set period, typically 30-60 minutes.[17]
-
Data Analysis: A blinded observer should manually count the number of scratching bouts directed by the hind paw toward the injection site.[15] A "bout" is defined as one or more rapid scratching motions that are only terminated when the mouse either licks its paw or returns it to the floor. Alternatively, automated systems using machine learning can be employed for quantification.[17]
-
Statistical Analysis: Compare the number of scratches between the vehicle-treated and this compound-treated groups using an appropriate statistical test, such as a Student's t-test or ANOVA for multiple dose groups.[15] A p-value < 0.05 is typically considered significant.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical this compound study.
Section 3: Dosing, Pharmacokinetics, and Side Effects
Appropriate dosing is critical for observing therapeutic effects while avoiding adverse events. This section provides a summary of effective doses used in preclinical studies and discusses translational pharmacokinetic considerations.
Frequently Asked Questions (FAQs)
Q1: What are the effective dose ranges for this compound in preclinical pruritus and pain models?
This compound is highly potent. In rodent models, antipruritic and antinociceptive effects are typically observed in the microgram per kilogram (µg/kg) range. A key translational finding is that these effects occur at doses lower than those causing significant side effects like conditioned place aversion (CPA) or motor incoordination.[6][7][18]
| Model / Effect | Species | Route | Effective Dose Range (µg/kg) | Notes |
| Antipruritic | ||||
| Substance P-induced Itch | Mice | s.c. | 10 | Effective dose.[19] |
| Histamine/Chloroquine Itch | Mice | s.c. | 20 | Highest dose used; effectively suppressed scratching without altering motor activity.[13] |
| Serotonin-induced Itch | Rats | i.p. | 10 - 100 | Dose-dependently reduced scratching.[6] |
| Atopic Dermatitis (NC/Nga) | Mice | p.o. | (not specified) | Effective in reducing scratching.[6] |
| Antinociceptive | ||||
| Formalin Test | Mice | s.c. | A₅₀ = 5.8 | A₅₀ is the dose producing 50% of the maximal effect.[6] |
| Tail Withdrawal Assay | Mice | (not specified) | 15 - 60 | Showed significant dose-dependent antinociception.[6] |
| Side Effects | ||||
| Conditioned Place Aversion (CPA) | Mice | s.c. | > 20, up to 80 | Doses effective for itch (5-20 µg/kg) did not cause CPA, but higher doses did.[2][6] |
| Hypolocomotion | Mice | i.p. / s.c. | > 20 | Doses effective for itch and pain generally do not cause significant hypolocomotion.[6] |
Q2: How do this compound's pharmacokinetics (PK) in animals compare to humans, and what are the translational implications?
Direct comparison of PK parameters across species is challenging due to differences in metabolism and physiology. However, understanding these differences is vital for translating preclinical doses to clinical trials. In hemodialysis patients, a single 2.5 µg oral dose resulted in a Tmax of 4.25 hours and a half-life (t1/2) of 14.21 hours.[20] A 5 µg dose gave a Tmax of 3 hours and a t1/2 of 14.03 hours.[20] Researchers should consider species-specific metabolic rates when designing studies. The main metabolites of this compound have been shown to have low affinity for opioid receptors and do not contribute significantly to its pharmacological effects.[19]
Section 4: Troubleshooting and Translational Relevance
This section provides guidance on addressing common experimental problems and improving the translation of preclinical findings to the clinic.
Frequently Asked Questions (FAQs)
Q1: My results are inconsistent or show high variability. What should I check?
High variability can obscure true experimental effects. If you encounter this issue, consider the troubleshooting steps outlined in the diagram below. Key factors include strict control over environmental conditions, animal handling, and experimental procedures.[16] Ensure that all experimenters are blinded to treatment conditions to avoid bias.[21] Adhering to standardized practices like Good Laboratory Practice (GLP) is essential for generating reliable data.[22]
Q2: Why do positive preclinical results with this compound sometimes fail to translate to clinical efficacy for certain indications (e.g., pain)?
While this compound shows robust antinociceptive effects in many preclinical pain models, it has not been approved for pain treatment in humans.[11] This highlights a common challenge in drug development. Several factors may contribute to this "translational gap":
-
Model Limitations: Animal models of pain may not fully replicate the complexity of human pain conditions.[23]
-
Endpoint Mismatch: Preclinical endpoints (e.g., tail flick latency) may not correspond well with clinical pain relief reported by patients.
-
Side Effects: While this compound has a good profile, sedative effects were noted at higher doses in early human trials, which may have limited its development as an analgesic.[2]
-
Species Differences: As noted, the G-protein bias of this compound is different between rodents and humans, which could lead to different efficacy and side-effect profiles.[9]
Improving translation requires careful model selection, use of clinically relevant endpoints, and a deep understanding of the drug's pharmacology across species.[24][25]
Troubleshooting Workflow Visualization
Use this flowchart to diagnose potential sources of inconsistency in your behavioral experiments.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. Portico [access.portico.org]
- 6. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Structure–Activity Relationship Study of this compound Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 11. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spontaneous scratching behavior in MRL/lpr mice, a possible model for pruritus in autoimmune diseases, and antipruritic activity of a novel kappa-opioid receptor agonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. uthsc.edu [uthsc.edu]
- 17. research.arcadiascience.com [research.arcadiascience.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro and in vivo pharmacological characterization of the main metabolites of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. genemod.net [genemod.net]
- 23. gyanconsulting.medium.com [gyanconsulting.medium.com]
- 24. The Translational Revolution of Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Challenges in Clinical Research and Care in Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for Nalfurafine handling and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, storage, and use of Nalfurafine in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound as a crystalline solid is stable for at least two years when stored at -20°C. To ensure maximum stability, protect it from light and moisture.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For the hydrochloride salt, solubility in PBS (pH 7.2) is approximately 5 mg/mL. When preparing a stock solution in DMSO, it is recommended to use anhydrous DMSO to minimize degradation from moisture.
Q3: My this compound solution is cloudy after diluting my DMSO stock into an aqueous buffer. What should I do?
A3: Cloudiness or precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly water-soluble compounds. This typically occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.
Troubleshooting Steps:
-
Reduce the final concentration: Your target concentration in the aqueous buffer may be too high. Try lowering the final concentration of this compound.
-
Decrease the percentage of DMSO in the final solution: While counterintuitive, a high concentration of DMSO in the final aqueous solution can sometimes cause compounds to precipitate. Aim for a final DMSO concentration of less than 1% in your in vitro assays, and ideally below 0.5% to avoid solvent effects on cells.
-
Use a different buffer or adjust the pH: The solubility of this compound may be pH-dependent. Experiment with different physiological buffers to find one that best maintains its solubility.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or sonicating it may help redissolve the precipitate. However, be cautious with temperature-sensitive compounds and always check for degradation after such treatments.
Q4: For how long are this compound solutions stable?
A4: While the solid form is very stable, the stability of this compound in solution is less well-documented. As a general best practice for opioid agonists, it is recommended to prepare fresh aqueous working solutions daily from a frozen DMSO stock. DMSO stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q5: What are the known degradation products or impurities of this compound?
A5: Some known impurities and potential degradation products of this compound include 10α-Hydroxy-nalfurafine, 2Z-Nalfurafine (a geometric isomer), and Descyclopropylmethyl this compound. The presence of these impurities can be monitored by analytical techniques such as HPLC.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂N₂O₅ | |
| Molecular Weight | 476.6 g/mol | |
| Formulation | Crystalline solid | |
| Storage Temperature | -20°C | |
| Stability (Solid) | ≥ 2 years | |
| Solubility in DMSO | 10 mM | |
| Solubility in PBS (pH 7.2) (HCl salt) | 5 mg/mL |
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for the kappa-opioid receptor (KOR).
Materials:
-
Cell membranes from HEK293 cells stably expressing the human KOR.
-
[³H]diprenorphine (radioligand).
-
This compound.
-
Naloxone (B1662785) (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes by homogenization in Tris-HCl buffer.
-
In a 96-well plate, incubate a small amount of cell membrane protein (e.g., 30 µg) with varying concentrations of this compound.
-
Add a constant concentration of [³H]diprenorphine (e.g., 0.6 nM).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled antagonist like naloxone (e.g., 10 µM).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound.
In Vivo: Scratching Behavior Assay (Mouse Model of Pruritus)
This protocol assesses the antipruritic (anti-itch) effects of this compound.
Materials:
-
Male ICR mice.
-
Pruritogen (e.g., substance P or compound 48/80).
-
This compound solution for injection.
-
Vehicle control (e.g., sterile saline).
-
Observation chambers.
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous or oral).
-
After a predetermined time (e.g., 30 minutes), induce itching by intradermally injecting a pruritogen into the rostral back or nape of the neck.
-
Immediately place the mice back into the observation chambers and record their scratching behavior for a set period (e.g., 30 minutes).
-
Count the number of scratching bouts and compare the results between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and troubleshooting behavioral assays involving the kappa-opioid receptor (KOR) agonist, Nalfurafine.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during this compound-related experiments.
Q1: My this compound-treated mice show reduced scratching, but they also appear lethargic. How can I distinguish a true anti-pruritic effect from sedation?
A: This is a critical and common pitfall. This compound, like other KOR agonists, can cause dose-dependent sedation and motor incoordination.[1][2] An apparent reduction in scratching could be a secondary effect of general motor suppression rather than a specific anti-itch effect.[3]
Troubleshooting Steps:
-
Incorporate a Motor Function Control: Always run a separate cohort of animals in a motor coordination assay, such as the Rotarod test.[1][2] This allows you to determine the dose threshold at which this compound begins to impair motor function.
-
Dose Selection: Use the lowest effective dose of this compound for anti-pruritic effects. Studies show that anti-scratch effects occur at doses significantly lower than those causing sedation.[2][4] For example, doses of 5-20 µg/kg (s.c.) in mice can reduce scratching without affecting locomotor activity or rotarod performance.[2]
-
Observe General Activity: In addition to specific assays, observe the animals' general cage activity. A specific anti-pruritic effect should reduce scratching bouts without significantly altering normal grooming, exploring, or feeding behaviors.
Q2: I am not observing a significant anti-pruritic effect with this compound. What are the potential causes?
A: Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The dose may be too low. This compound's anti-scratch effects are dose-dependent.[3][4] Review the literature for effective dose ranges in your specific model and strain.
-
Timing of Administration: The timing of this compound administration relative to the pruritogen challenge and the observation period is crucial. Ensure the peak effect of the drug coincides with the peak behavioral response.
-
Route of Administration: The route (e.g., subcutaneous, intraperitoneal, oral) affects the pharmacokinetics. Ensure your administration route is consistent with established protocols.
-
Choice of Pruritogen: this compound has shown efficacy against scratching induced by various pruritogens like histamine, chloroquine (B1663885), and serotonin, as well as in dry skin models.[2][3][5] However, the potency may vary. Ensure the chosen model is appropriate.
-
Acclimatization: Insufficient acclimatization of animals to the testing environment can lead to stress and high baseline activity, potentially masking the drug's effect.
Q3: My behavioral data has high variability between subjects. How can I improve consistency and reproducibility?
A: High variability is a common challenge in behavioral neuroscience.[6]
-
Consistent Handling: Handle all mice in the same manner every time to minimize stress-induced variability.[7]
-
Control Environmental Factors: Test animals at the same time of day to control for circadian rhythm effects.[7] Maintain consistent lighting and minimize noise in the testing room, as rodents are sensitive to these disturbances.[6][7]
-
Avoid Olfactory Cues: Mice are highly sensitive to smells. Avoid wearing scented perfumes or soaps. Clean the apparatus thoroughly between animals to remove odors.[7]
-
Habituation: Ensure a sufficient habituation period for the animals in the testing room before the experiment begins (at least 30-60 minutes is recommended).[8]
-
Experimenter Blinding: Whenever possible, the experimenter scoring the behavior should be blind to the treatment groups to prevent unconscious bias.
Q4: Could this compound be causing aversion in my animals, confounding the results of other behavioral tests?
A: Yes, this is a possibility, particularly at higher doses. While this compound is noted for having a better side-effect profile than older KOR agonists, it can produce Conditioned Place Aversion (CPA) at doses that are also effective for antinociception (e.g., 30-60 µg/kg).[2][9] At lower, anti-pruritic doses (5-20 µg/kg), it generally does not produce CPA.[2] If you are using this compound in a multi-day paradigm or in combination with other tests, an underlying aversive state could alter performance. To test for this, you can run a Conditioned Place Preference/Aversion assay.[10]
Quantitative Data Summary
The following tables summarize effective and side-effect dose ranges for this compound in rodents, primarily mice. Doses are typically administered subcutaneously (s.c.) or intraperitoneally (i.p.).
Table 1: this compound Doses for Anti-Pruritic Effects in Mice
| Pruritogen/Model | Effective Dose Range (s.c. / i.p.) | Reference |
|---|---|---|
| Histamine | 10 - 20 µg/kg | [3] |
| Chloroquine | ~20 µg/kg | [3][5] |
| 5'-Guanidinonaltrindole (GNTI) | 1 - 30 µg/kg | [4] |
| Serotonin | 1 - 10 µg/kg (in rats) | [11] |
| Dry Skin Model | ~20 µg/kg |[3] |
Table 2: this compound Doses Associated with Motor Impairment & Aversion in Rodents
| Assay | Effect | Dose Range (s.c. / i.p.) | Reference |
|---|---|---|---|
| Rotarod Test (Mice) | Significant impairment | ≥ 27-30 µg/kg | [1][2] |
| Spontaneous Locomotion (Mice) | Significant reduction | ≥ 40 µg/kg | [4] |
| Conditioned Place Aversion (Mice) | Significant aversion | ≥ 30-60 µg/kg | [2][9] |
| Conditioned Place Aversion (Mice) | No aversion observed | 5 - 20 µg/kg |[2] |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: this compound's biased agonism at the Kappa-Opioid Receptor (KOR).
Experimental Workflow
Caption: Workflow for an anti-pruritic assay with motor function controls.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common this compound assay issues.
Experimental Protocols
Protocol 1: Chloroquine-Induced Scratching Assay in Mice
This protocol assesses the anti-pruritic potential of this compound against chemically-induced itch.
1. Materials
-
Male C57BL/6J mice (8-12 weeks old)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Chloroquine diphosphate (B83284) salt
-
Transparent observation chambers (e.g., Plexiglas cylinders)
-
Video recording equipment
-
Standard animal handling supplies (syringes, etc.)
2. Procedure
-
Animal Acclimatization: House mice for at least one week before the experiment under standard conditions (12h light/dark cycle, food and water ad libitum).
-
Habituation: On the day of the experiment, transport mice to the testing room and leave them in their home cages to habituate for at least 60 minutes. Then, place each mouse individually into an observation chamber for a 30-minute habituation period.
-
Drug Administration:
-
Prepare this compound solutions in sterile saline.
-
Administer this compound or vehicle (saline) via subcutaneous (s.c.) injection at the desired doses (e.g., 5, 10, 20 µg/kg).
-
Return mice to their home cages.
-
-
Pruritogen Challenge: 15-20 minutes after this compound/vehicle administration, briefly remove the mouse and administer an intradermal (i.d.) injection of chloroquine (e.g., 200 µg in 20 µL saline) into the rostral back (nape of the neck).
-
Behavioral Recording: Immediately after the chloroquine injection, return the mouse to the observation chamber and start video recording for 30-60 minutes.
-
Data Analysis:
-
A trained observer, blind to the treatment groups, should review the videos.
-
The primary measure is the number of scratching bouts directed at the injection site with the hind paws. A "bout" is defined as one or more rapid scratching motions that ends when the mouse either returns its hind paw to the floor or begins licking the paw.
-
Protocol 2: Rotarod Test for Motor Coordination
This protocol is essential for assessing sedation and motor impairment as potential confounding factors.
1. Materials
-
Accelerating Rotarod apparatus for mice
-
This compound hydrochloride and vehicle (saline)
-
Male C57BL/6J mice (same strain and age as in the primary assay)
2. Procedure
-
Training (Day 1-2):
-
Habituate mice to the testing room for at least 60 minutes.
-
Place mice on the Rotarod at a low, constant speed (e.g., 4 rpm) for 60 seconds.
-
Repeat this 2-3 times per day for 2 days to train the animals on the task.
-
-
Baseline Measurement (Day 3):
-
Conduct a baseline test using an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. Perform 3 trials with a 15-20 minute inter-trial interval. The average of the trials serves as the baseline.
-
-
Drug Testing (Day 4):
-
Administer this compound or vehicle at the same doses and route as in the scratching assay.
-
At the same time point post-injection that the pruritic challenge would occur (e.g., 15-20 minutes), place the mice on the Rotarod.
-
Run the same accelerating protocol as for the baseline measurement. Record the latency to fall.
-
-
Data Analysis: Compare the latency to fall in the drug-treated groups to the vehicle-treated group. A significant decrease in latency indicates motor impairment.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents GNTI- and compound 48/80-induced spinal c-fos expression and attenuates GNTI-elicited scratching behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Nalfurafine vs. U-50,488H in Pain Models
A Comparative Guide for Researchers in Pain Drug Development
In the pursuit of potent analgesics with fewer side effects, the kappa-opioid receptor (KOR) has emerged as a promising target. This guide provides a detailed preclinical comparison of two key KOR agonists: nalfurafine, a clinically used anti-pruritic agent, and U-50,488H, a prototypical research tool. By examining their efficacy in various pain models, side-effect profiles, and underlying signaling mechanisms, this document aims to inform researchers, scientists, and drug development professionals in their efforts to develop safer and more effective pain therapeutics.
Executive Summary
This compound and U-50,488H, both potent KOR agonists, exhibit distinct preclinical profiles. While both demonstrate analgesic effects, this compound generally displays a wider therapeutic window, showing efficacy in pain models at doses that do not induce the significant side effects commonly associated with U-50,488H, such as conditioned place aversion (CPA), hypolocomotion, and motor incoordination.[1][2] This difference is largely attributed to their divergent signaling properties. This compound is considered a G protein-biased agonist, whereas U-50,488H is a more balanced agonist, also engaging β-arrestin pathways linked to adverse effects.[3][4][5][6]
Comparative Efficacy in Preclinical Pain Models
This compound and U-50,488H have been evaluated in a range of preclinical pain models, demonstrating efficacy in alleviating inflammatory, mechanical, and neuropathic pain. However, their potency and effectiveness can vary depending on the specific pain modality.
| Pain Model | Compound | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Inflammatory Pain | ||||||
| Formalin Test (Phase II) | This compound | Mouse | s.c. | 30 µg/kg | Produced analgesic effects. | |
| U-50,488H | Mouse | s.c. | 5 mg/kg | Produced analgesic effects. | ||
| U-50,488H | Rat | s.c. | 0.05 mg (local) | Reduced pain-associated behaviors. | [7] | |
| Mechanical Allodynia | ||||||
| Paclitaxel-induced Neuropathic Pain | This compound | - | - | - | Effective against mechanical pain. | [1] |
| U-50,488H | Mouse | s.c. | - | Reversed paclitaxel-induced mechanical allodynia. | [8] | |
| Sciatic Nerve Ligation | U-50,488H | Mouse | s.c. | - | Suppressed static and dynamic allodynia. | [9][10] |
| Thermal Pain | ||||||
| Tail Withdrawal/Hot Plate | This compound | Mouse | i.p. | 15, 30, 60 µg/kg | Induced dose-dependent antinociception in tail withdrawal. Less effective against high-intensity thermal pain. | [1][2] |
| This compound | Mouse | s.c. | 0.06 mg/kg | Antinociceptive effects observed. | [11] | |
| U-50,488H | Mouse | i.p. | 1.25, 5.00 mg/kg | Elicited spinal antinociception. | [2] | |
| U-50,488H | Mouse | s.c. | 5 mg/kg | Antinociceptive effects observed. | [11] |
Side-Effect Profile Comparison
A critical differentiator between this compound and U-50,488H is their side-effect liability at analgesic doses. This compound consistently demonstrates a more favorable profile in preclinical models.
| Side Effect | Compound | Species | Route of Administration | Dose | Observation | Reference |
| Conditioned Place Aversion (CPA) | This compound | Mouse | s.c. | 10-15 µg/kg | Did not induce CPA. Aversive at 30 µg/kg. | [2] |
| U-50,488H | Mouse | s.c. | 1.25 - 5 mg/kg | Produced significant aversion at all tested doses. | [2][12] | |
| Hypolocomotion (Sedation) | This compound | Mouse | - | - | Minimal to no hypolocomotion at effective analgesic doses. | [2] |
| U-50,488H | - | - | - | Produces sedative-like effects. | ||
| Motor Incoordination | This compound | Mouse | - | - | Did not cause motor incoordination at effective analgesic doses. | [2] |
| U-50,488H | - | - | - | Can induce motor impairment. |
Signaling Pathways: G Protein Bias vs. Balanced Agonism
The distinct pharmacological profiles of this compound and U-50,488H are rooted in their differential engagement of downstream signaling cascades following KOR activation.
This compound is characterized as a G protein-biased KOR agonist.[3][4][5] This means it preferentially activates the G protein-mediated signaling pathway, which is thought to be responsible for the therapeutic analgesic effects.[6] Conversely, it only weakly engages the β-arrestin pathway, which has been linked to the aversive and other undesirable side effects of KOR agonists.[5][6]
U-50,488H, in contrast, is a more balanced or unbiased agonist, activating both G protein and β-arrestin pathways.[7] This dual activation is believed to contribute to both its analgesic properties and its significant side-effect profile. Furthermore, studies have shown that U-50,488H, but not this compound, activates the mTOR pathway, which has been implicated in the conditioned place aversion induced by the former.[1][13] Activation of p38 MAPK via the β-arrestin pathway is also associated with the aversive effects of KOR agonists.[5][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of standard protocols for key pain assays used to evaluate this compound and U-50,488H.
Von Frey Test for Mechanical Allodynia
This test assesses the withdrawal threshold to a mechanical stimulus.
-
Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes before testing.[15]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed until it bends, and the pressure is held for 2-5 seconds.[16]
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is often determined using the up-down method.[16]
Hargreaves Test for Thermal Hyperalgesia
This test measures the latency to withdraw from a thermal stimulus.
-
Acclimation: Animals are placed in individual plexiglass enclosures on a glass plate and allowed to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.[17]
-
Measurement: The time taken for the animal to withdraw its paw is automatically recorded. A cut-off time is set to prevent tissue damage.
-
Analysis: The withdrawal latency is used as a measure of thermal pain sensitivity.
Formalin Test for Inflammatory Pain
This model assesses tonic pain and distinguishes between acute and inflammatory pain phases.
-
Acclimation: Animals are placed in an observation chamber to acclimate.
-
Injection: A dilute solution of formalin (e.g., 2.5%) is injected subcutaneously into the plantar surface of the hind paw.[18]
-
Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.[18][19]
-
Phases: The observation is typically divided into two phases: Phase I (0-5 minutes post-injection), representing direct nociceptor activation, and Phase II (15-40 minutes post-injection), reflecting inflammatory pain and central sensitization.[18][20][21]
Conclusion and Future Directions
The preclinical data strongly suggest that this compound possesses a more favorable therapeutic profile than U-50,488H for the treatment of pain. Its G protein-biased agonism at the KOR allows for the separation of analgesic effects from the adverse effects that have historically hindered the clinical development of KOR agonists. This makes this compound and other G protein-biased KOR agonists promising candidates for further investigation as non-addictive, effective analgesics.
Future research should continue to explore the nuances of KOR signaling and develop compounds with even greater bias for the G protein pathway. Additionally, translating these promising preclinical findings into successful clinical outcomes for pain management remains a key challenge for the field. The distinct profiles of this compound and U-50,488H provide a valuable framework for understanding the structure-activity relationships that govern both the therapeutic and adverse effects of kappa-opioid receptor modulation.
References
- 1. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Disability of Development of Tolerance to Morphine and U-50,488H, a Selective κ-Opioid Receptor Agonist, in Neuropathic Pain Model Mice [jstage.jst.go.jp]
- 10. Multifunctional Opioid-Derived Hybrids in Neuropathic Pain: Preclinical Evidence, Ideas and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarshare.temple.edu [scholarshare.temple.edu]
- 14. arxiv.org [arxiv.org]
- 15. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Nalfurafine and Other Kappa Opioid Receptor (KOR) Agonists: A Guide for Researchers
A detailed examination of the pharmacological profiles of key Kappa Opioid Receptor (KOR) agonists, including Nalfurafine, the prototypical agonist U50,488H, the natural product Salvinorin A, and the peripherally restricted Difelikefalin. This guide provides a comparative analysis of their receptor binding affinities, functional activities, signaling pathways, and in vivo effects to aid researchers and drug development professionals in the field of KOR-targeted therapeutics.
The kappa opioid receptor (KOR) has emerged as a significant target for the development of novel analgesics and anti-pruritics. Unlike mu-opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria and have a lower risk of respiratory depression and abuse. However, the clinical development of many KOR agonists has been hampered by centrally-mediated side effects, including dysphoria, sedation, and hallucinations. This has led to the exploration of novel KOR agonists with improved side-effect profiles. This guide provides a comparative analysis of four key KOR agonists: this compound, U50,488H, Salvinorin A, and Difelikefalin, with a focus on their differential pharmacological properties and the underlying molecular mechanisms.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of this compound and other selected KOR agonists at the kappa (κ), mu (μ), and delta (δ) opioid receptors. These values are critical for understanding the selectivity and potency of these compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | KOR (κ) | MOR (μ) | DOR (δ) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | ~0.1 - 1 | ~3 - 30 | ~50 - 200 | ~30 - 100 | ~500 - 2000 |
| U50,488H | ~1 - 10 | ~1000 - 6000 | >10000 | ~100 - 600 | >1000 |
| Salvinorin A | ~1 - 5 | >10000 | >10000 | >2000 | >2000 |
| Difelikefalin (CR845) | ~0.1 - 1 | >10000 | >10000 | >10000 | >10000 |
Note: Ki values can vary between different studies and experimental conditions. The ranges provided are approximate values compiled from multiple sources.
Table 2: Functional Activity (EC50, nM) and G-Protein Bias
| Compound | KOR G-Protein Activation (e.g., [³⁵S]GTPγS) | KOR β-Arrestin Recruitment | G-Protein Bias Factor (relative to U50,488H) |
| This compound | ~0.1 - 1 | ~1 - 10 | High (e.g., ~7 at rKOR, ~300 at hKOR)[1] |
| U50,488H | ~1 - 20 | ~1 - 20 | 1 (Reference) |
| Salvinorin A | ~1 - 10 | ~10 - 100 | Balanced to slightly G-protein biased |
| Difelikefalin (CR845) | ~0.05 - 0.5 | >1000 | Highly G-protein biased |
Note: EC50 values and bias factors are highly dependent on the specific assays and cell systems used. The data presented here is for comparative purposes.
Signaling Pathways and Biased Agonism
The differential pharmacological profiles of KOR agonists can be largely attributed to the concept of "biased agonism" or "functional selectivity". This refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another. For KORs, the G-protein signaling pathway is generally associated with the desired therapeutic effects of analgesia and anti-pruritus, while the β-arrestin pathway is often linked to the adverse effects of dysphoria and sedation.[2]
Figure 1: KOR Agonist Signaling Pathways
This compound is a notable example of a G-protein biased agonist, exhibiting significantly higher potency for G-protein activation compared to β-arrestin recruitment, particularly at the human KOR.[1] This bias is thought to be a key reason for its favorable side-effect profile, with a reduced incidence of dysphoria and psychotomimetic effects compared to less biased agonists like U50,488H.[3] Salvinorin A, a potent naturally occurring hallucinogen, is considered a more balanced agonist, which may contribute to its profound psychotropic effects.[4][5] Difelikefalin is a peripherally restricted KOR agonist, meaning it does not readily cross the blood-brain barrier, thereby avoiding the central side effects associated with other KOR agonists.[6][7]
Comparative In Vivo Effects
The differences in signaling profiles translate to distinct in vivo effects, as summarized in the table below.
Table 3: Comparative In Vivo Effects
| Effect | This compound | U50,488H | Salvinorin A | Difelikefalin (CR845) |
| Analgesia | Yes | Yes | Yes | Yes (peripheral) |
| Anti-pruritus | Yes (clinically approved in Japan) | Yes | Yes | Yes (clinically approved)[6] |
| Sedation | Mild to moderate | Moderate to high | High | Minimal (peripheral action) |
| Dysphoria/Aversion | Low to absent at therapeutic doses[3] | High (induces conditioned place aversion)[3][8][9] | High (induces hallucinations)[4][10] | Absent (peripheral action) |
| Psychotomimetic Effects | Low to absent | Present | High | Absent |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used in the characterization of KOR agonists.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the KOR, providing a direct measure of G-protein activation.
Materials:
-
Cell membranes expressing the KOR (e.g., from CHO or HEK293 cells)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP (Guanosine 5'-diphosphate)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Test compounds (KOR agonists)
-
Unlabeled GTPγS (for non-specific binding determination)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from KOR-expressing cells.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Varying concentrations of the test KOR agonist.
-
Cell membranes (typically 5-20 µg of protein per well).
-
GDP (final concentration ~10-30 µM).
-
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are analyzed using non-linear regression to determine EC50 and Emax values.
Figure 2: [³⁵S]GTPγS Binding Assay Workflow
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated KOR, a key step in receptor desensitization and an indicator of β-arrestin pathway activation. Various technologies are available, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific).
General Protocol (using a chemiluminescent-based assay):
-
Plate cells co-expressing the KOR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment of the enzyme.
-
Incubate the cells overnight to allow for adherence.
-
Add varying concentrations of the test KOR agonist to the cells.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment, leading to complementation of the enzyme fragments.
-
Add the chemiluminescent substrate for the reporter enzyme.
-
Measure the luminescence signal using a plate reader.
-
Data are analyzed using non-linear regression to determine EC50 and Emax values for β-arrestin recruitment.
Conditioned Place Aversion (CPA) Assay
This in vivo behavioral assay is used to assess the aversive or rewarding properties of a drug in rodents. For KOR agonists, this assay typically measures aversion.
Apparatus:
-
A three-chambered apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller neutral central chamber.
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine baseline preference.
-
Conditioning (Days 2-5):
-
On alternate days, confine the animal to one of the conditioning chambers immediately after administering the test drug (e.g., KOR agonist).
-
On the other days, confine the animal to the other conditioning chamber after administering a vehicle control (e.g., saline). The pairing of drug and chamber is counterbalanced across animals.
-
-
Post-conditioning Test (Day 6): Place the animal in the central chamber and allow it to freely explore all three chambers for a set period. Record the time spent in each chamber.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates conditioned place aversion.
Conclusion
The comparative analysis of this compound, U50,488H, Salvinorin A, and Difelikefalin highlights the significant impact of biased agonism and peripheral restriction on the therapeutic potential of KOR agonists. This compound's G-protein bias appears to be a key factor in its improved safety profile, making it a valuable therapeutic for pruritus. Difelikefalin's peripheral restriction offers another effective strategy to mitigate central side effects. In contrast, the more balanced signaling profile of U50,488H and Salvinorin A is associated with significant aversive and psychotomimetic effects, limiting their clinical utility but making them valuable research tools. This guide provides a framework for researchers to understand the nuances of KOR pharmacology and to design future studies aimed at developing safer and more effective KOR-targeted therapies.
References
- 1. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A - Wikipedia [en.wikipedia.org]
- 5. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What is the mechanism of Difelikefalin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin-A Induces Intense Dissociative Effects, Blocking External Sensory Perception and Modulating Interoception and Sense of Body Ownership in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Nalfurafine's G-Protein Bias: A Comparative Analysis Across Cellular Contexts
A comprehensive examination of the functional selectivity of the kappa-opioid receptor agonist Nalfurafine reveals a complex and cell line-dependent signaling profile. While generally considered a G-protein biased agonist, the degree and even the direction of this bias can vary significantly depending on the experimental system and analytical methods employed. This guide provides a comparative analysis of this compound's signaling properties, presenting key experimental data and detailed protocols for researchers in pharmacology and drug development.
This compound, a clinically used antipruritic, has garnered significant interest for its potential as a kappa-opioid receptor (KOR) agonist with a favorable side-effect profile, attributed to its G-protein signaling bias.[1][2][3][4][5] This bias theoretically favors the therapeutic G-protein-mediated signaling pathway, responsible for analgesia and anti-itch effects, over the β-arrestin pathway, which has been linked to adverse effects like dysphoria and sedation.[1][2] However, a closer look at the literature reveals a nuanced picture, with conflicting reports on the extent and even the existence of this compound's G-protein bias.[6][7] These discrepancies often arise from the use of different cell lines, experimental assays, and reference agonists.[6][7]
Comparative Signaling Profile of this compound
To provide a clear overview of this compound's functional selectivity, the following tables summarize quantitative data from key studies that have investigated its activity on G-protein and β-arrestin signaling pathways in various cell lines.
G-Protein Activation by this compound
| Cell Line | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference Compound | Source |
| HEK293 | GloSensor® cAMP Assay | Lower than this compound analogs | Similar to analogs | This compound | [2] |
| HEK293 (human KOR) | pERK1/2 Phosphorylation | ~1.6 nM | - | U50,488H | [8][9] |
| HEK293 (rodent KOR) | pERK1/2 Phosphorylation | ~0.5 nM | - | U50,488H | [8][9] |
| CHO | cAMP Accumulation Inhibition | IC₅₀ = 0.049 nM | 100% (relative to U-69,593) | U-69,593 | [7] |
| HEK293-T | GloSensor cAMP Assay | EC₅₀ = 0.10 ± 0.01 nM | 115.8 ± 1.1% (relative to U50,488H) | U50,488H | [6] |
β-Arrestin Recruitment by this compound
| Cell Line | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference Compound | Source |
| U2OS (human KOR) | PathHunter® β-arrestin Assay | - | 100% (set as reference) | - | [1] |
| HEK293 (human KOR) | p38 MAPK Phosphorylation | ~400 nM | - | U50,488H | [8][9] |
| HEK293 (rodent KOR) | p38 MAPK Phosphorylation | ~10 nM | - | U50,488H | [8][9] |
| U2OS (human KOR) | β-arrestin2 Recruitment | - | - | U69,593 | [6] |
| HEK293 | Tango Assay | EC₅₀ = 0.74 ± 0.07 nM | 108.0 ± 2.6% (relative to U50,488H) | U50,488H | [6] |
Calculated Bias Factors for this compound
| Cell Line | G-Protein Assay | β-Arrestin Assay | Bias Factor | Reference Compound | Source |
| HEK293 (human KOR) | pERK1/2 Phosphorylation | p38 MAPK Phosphorylation | 300 (G-protein biased) | U50,488H | [8] |
| HEK293 (rodent KOR) | pERK1/2 Phosphorylation | p38 MAPK Phosphorylation | 7 (G-protein biased) | U50,488H | [8] |
| HEK293-T | GloSensor cAMP Assay | Tango Assay | 4.49 (G-protein biased) | U50,488H | [6] |
It is important to note that the calculation of bias factors can be influenced by the mathematical model used and the choice of reference agonist.[6] For instance, while some studies identify this compound as G-protein biased, others have reported it to be unbiased or even β-arrestin-biased when different assays and reference compounds were used.[6][7]
Signaling Pathways and Experimental Workflow
To visualize the concepts of biased agonism and the methods used to assess it, the following diagrams are provided.
The diagram above illustrates the differential signaling pathways activated by a balanced versus a G-protein biased kappa-opioid receptor agonist.
This flowchart outlines the key steps involved in experimentally determining the G-protein bias of a compound like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess this compound's signaling bias.
GloSensor™ cAMP Assay for G-Protein Activation
This assay measures changes in intracellular cyclic AMP (cAMP) levels, a downstream effector of Gαi/o protein activation.
-
Cell Culture: HEK293 cells stably expressing the kappa-opioid receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Assay Preparation: Cells are seeded in 96-well plates. Prior to the assay, the culture medium is replaced with a CO₂-independent medium containing the GloSensor™ cAMP Reagent.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a reference agonist. Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Signal Detection: Luminescence is measured at various time points using a plate reader. A decrease in luminescence corresponds to a decrease in cAMP levels, indicating Gαi/o activation.
-
Data Analysis: Dose-response curves are generated, and EC₅₀ and Eₘₐₓ values are calculated to determine the potency and efficacy of the compound.
PathHunter® β-Arrestin Recruitment Assay
This enzyme fragment complementation assay quantifies the recruitment of β-arrestin to the activated KOR.
-
Cell Line: U2OS or CHO cells engineered to co-express the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are used.
-
Assay Setup: Cells are plated in 96-well plates and incubated overnight.
-
Ligand Stimulation: Cells are treated with different concentrations of this compound or a reference agonist and incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the enzyme substrate is added. The interaction between the KOR and β-arrestin brings the ProLink™ and EA tags into close proximity, forming an active β-galactosidase enzyme that converts the substrate, generating a chemiluminescent signal.
-
Data Analysis: The luminescent signal is read on a plate reader. Dose-response curves are plotted to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Phospho-ERK1/2 and Phospho-p38 MAPK Western Blotting
These immunoassays measure the phosphorylation of downstream kinases, with ERK1/2 phosphorylation being predominantly G-protein dependent and p38 MAPK activation linked to the β-arrestin pathway for KOR.
-
Cell Culture and Treatment: HEK293 cells expressing the KOR are grown to confluence, serum-starved, and then stimulated with various concentrations of this compound for specific durations (e.g., 5 minutes for pERK, 30 minutes for pp38).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phospho-ERK1/2 or phospho-p38, as well as total ERK1/2 or p38 as loading controls.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated and plotted against the agonist concentration to determine potency.
Conclusion
The validation of this compound's G-protein bias is highly dependent on the cellular and experimental context. While a significant body of evidence points towards a G-protein biased profile, particularly at the human KOR, researchers should be aware of the conflicting data and the methodological factors that can influence the outcome. The choice of cell line, the specific signaling endpoints measured, and the reference agonist all play a critical role in the characterization of biased agonism. For drug development professionals, a comprehensive assessment across multiple cell lines and assays is essential to fully understand the pharmacological profile of this compound and other KOR agonists to better predict their in vivo effects.
References
- 1. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalfurafine vs. Morphine: A Comparative Analysis of Antinociceptive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antinociceptive properties of nalfurafine, a selective kappa-opioid receptor (KOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist. We will delve into their distinct mechanisms of action, compare their efficacy and potency using preclinical data, and examine their differing side effect profiles.
Mechanism of Action: A Tale of Two Receptors
This compound and morphine elicit their analgesic effects through different opioid receptor subtypes, leading to distinct downstream signaling cascades and physiological outcomes.
This compound primarily targets the kappa-opioid receptor (KOR). It is characterized as a G-protein biased agonist, meaning it preferentially activates G-protein signaling pathways over the β-arrestin pathway.[1][2][3] This biased agonism is thought to contribute to its favorable side-effect profile, producing antinociception with a reduced incidence of dysphoria and aversion commonly associated with other KOR agonists.[2][3][4]
Morphine , the archetypal opioid analgesic, exerts its effects predominantly through the mu-opioid receptor (MOR).[5][6] Activation of MORs also leads to G-protein signaling, resulting in potent analgesia.[5] However, MOR activation is also strongly linked to significant side effects, including respiratory depression, constipation, and a high potential for abuse.[6][7]
Comparative Antinociceptive Efficacy and Potency
Preclinical studies in rodent models provide valuable insights into the comparative antinociceptive effects of this compound and morphine. These studies often utilize thermal nociception assays, such as the tail-flick and hot plate tests, to measure the analgesic response.
This compound has demonstrated potent antinociceptive effects in various preclinical pain assays.[1] When administered as an adjuvant, this compound can enhance the analgesic effects of morphine, suggesting a potential for opioid-sparing strategies.[8][9] For instance, co-administration of this compound (0.015 mg/kg) with morphine (2.5 mg/kg) produced antinociceptive effects equivalent to a higher dose of morphine (5 mg/kg) alone in mice.[8]
| Drug/Combination | Dose (mg/kg) | Animal Model | Assay | Antinociceptive Effect (%MPE) | Reference |
| This compound | 0.015 | C57BL/6J Mice | Tail Withdrawal | Equivalent to 5 mg/kg U50,488 | [8] |
| This compound | 0.06 | C57BL/6J Mice | Tail Withdrawal | Significant Antinociception | [4][10] |
| Morphine | 5.0 | C57BL/6J Mice | Tail Withdrawal | Significant Antinociception | [8] |
| Morphine | 5.0 | C57BL/6J Mice | Hot Plate | Significant Antinociception | [8] |
| This compound + Morphine | 0.015 + 5.0 | C57BL/6J Mice | Tail Withdrawal | Significantly enhanced vs. Morphine alone | [8] |
| This compound + Morphine | 0.015 + 2.5 | C57BL/6J Mice | Hot Plate | Equivalent to 5 mg/kg Morphine alone | [8] |
MPE: Maximum Possible Effect
Side Effect Profile: A Key Differentiator
A critical distinction between this compound and morphine lies in their side effect profiles. While morphine is associated with a range of dose-limiting adverse effects, this compound appears to have a more favorable profile, particularly concerning central nervous system effects.
This compound:
-
Aversion/Dysphoria: Preclinical studies suggest that this compound has a lower potential for inducing conditioned place aversion compared to traditional KOR agonists, and it can even reduce the rewarding effects of morphine.[8][9] However, some studies indicate that at antinociceptive doses, this compound can still produce aversion in mice.[4][10]
-
Sedation: Sedative effects have been observed with this compound, though often at doses higher than those required for antinociception.[9][11]
-
Respiratory Depression: KOR agonists, in general, are not strongly associated with the severe respiratory depression characteristic of MOR agonists.[3]
Morphine:
-
Abuse Potential: Morphine has a high potential for abuse due to its rewarding and euphoric effects, mediated through the MOR.[6]
-
Respiratory Depression: This is a major life-threatening side effect of morphine and other MOR agonists.[6]
-
Constipation: Morphine commonly causes significant constipation by acting on opioid receptors in the gastrointestinal tract.[6]
| Side Effect | This compound | Morphine |
| Conditioned Place Preference/Aversion | Can reduce morphine-induced preference; some evidence of aversion at analgesic doses.[4][8][10] | Induces conditioned place preference (rewarding).[8] |
| Respiratory Depression | Low risk.[3] | High risk.[6] |
| Sedation | Can occur, often at higher doses.[9][11] | Can cause sedation.[6] |
| Constipation | Not a primary reported side effect. | Common and significant.[6] |
Experimental Methodologies
The data presented in this guide are derived from preclinical studies employing standardized animal models of nociception.
Tail Withdrawal Assay (Spinal Antinociception):
-
Apparatus: A warm water bath is maintained at a specific temperature (e.g., 52°C).
-
Procedure: The distal portion of a mouse's tail is submerged in the warm water. The latency to withdraw the tail from the heat source is recorded. A cut-off time is established to prevent tissue damage.
-
Endpoint: An increase in the tail withdrawal latency is indicative of an antinociceptive effect.[4][8]
Hot Plate Test (Supraspinal Analgesia):
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 52.5°C).
-
Procedure: An animal is placed on the heated surface, and the latency to exhibit a nociceptive response (e.g., paw licking, jumping) is measured.[8][12] A maximum cut-off time is employed.
-
Endpoint: An increased latency to respond suggests a central analgesic effect.[8]
Conditioned Place Preference/Aversion (CPP/CPA):
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure: This multi-day paradigm involves an initial preference test, followed by conditioning sessions where the animal is confined to one chamber after receiving the drug and the other chamber after receiving a vehicle. A final preference test is conducted to see if the animal spends more or less time in the drug-paired chamber.
-
Endpoint: Increased time in the drug-paired chamber indicates a rewarding effect (CPP), while decreased time suggests an aversive effect (CPA).[4][8]
Conclusion
This compound and morphine represent two distinct approaches to opioid-mediated analgesia. While morphine remains a cornerstone for managing severe pain, its clinical utility is hampered by a significant side effect burden, including a high risk of abuse. This compound, with its G-protein biased agonism at the KOR, presents a promising alternative or adjuvant therapy. Its ability to produce antinociception with a potentially reduced risk of dysphoria and abuse warrants further investigation. The preclinical data suggest that this compound's unique pharmacological profile could be leveraged to develop safer and more effective pain management strategies, possibly as an opioid-sparing agent in combination with traditional MOR agonists.
References
- 1. Dissociable effects of the kappa opioid receptor agonist this compound on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central antinociception induced by µ-opioid receptor agonist morphine, but not δ- or κ-, is mediated by cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of mu opioid receptor (MOR) agonist efficacy as a determinant of opioid antinociception in a novel assay of pain-depressed behavior in female and male mice [frontiersin.org]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the reinforcing, thermal antinociceptive, and respiratory-depressant effects of oxycodone: Modeling an abuse-deterrent opioid analgesic in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Aversive Claims of Nalfurafine in Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nalfurafine, a kappa-opioid receptor (KOR) agonist, is clinically approved for the treatment of uremic pruritus in Japan.[1][2] It has been widely regarded as a non-aversive KOR agonist, a significant advantage over typical KOR agonists like U50,488 which are known to produce dysphoria and aversive states in both humans and animals.[3][4] This guide provides an objective comparison of the aversive profiles of this compound and U50,488 in mice, supported by experimental data from conditioned place aversion (CPA) studies. The aim is to critically evaluate the non-aversive claims of this compound and provide researchers with a comprehensive understanding of its preclinical behavioral effects.
Comparative Analysis of Aversive Effects
The primary method for assessing the aversive properties of this compound and other KOR agonists in rodents is the Conditioned Place Aversion (CPA) paradigm.[5][6][7] In this test, an animal learns to associate a specific environment with the effects of a drug. A subsequent avoidance of that environment is interpreted as an aversive or dysphoric drug effect.[8]
Recent studies in mice have challenged the notion that this compound is entirely non-aversive. Evidence suggests that at doses required for antinociception, this compound can indeed induce CPA, similar to the classic KOR agonist U50,488.[5][6][9] However, there is also research indicating that at lower, anti-pruritic doses, this compound does not produce CPA.[2]
Table 1: Conditioned Place Aversion (CPA) Data for this compound and U50,488 in Mice
| Compound | Dose (mg/kg) | Route of Administration | Mouse Strain | Aversive Effect (CPA) | Antinociceptive Effect | Reference |
| This compound | 0.015 | i.p. | C57BL/6J | No | Subthreshold | [5][6] |
| 0.06 | i.p. | C57BL/6J | Yes | Yes | [5][6] | |
| 0.02 | s.c. | CD-1 | No | Not specified | [2] | |
| 0.08 | Not specified | Not specified | Yes (significant) | Not specified | [1] | |
| U50,488 | 1.25 | i.p. | C57BL/6J | No | Subthreshold | [5][6] |
| 5.0 | i.p. | C57BL/6J | Yes | Yes | [5][6] | |
| 1-10 | i.p. | Not specified | Yes (dose-dependent) | Not specified | [3] |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
The CPA test is a standard behavioral paradigm used to evaluate the rewarding or aversive properties of a drug.[8] The following is a generalized protocol based on studies investigating KOR agonists.[5][6][8][10]
Apparatus: A three-compartment chamber is typically used. The two larger outer compartments are designed with distinct visual and tactile cues (e.g., different wall colors, floor textures). A smaller, neutral center compartment connects the two outer compartments, and removable doors can control access.[8]
Procedure: The experiment consists of three phases:
-
Habituation (Pre-Conditioning): Mice are allowed to freely explore all three compartments of the apparatus for a set period (e.g., 15-30 minutes).[11] The time spent in each compartment is recorded to establish any baseline preference. Animals showing a strong unconditioned preference for one side may be excluded.
-
Conditioning: This phase typically occurs over several days (e.g., 4 days). On alternating days, mice receive an injection of the test compound (e.g., this compound or U50,488) and are immediately confined to one of the outer compartments for a specific duration (e.g., 30 minutes). On the other days, they receive a vehicle injection (e.g., saline) and are confined to the opposite compartment. The pairing of the drug with a specific compartment is counterbalanced across animals.[10]
-
Test (Post-Conditioning): On the test day, the mice receive no injection and are placed in the central compartment with free access to both outer compartments. The time spent in each compartment is recorded over a set period (e.g., 15 minutes). A significant decrease in the time spent in the drug-paired compartment compared to the pre-conditioning phase is indicative of a conditioned place aversion.[8]
Visualizations
Signaling Pathways
Activation of the kappa-opioid receptor (KOR) by agonists like this compound and U50,488 initiates a cascade of intracellular signaling events. While some of these pathways are linked to the desired therapeutic effects (analgesia and anti-pruritus), others are implicated in the undesirable aversive effects. A key mechanism thought to underlie KOR-mediated aversion is the reduction of dopamine (B1211576) release in the brain's reward circuitry.[3][12]
Caption: KOR Signaling Pathway.
Experimental Workflow
The conditioned place aversion experiment follows a structured workflow to ensure reliable and reproducible results. This involves baseline assessment, conditioning, and a final preference test.
Caption: Conditioned Place Aversion Workflow.
Logical Relationships
The relationship between the dosage of KOR agonists and their behavioral effects is crucial. While both this compound and U50,488 can produce antinociception, their propensity to induce aversion at these effective doses is a key point of differentiation and debate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptors Drive a Tonic Aversive Component of Chronic Pain | Journal of Neuroscience [jneurosci.org]
- 4. Does the kappa opioid receptor system contribute to pain aversion? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. This compound is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of kappa opioid receptors: aversive effects in adolescent and adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
Nalfurafine's Potency Profile: A Comparative Analysis of Biased Agonism at the Kappa-Opioid Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nalfurafine's potency as a biased agonist with other key players targeting the kappa-opioid receptor (KOR). Supported by experimental data, this document delves into the nuanced signaling profiles that differentiate these compounds, offering insights into their therapeutic potential.
The concept of biased agonism, or functional selectivity, has revolutionized G-protein coupled receptor (GPCR) drug discovery. It posits that a ligand can preferentially activate one intracellular signaling pathway over another, offering the potential to isolate therapeutic effects from adverse reactions. At the KOR, activation of the G-protein pathway is largely associated with desired analgesic and antipruritic effects, while the β-arrestin pathway is often linked to undesirable side effects such as dysphoria and sedation.[1] this compound, a clinically approved antipruritic agent, is a prominent example of a G-protein biased KOR agonist.[1][2] This guide compares its potency and efficacy against other notable KOR agonists.
Comparative Potency and Efficacy
The following table summarizes the in vitro signaling properties of this compound and other relevant KOR agonists. Potency (EC50) and efficacy (Emax) for both G-protein activation and β-arrestin2 recruitment are presented, highlighting the degree of bias for each compound. The data reveals that while this compound is a potent G-protein activator, its significantly weaker engagement of the β-arrestin pathway distinguishes it from balanced agonists like U50,488.
| Compound | G-Protein Activation ([³⁵S]GTPγS or cAMP Assay) | β-Arrestin2 Recruitment | Bias Factor (relative to U50,488) |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| This compound | 0.17[3] | ~100[3] | 0.74[3] |
| U50,488 | 1.61[3] | 100[3] | 1.43[3] |
| Triazole 1.1 | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison |
| RB-64 | Potent G-protein agonist[4] | Full agonist[4] | Significantly less potent than for G-protein[4] |
Note: EC50 and Emax values can vary between studies due to different experimental conditions, cell lines, and assay techniques.
Signaling Pathways and Biased Agonism
The differential activation of intracellular signaling cascades by balanced and biased KOR agonists is central to their distinct pharmacological profiles. The following diagrams illustrate the canonical signaling pathways and the concept of biased agonism.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key in vitro assays: the [³⁵S]GTPγS binding assay for G-protein activation and the β-arrestin recruitment assay.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Increased [³⁵S]GTPγS binding is indicative of G-protein activation.
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human KOR (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, at pH 7.4.[5]
-
Incubation: Membranes are incubated with increasing concentrations of the test agonist, a fixed concentration of [³⁵S]GTPγS (e.g., 50 pM), and GDP (e.g., 30 µM) for 60 minutes at 30°C.[5]
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of membrane-bound [³⁵S]GTPγS is then quantified using liquid scintillation counting.[5]
-
Data Analysis: Non-linear regression is used to analyze the concentration-response data and determine EC50 and Emax values.[5]
β-Arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to an activated KOR, often utilizing enzyme complementation technology.
-
Cell Line: A common cell line used is a U2OS or HEK293 line co-expressing the human KOR fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin2 fused to the complementing enzyme fragment (e.g., DiscoveRx PathHunter).[5]
-
Cell Plating: Cells are plated in a multi-well plate (e.g., 96- or 384-well) and incubated overnight.[5]
-
Agonist Treatment: Cells are treated with increasing concentrations of the test agonist for a specific duration (e.g., 90 minutes) at 37°C.[5]
-
Detection: A detection reagent containing the enzyme substrate is added, and the plate is incubated at room temperature. The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin2 recruitment, is measured using a plate reader.[5]
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values for β-arrestin2 recruitment.[5]
References
- 1. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 2. Molecular mechanism of biased signaling at the kappa opioid receptor (Journal Article) | OSTI.GOV [osti.gov]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficacy of Nalfurafine in Preclinical Animal Models of Pruritus
For Researchers, Scientists, and Drug Development Professionals
Nalfurafine hydrochloride is a selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis who are resistant to conventional therapies.[1][2] Its development was underpinned by extensive preclinical evaluation in various animal models designed to replicate different facets of clinical itch. This guide provides an objective comparison of this compound's efficacy across these models, presenting supporting experimental data, detailed protocols, and visualizations of key pathways and workflows.
Mechanism of Action: The Role of Kappa-Opioid Receptor Activation
The sensation of itch is modulated by a complex interplay of central and peripheral neural pathways. The opioid system, in particular, has a dualistic role: activation of μ-opioid receptors can be pro-pruritic (itch-inducing), whereas activation of κ-opioid receptors is predominantly anti-pruritic (itch-suppressing).[1][3] this compound leverages this latter pathway.
Its primary mechanism involves binding to and activating KORs, which are G-protein-coupled receptors.[4] This activation triggers a downstream signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[4] The ultimate effect is a decrease in neuronal excitability and the inhibition of the release of pro-pruritic neurotransmitters and neuropeptides, such as substance P, from sensory nerve terminals.[4][5] Animal studies confirm that the antipruritic effect of this compound is mediated through the activation of central KORs.[1][6]
Efficacy in Acute Pruritus Models
Acute itch models are crucial for evaluating the immediate efficacy of antipruritic agents against specific itch-inducing pathways. This compound has demonstrated broad effectiveness in models of both histaminergic and non-histaminergic itch.
Table 1: Comparative Efficacy of this compound in Acute Pruritus Models
| Animal Model & Strain | Pruritogen (Dose, Route) | This compound Treatment (Dose, Route) | Key Outcome | Comparator Drug & Efficacy | Reference(s) |
| Histaminergic | |||||
| Mouse (C57BL/6) | Histamine (i.d.) | Systemic (unspecified) | Significantly reduced scratching bouts | Not specified | [7] |
| Mouse (C57BL/6) | Histamine (i.d.) | Systemic (unspecified) | Significantly attenuated touch-evoked scratching (alloknesis) | μ-opioid antagonists are also effective | [7][8] |
| Non-Histaminergic | |||||
| Mouse (ICR) | Compound 48/80 (50 µg, s.c.) | 0.02 mg/kg, i.v. | 94.3% inhibition of scratching | HSK21542 (peripheral KOR agonist) ED₅₀: 0.09 mg/kg | |
| Mouse (Swiss Webster) | Compound 48/80 | Potent antagonist of scratching | ICI 204,448 (peripheral KOR agonist) provides 50-70% antagonism | [5] | |
| Mouse | Chloroquine (s.c.) | Systemic (s.c. or oral) | Strongly/essentially abolished scratching behavior | ICI 204,448 (peripheral KOR agonist) is also effective; Antihistamines are ineffective | [1][9] |
| Mouse (Swiss Webster) | Chloroquine | 10 mg/kg, s.c. | Significantly reduced scratching bouts | Nalbuphine (KOR agonist/μ-antagonist) also dose-dependently inhibits scratching | [10] |
| Mouse (ICR) | Substance P (i.d.) | 0.10 mg/kg, p.o. | Markedly suppressed scratching | Not specified | [5] |
Efficacy in Chronic Pruritus Models
Chronic itch models are essential for understanding diseases like atopic dermatitis and xerosis (dry skin), which is often associated with the uremic pruritus for which this compound is clinically indicated.
Table 2: Efficacy of this compound in Chronic Pruritus Models
| Animal Model & Strain | Model Induction Method | This compound Treatment | Key Outcome | Reference(s) |
| Dry Skin / Xerosis | ||||
| Mouse (C57BL/6) | Acetone-Ether-Water (AEW) topical application for 8 days | Systemic (unspecified) | Completely abolished spontaneous scratching | [7][8][11] |
| Mouse (C57BL/6) | Acetone-Ether-Water (AEW) topical application for 8 days | Systemic (unspecified) | No effect on touch-evoked scratching (alloknesis) | [7][8][11] |
| Atopic Dermatitis (AD) | ||||
| Mouse (BALB/c) | Murine model of AD | Topical this compound | Exhibited both anti-inflammatory and anti-pruritic effects | [12] |
The distinct effects of this compound on spontaneous versus touch-evoked itch in the chronic dry skin model are noteworthy.[8][11] This suggests that while KOR agonism is highly effective for the persistent, ongoing itch characteristic of xerosis, different neural mechanisms may underlie mechanically induced alloknesis in chronic conditions.[11]
Experimental Protocols & Workflow
Reproducibility is paramount in preclinical research. Below are detailed methodologies for key experiments cited in this guide.
Compound 48/80-Induced Pruritus Model
-
Animals: Male ICR mice are commonly used.
-
Acclimatization: Mice are placed in individual Plexiglas observation chambers for 30-60 minutes before testing.
-
Drug Administration: this compound, a comparator drug, or vehicle (e.g., normal saline) is administered, typically via intravenous (i.v.) or subcutaneous (s.c.) injection.
-
Pruritogen Injection: 15 minutes after drug administration, Compound 48/80 (50 µg in 0.1 ml saline) is injected subcutaneously into the back of the neck.
-
Behavioral Observation: Immediately after injection, mice are returned to the chambers, and their behavior is video-recorded for 30 minutes.
-
Quantification: The number of scratching bouts made by the hind paws toward the injection site is counted by a blinded observer. A single bout is defined as one or more rapid scratching movements followed by the mouse returning its paw to the floor.[13]
Chloroquine-Induced Pruritus Model
-
Animals: Swiss Webster or C57BL/6 mice are often used.
-
Acclimatization: Mice are habituated to observation chambers for at least 30 minutes.[14]
-
Drug Administration: Test compounds are typically administered 30 minutes prior to the pruritogen.[14]
-
Pruritogen Injection: Chloroquine diphosphate (B83284) (e.g., 200 µg in 50 µL saline) is injected intradermally (i.d.) or subcutaneously (s.c.) into the nape of the neck.[10]
-
Behavioral Observation: Scratching behavior is recorded for the subsequent 30 minutes.
-
Quantification: The number of scratching bouts is quantified, often in 5-minute intervals, to assess both the peak response and the duration of the effect.[14]
Experimental Dry Skin (Chronic) Model
-
Animals: C57BL/6 mice.
-
Model Induction: A mixture of acetone (B3395972) and diethyl ether (1:1 ratio), followed by water (AEW treatment), is applied to a shaved patch on the nape of the neck twice daily for 7-8 consecutive days to induce significant transepidermal water loss and dry skin.[7][8]
-
Drug Administration & Observation: On the final day of treatment, mice are pre-treated with this compound or vehicle. Spontaneous scratching behavior is then recorded for a 60-minute period.[8]
-
Alloknesis Testing (Optional): To test for touch-evoked itch, a normally innocuous stimulus (e.g., von Frey filament) is applied to the treated skin area, and any directed scratching responses are recorded.[7][8]
Conclusion
Preclinical animal models have been instrumental in characterizing the therapeutic profile of this compound. The data consistently demonstrate its potent anti-pruritic effects across a range of acute itch-inducing stimuli, including both mast cell-dependent (Compound 48/80) and independent (chloroquine) pathways.[5][9] Furthermore, its profound efficacy in suppressing spontaneous scratching in chronic dry skin models provides a strong mechanistic rationale for its clinical success in treating uremic pruritus, a condition frequently associated with skin xerosis.[7][11] The differential effect on spontaneous versus touch-evoked itch in chronic models highlights the complexity of pruritus and suggests that KOR agonism is particularly effective for tonic, persistent itch signals rather than mechanically-evoked sensory pathways.[8] These findings underscore the value of using a diverse array of animal models to predict clinical utility and elucidate the mechanisms of action for novel antipruritic therapies.
References
- 1. This compound hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride to treat pruritus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Opioid Pathway for Uremic Pruritus: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Itch with Ligands Selective for κ Opioid Receptors | Basicmedical Key [basicmedicalkey.com]
- 6. dovepress.com [dovepress.com]
- 7. This compound suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Antipruritic Effect of Nalbuphine, a Kappa Opioid Receptor Agonist, in Mice: A Pan Antipruritic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carstenslab.faculty.ucdavis.edu [carstenslab.faculty.ucdavis.edu]
- 12. Topical this compound exhibits anti-inflammatory and anti-pruritic effects in a murine model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocytogen.com [biocytogen.com]
- 14. meliordiscovery.com [meliordiscovery.com]
A Comparative Pharmacological Analysis: Nalfurafine and Its Dehydroxy Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of the kappa-opioid receptor (KOR) agonist Nalfurafine and its 3-dehydroxy analogue, compound 42B. The information presented is collated from peer-reviewed studies and is intended to inform research and development in the field of opioid pharmacology.
This compound is a clinically approved drug in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis and those with chronic liver diseases.[1] It is recognized for its potent antipruritic and analgesic effects, with a notable absence of the dysphoric or psychotomimetic side effects commonly associated with other KOR agonists.[1][2][3] Its dehydroxy analogue, 42B, has been synthesized and evaluated to understand the structure-activity relationships, particularly the role of the 3-hydroxyl group in receptor interaction and functional activity.[1][2][4]
Comparative Receptor Binding and Functional Activity
This compound and its dehydroxy analogue, 42B, exhibit distinct profiles in their interactions with opioid receptors. While both compounds act as full agonists at the KOR and partial agonists at the μ-opioid receptor (MOR), they differ significantly in potency and selectivity.[1][2][4]
Receptor Binding Affinity and Functional Potency
The following tables summarize the in vitro pharmacological data for this compound and 42B.
| Compound | Receptor | Parameter | Value | Assay |
| This compound | KOR | EC50 | 0.097 ± 0.018 nM | [35S]GTPγS Binding |
| 42B | KOR | EC50 | 25.56 ± 1.50 nM | [35S]GTPγS Binding |
| This compound | MOR | EC50 | 3.11 ± 0.63 nM | [35S]GTPγS Binding |
| 42B | MOR | EC50 | 214.9 ± 50.4 nM | [35S]GTPγS Binding |
| This compound | DOR | EC50 | - | [35S]GTPγS Binding |
| 42B | DOR | EC50 | - | [35S]GTPγS Binding |
| This compound | NOR | EC50 | - | [35S]GTPγS Binding |
| 42B | NOR | EC50 | - | [35S]GTPγS Binding |
Receptor Agonist Efficacy
| Compound | Receptor | Parameter | Value (% of Full Agonist) | Reference Agonist | Assay |
| This compound | KOR | Emax | 91% | (-)U50,488 | [35S]GTPγS Binding |
| 42B | KOR | Emax | 91% | (-)U50,488 | [35S]GTPγS Binding |
| This compound | MOR | Emax | 74% | DAMGO | [35S]GTPγS Binding |
| 42B | MOR | Emax | 49% | DAMGO | [35S]GTPγS Binding |
| This compound | DOR | Emax | Full Agonism | - | [35S]GTPγS Binding |
| 42B | DOR | Emax | Full Agonism | - | [35S]GTPγS Binding |
| This compound | NOR | Emax | Full Agonism | - | [35S]GTPγS Binding |
| 42B | NOR | Emax | Full Agonism | - | [35S]GTPγS Binding |
Data from these studies indicate that the 3-hydroxyl group on this compound significantly enhances its potency at both KOR and MOR.[1][3] this compound is approximately 250-fold more potent than 42B at the KOR.[1] Furthermore, this compound demonstrates greater selectivity for the KOR over the MOR compared to 42B in functional assays.[1][4] Molecular modeling studies suggest that a water-mediated hydrogen bond between the 3-hydroxyl group of this compound and the KOR may account for its higher potency.[1][2][4]
Signaling Pathways
This compound is characterized as a G-protein biased agonist at the KOR.[1][5] This bias is more pronounced at the human KOR than the rodent KOR.[5] G-protein biased agonism is thought to contribute to the therapeutic effects of KOR agonists, such as analgesia and antipruritic actions, while minimizing the adverse effects like dysphoria, which are linked to the β-arrestin pathway.[6] The activation of KOR by this compound leads to G-protein-dependent signaling, including the phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2), with less engagement of the β-arrestin-dependent p38 MAPK signaling pathway.[5]
References
- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Structure–Activity Relationship Study of this compound Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, this compound Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the mTOR Pathway in Nalfurafine's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nalfurafine's effects on the mammalian target of rapamycin (B549165) (mTOR) pathway with alternative compounds. Experimental data is presented to validate the role of this pathway in the pharmacological effects of this compound.
Introduction to this compound and the mTOR Pathway
This compound is a selective kappa-opioid receptor (KOR) agonist approved in Japan for the treatment of uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis.[1] Unlike typical KOR agonists, this compound exhibits an atypical pharmacological profile, notably a reduced incidence of adverse effects such as dysphoria and aversion.[1][2] Emerging research suggests that this compound's unique properties may be linked to its differential modulation of intracellular signaling pathways, including the mTOR pathway.
The mTOR pathway is a crucial cellular signaling cascade that regulates cell growth, proliferation, metabolism, and survival.[3] It is centered around the serine/threonine kinase mTOR, which forms two distinct complexes: mTORC1 and mTORC2.[3][4] Dysregulation of the mTOR pathway is implicated in various diseases, making it a significant target for therapeutic intervention.
Comparative Analysis of this compound and Alternatives
This section compares the effects of this compound on the mTOR pathway with a typical KOR agonist (U-50,488H) and a known mTOR inhibitor (Torin1). Additionally, two alternative antipruritic agents, Difelikefalin and Gabapentin, are discussed.
This compound vs. U-50,488H: In Vivo mTOR Pathway Modulation
A key study by Liu et al. (2019) investigated the differential effects of this compound and the prototypic KOR agonist U-50,488H on the mTOR pathway in the brains of mice. The findings highlight a significant distinction in their mechanisms of action.
| Compound | Dosage | Brain Region | Effect on mTOR Pathway | Associated Behavior |
| This compound | 5-20 µg/kg, s.c. | Striatum and Cortex | No activation | No conditioned place aversion (CPA)[1][5] |
| U-50,488H | 0.25–10 mg/kg | Striatum and Cortex | Activation | Conditioned place aversion (CPA)[1][5] |
| Rapamycin + U-50,488H | 10 mg/kg (Rapamycin) | Striatum and Cortex | Inhibition of U-50,488H-induced activation | Abolished U-50,488H-induced CPA[1][2] |
Table 1: Comparison of in vivo effects of this compound and U-50,488H on the mTOR pathway and aversion.[1][5]
These results strongly suggest that the activation of the mTOR pathway is associated with the aversive effects of typical KOR agonists, and this compound's lack of mTOR activation may contribute to its favorable side-effect profile.[1][5]
This compound vs. mTOR Inhibitor: In Vitro mTOR Pathway Inhibition
In a study using B16F1 melanoma cells, this compound was shown to inhibit the mTOR pathway, leading to the induction of autophagy.[6][7][8][9][10][11] This effect was compared to the known mTOR inhibitor, Torin1.
| Treatment | Concentration | Key Downstream Effectors (Phosphorylation Status) | Outcome |
| This compound | 10, 100 µM | Decreased p-p70S6K | Induction of autophagy, nuclear translocation of TFEB[7][11] |
| Torin1 | 0.25 µM | Decreased p-p70S6K | Induction of autophagy, nuclear translocation of TFEB[7][11] |
Table 2: In vitro effects of this compound and Torin1 on the mTOR pathway in B16F1 cells.[7][11]
Western blot analysis from this study demonstrated that this compound, similar to Torin1, reduced the phosphorylation of p70S6K, a downstream target of mTORC1, indicating an inhibitory effect on the pathway.[7][11]
Alternatives to this compound for Pruritus
| Alternative | Mechanism of Action | Relevance to mTOR Pathway |
| Difelikefalin | A peripherally restricted, selective kappa-opioid receptor (KOR) agonist.[12][13][14][15] It does not cross the blood-brain barrier, thus avoiding central nervous system side effects.[14][16] | The direct relationship between Difelikefalin and the mTOR pathway is not well-established. Its peripheral action suggests a different primary mechanism from the central effects observed with this compound's mTOR modulation. |
| Gabapentin | An anticonvulsant that is structurally related to the neurotransmitter GABA.[17] Its exact antipruritic mechanism is not fully understood but is thought to involve the inhibition of voltage-gated calcium channels, which may reduce the release of excitatory neurotransmitters involved in itch signaling.[17][18][19] | There is no direct evidence to suggest that Gabapentin's antipruritic effects are mediated through the mTOR pathway. Its mechanism is primarily centered on modulating neuronal excitability.[17][18][19] |
Table 3: Comparison of alternative antipruritic agents.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Proteins
This protocol is adapted from studies investigating mTOR pathway activation.[6][7][11]
-
Cell Culture and Treatment:
-
Culture B16F1 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treat cells with this compound (10, 100 µM), Torin1 (0.25 µM), or vehicle control for the specified duration (e.g., 1-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conditioned Place Aversion (CPA) Assay
This protocol is based on the methodology described by Liu et al. (2019).[5]
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Phases:
-
Pre-conditioning (Day 1): Allow mice to freely explore both chambers for a set period (e.g., 15 minutes) to determine initial preference.
-
Conditioning (Days 2-5): On alternating days, administer the test compound (e.g., this compound or U-50,488H) and confine the mouse to one chamber. On the other days, administer vehicle and confine the mouse to the opposite chamber. The chamber paired with the drug is counterbalanced across animals.
-
Post-conditioning (Day 6): Allow mice to freely explore both chambers again for the same duration as in the pre-conditioning phase.
-
-
Data Analysis:
-
Record the time spent in each chamber during the pre- and post-conditioning phases.
-
Calculate a preference score (time in drug-paired chamber - time in vehicle-paired chamber). A significant decrease in the preference score from pre- to post-conditioning indicates aversion.
-
Visualizations
Caption: The mTOR signaling pathway and points of modulation.
Caption: Experimental workflow for validating this compound's role in the mTOR pathway.
Caption: Logical relationship between this compound, the mTOR pathway, and its effects.
References
- 1. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist this compound and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Phosphoproteomic approach for agonist-specific signaling in mouse brains: mTOR pathway is involved in κ opioid aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride, a κ-Opioid Receptor Agonist, Induces Melanophagy via PKA Inhibition in B16F1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound Hydrochloride, a κ-Opioid Receptor Agonist, Induces Melanophagy via PKA Inhibition in B16F1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Difelikefalin? [synapse.patsnap.com]
- 14. Difelikefalin - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. kidneynews.org [kidneynews.org]
- 17. nextstepsinderm.com [nextstepsinderm.com]
- 18. researchgate.net [researchgate.net]
- 19. Gabapentinoids for Pruritus in Older Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nalfurafine and Gabapentin for Pruritus: A Guide for Researchers and Drug Development Professionals
An objective analysis of two distinct therapeutic approaches to pruritus, this guide provides a comprehensive comparison of the selective kappa-opioid receptor agonist, Nalfurafine, and the gabapentinoid, Gabapentin. This document synthesizes available experimental data on their mechanisms of action, clinical efficacy, and safety profiles to inform researchers, scientists, and drug development professionals.
While both this compound and Gabapentin have demonstrated efficacy in treating pruritus, they operate through fundamentally different pathways. This compound offers a targeted approach by modulating the endogenous opioid system, which is known to be involved in itch signaling. In contrast, Gabapentin, a structural analog of the neurotransmitter GABA, is thought to exert its antipruritic effects by reducing neuronal hyperexcitability. This guide will delve into the nuances of these differences, supported by quantitative data from clinical trials and detailed experimental methodologies.
Mechanism of Action: Targeting Different Pathways in Pruritus
The distinct mechanisms of action of this compound and Gabapentin underpin their different pharmacological profiles and clinical applications in the management of pruritus.
This compound: A Selective Kappa-Opioid Receptor Agonist
This compound is a potent and selective agonist of the kappa-opioid receptor (KOR).[1] The binding of this compound to KORs, which are G-protein-coupled receptors, triggers a cascade of intracellular signaling events.[2] This activation leads to the inhibition of adenylate cyclase, resulting in decreased production of cyclic adenosine (B11128) monophosphate (cAMP).[2] The reduction in cAMP levels contributes to reduced neuronal excitability and the inhibition of neurotransmitter release, including substance P and other neuropeptides involved in the transmission of itch signals.[2] The antipruritic effect of this compound is believed to be mediated through the modulation of central nervous system pathways that process the sensation of itch.[2]
Gabapentin: An Alpha-2-Delta Ligand
Gabapentin, although structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), does not exert its effects through GABA receptors.[3] Instead, it binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the nervous system.[4][5] This binding is thought to reduce the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[4][6] By dampening neuronal hyperexcitability, Gabapentin is believed to interrupt the transmission of itch signals.[3]
References
- 1. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpalliativecare.com [jpalliativecare.com]
- 3. Efficacy and safety of different systemic drugs in the treatment of uremic pruritus among hemodialysis patients: a network meta-analysis based on randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gabapentinoids for Pruritus in Older Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Replicating Nalfurafine's Clinical Efficacy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nalfurafine, a selective kappa-opioid receptor (KOR) agonist, has demonstrated notable efficacy in treating refractory pruritus, particularly in hemodialysis patients with chronic kidney disease-associated pruritus (CKD-aP).[1][2][3] This guide provides a comprehensive comparison of its clinical trial outcomes with findings from preclinical models, offering experimental data and detailed protocols to aid researchers in replicating and building upon these results. This compound is clinically approved in Japan for treating intractable pruritus in patients undergoing hemodialysis and those with chronic liver diseases.[4][5]
Comparative Efficacy and Safety: Clinical vs. Preclinical
Translating clinical observations into robust preclinical models is crucial for further drug development and mechanistic studies. Below is a comparative summary of this compound's performance in human trials and animal studies.
Table 1: Summary of this compound Clinical Trial Results for Uremic Pruritus
| Endpoint | This compound Treatment Arm (2.5 µ g/day ) | This compound Treatment Arm (5 µ g/day ) | Placebo Arm | Study Population & Duration |
| Mean Decrease in Pruritus VAS (100mm scale) | 23 mm[2][3] | 22 mm[2][3] | 13 mm[2][3] | 337 hemodialysis patients (Japan), 2 weeks[3] |
| Mean Decrease in Pruritus VAS (100mm scale) | 8.81 mm (not statistically significant vs. placebo)[1] | 11.37 mm (p = 0.041 vs. placebo)[1] | - | 141 hemodialysis patients (China), 14 days[1] |
| Long-term Efficacy (52 weeks) | Maintained antipruritic effect[2][6] | Maintained antipruritic effect[2][6] | Not Applicable | 145 hemodialysis patients, open-label[2] |
| Most Common Adverse Drug Reactions (ADRs) | Insomnia (38.6% incidence in one study)[1] | Insomnia (49.1% incidence in one study), Constipation, Somnolence[1][7] | 33.3% incidence of ADRs in one study[1] | Pooled data from various trials |
| Dependence/Abuse Liability | No evidence of physical or psychological dependence after 52 weeks.[6][8] | No evidence of physical or psychological dependence after 52 weeks.[6][8] | Not Applicable | Long-term studies |
VAS: Visual Analogue Scale
Table 2: Summary of this compound Preclinical Study Results
| Animal Model | This compound Dose (route) | Antipruritic Effect | Key Side Effects Observed | Alternative KOR Agonist (for comparison) |
| Mice (various pruritogens) | 5–20 µg/kg (s.c.)[4] | Dose-dependent inhibition of scratching behavior.[4] | Did not cause Conditioned Place Aversion (CPA) at effective doses.[4] | U50,488H caused significant CPA.[4] |
| Mice (morphine-induced itch) | (s.c. or i.t.) | Significantly and dose-dependently inhibited scratching.[4] | At higher doses (30 µg/kg), some studies show CPA.[4] | U50,488H was aversive at multiple doses tested.[4] |
| Rats (conscious) | 5 µg/kg (i.v.) | Not directly measured for pruritus; diuretic effect observed.[9] | Reduced mean arterial pressure.[9] | Not Applicable |
| Mice (pain models) | 15, 30, 60 µg/kg | Showed antinociceptive effects, particularly against inflammatory and mechanical pain.[4] | Hypolocomotion and motor incoordination at higher doses.[4] | U50,488H also showed antinociception.[4] |
s.c.: subcutaneous; i.t.: intrathecal; i.v.: intravenous; CPA: Conditioned Place Aversion, a measure of dysphoria.
Mechanism of Action: The Kappa-Opioid Receptor Pathway
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[10] KORs are G-protein-coupled receptors (GPCRs) that, when activated, trigger a cascade of intracellular signaling events.[10] The primary mechanism for its antipruritic effect is believed to be the modulation of itch signaling pathways in the central nervous system.[10] Activation of KORs by this compound leads to the inhibition of adenylate cyclase, which in turn reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] This decrease in cAMP leads to reduced neuronal excitability and inhibits the release of neurotransmitters like substance P, which are involved in transmitting itch signals.[10]
Interestingly, this compound is considered a G protein-biased KOR agonist.[9][11] This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. The undesirable side effects of other KOR agonists, such as dysphoria and psychotomimesis, have been linked to β-arrestin signaling.[9][12] this compound's bias may explain its favorable safety profile observed in both clinical and preclinical studies.[9]
Caption: this compound's signaling pathway.
Experimental Protocols for Preclinical Pruritus Models
Replicating clinical findings requires well-validated animal models and standardized protocols.
Induction of Pruritus in Mice
Several models can be used to induce chronic itch, mimicking different clinical conditions. The choice of model depends on the specific research question.
-
Dry Skin (Xerosis) Model:
-
Method: A mixture of acetone (B3395972) and ether is applied to the rostral back of mice to break down the skin barrier, inducing dry skin and spontaneous scratching.
-
Relevance: Models pruritus associated with dry skin conditions.[13]
-
-
Allergic Contact Dermatitis (ACD) Models:
-
Method: Sensitization with an allergen like 2,4-dinitrofluorobenzene (DNFB) or oxazolone (B7731731) on the abdomen, followed by challenges on the nape of the neck.[13]
-
Relevance: Mimics the inflammatory and pruritic components of allergic skin reactions.[13]
-
-
Psoriasis-like Model:
-
Method: Daily topical application of imiquimod (B1671794) cream to a shaved area of the back.[13]
-
Relevance: Induces skin inflammation and scaling with an itch component, similar to psoriasis.[13]
-
-
Pruritogen-Induced Scratching:
Assessment of Antipruritic Efficacy
-
Behavioral Analysis:
-
Primary Endpoint: Quantify scratching behavior. Mice are placed in an observation chamber, and video recordings are analyzed to count the number of scratching bouts over a defined period (e.g., 60 minutes).[16] A scratch bout is defined as the hind leg moving towards the body to scratch and then returning to the floor.[16]
-
Automated Systems: Computer-assisted monitoring can be used for objective and continuous measurement of scratching activity.[15]
-
Evaluation of Side Effects
-
Conditioned Place Aversion (CPA):
-
Purpose: To assess potential dysphoric or aversive effects of a drug.
-
Method: A multi-day protocol where the animal is administered the drug and confined to one distinct chamber, and vehicle in another. On the test day, the animal is given free access to both chambers, and the time spent in the drug-paired chamber is measured. A significant avoidance of the drug-paired chamber indicates aversion.[4][17]
-
-
Locomotor Activity:
-
Purpose: To measure sedative or stimulant effects.
-
Method: Animals are placed in an open-field arena, and their movement is tracked using automated systems. A significant decrease in distance traveled can indicate sedation.[17]
-
-
Motor Coordination (Rotarod Test):
-
Purpose: To assess motor impairment.
-
Method: Mice are placed on a rotating rod, and the latency to fall is measured. Drug-induced motor incoordination results in a shorter time on the rod.[17]
-
References
- 1. Randomized controlled trial of this compound for refractory pruritus in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Studies on this compound (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Profiles of this compound Hydrochloride for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-marketing surveillance study of the safety and efficacy of this compound hydrochloride (Remitch® capsules 2.5 μg) in 3,762 hemodialysis patients with intractable pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. This compound is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Study on Different Skin Pruritus Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. An animal model for preclinical screening of systemic antipruritic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocytogen.com [biocytogen.com]
- 17. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
Nalfurafine's Attenuation of Morphine-Induced Reward: A Comparative Analysis
Nalfurafine, a selective kappa opioid receptor (KOR) agonist, has demonstrated significant potential in mitigating the rewarding effects of morphine, a cornerstone of its addictive liability. This guide provides a comprehensive comparison of this compound's effects on morphine-induced conditioned place preference (CPP), a preclinical model of drug reward, supported by experimental data and detailed protocols. The unique signaling properties of this compound will be explored as a potential mechanism for its beneficial effects.
Comparative Efficacy in Reducing Morphine-Induced Conditioned Place Preference
This compound has been shown to effectively reduce the rewarding properties of morphine as measured by the CPP paradigm. In preclinical studies, co-administration of this compound with morphine significantly decreases the preference for the morphine-paired environment in rodents. This effect is noteworthy as this compound, at effective doses, does not produce significant conditioned place aversion (CPA) on its own, suggesting a favorable side-effect profile compared to traditional KOR agonists.[1][2]
For instance, a study in C57BL/6J mice demonstrated that a 0.015 mg/kg dose of this compound was sufficient to reduce morphine-induced CPP.[1][2] This is in contrast to other KOR agonists that may produce significant aversive effects, limiting their therapeutic potential.[1] The ability of this compound to reduce morphine reward while enhancing analgesia positions it as a promising adjuvant therapy to mu-opioid receptor (MOR) agonists like morphine.[1][3]
| Drug Combination | Animal Model | This compound Dose (mg/kg) | Morphine Dose (mg/kg) | Outcome on Morphine CPP | Reference |
| This compound + Morphine | C57BL/6J mice | 0.015 | Not specified | Reduction in CPP | [1][2] |
| This compound + Morphine | Fisher 344 rats | Low dose | Not specified | Reduction in CPP | [4] |
Experimental Protocols
The conditioned place preference paradigm is a standard behavioral assay used to evaluate the rewarding or aversive properties of drugs.
Conditioned Place Preference (CPP) Protocol:
A typical CPP experiment consists of three phases:
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore a two-chamber apparatus with distinct visual and tactile cues for a set period (e.g., 30-50 minutes). The time spent in each chamber is recorded to establish any baseline preference.
-
Conditioning: Over several days, animals receive alternating injections of the drug (e.g., morphine) and a control substance (e.g., saline). Following each injection, the animal is confined to one of the chambers. The drug is consistently paired with one chamber (initially the non-preferred chamber, in a biased design), and the control substance is paired with the other. In studies evaluating this compound's effect, it is typically co-administered with morphine during the conditioning phase.
-
Post-Conditioning (Test): On the final day, the barrier between the chambers is removed, and the animals are allowed to freely explore the entire apparatus in a drug-free state. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, signifying the rewarding effect of the drug. A decrease in time spent in the drug-paired chamber suggests conditioned place aversion.
Signaling Pathways and Mechanism of Action
The prevailing hypothesis for this compound's unique pharmacological profile lies in its "biased agonism" at the kappa opioid receptor. KOR activation triggers two primary intracellular signaling pathways: the G protein-dependent pathway and the β-arrestin pathway.
-
G Protein Pathway: Activation of this pathway is associated with the therapeutic effects of KOR agonists, including analgesia.[1]
-
β-Arrestin Pathway: This pathway is increasingly linked to the aversive and undesirable side effects of KOR agonists, such as dysphoria.[1]
This compound is considered a G protein-biased agonist, meaning it preferentially activates the G protein pathway over the β-arrestin pathway.[1][5] This biased signaling is thought to be the reason why this compound can produce therapeutic effects like reducing morphine reward and potentiating analgesia without inducing the significant aversive effects associated with unbiased KOR agonists.[1] In contrast, traditional KOR agonists activate both pathways more evenly, leading to a mix of therapeutic and aversive effects.
References
- 1. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Testing of this compound as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 5. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Nalfurafine
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of nalfurafine, a selective kappa-opioid receptor agonist. Adherence to these protocols is paramount to ensuring a safe laboratory environment and minimizing environmental impact.
Regulatory Landscape: A Framework for Safe Disposal
The disposal of chemical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing the management of chemical and pharmaceutical waste. It is crucial to note that state and local regulations may impose additional, more stringent requirements.
While Safety Data Sheets (SDS) for this compound and its hydrochloride salt do not classify them as hazardous for transport, they consistently emphasize the importance of adhering to all federal, state, and local environmental regulations for disposal.
Core Disposal Principles for this compound in a Laboratory Setting
Given the absence of specific, publicly available chemical neutralization or degradation protocols for this compound, the recommended and most prudent approach for its disposal in a laboratory setting is to manage it as a chemical waste product. This ensures the highest level of safety and regulatory compliance.
Step 1: Segregation and Identification
Proper waste segregation is the foundation of a safe disposal plan.
-
Designated Waste Containers: Establish clearly labeled, dedicated waste containers for all this compound-contaminated materials. This includes:
-
Solid Waste: Unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Solutions containing this compound, solvents used for cleaning contaminated glassware, and any other liquid mixtures.
-
-
Clear Labeling: All waste containers must be accurately labeled with the full chemical name, "this compound" or "this compound Hydrochloride," and a clear indication that it is chemical waste.
Step 2: Secure Accumulation
The temporary storage of chemical waste prior to its removal from the facility must be managed with care.
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated and secure SAA. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Clearly marked as a hazardous waste accumulation area.
-
-
Container Integrity: Ensure that all waste containers are in good condition, compatible with the waste they hold, and are kept securely closed at all times, except when adding waste.
Step 3: Professional Disposal
The final and most critical step is the engagement of a professional, licensed hazardous waste management company.
-
Contract with a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed chemical waste disposal vendors.
-
Documentation: Maintain meticulous records of all disposed chemical waste, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.
Decontamination of Laboratory Equipment
For reusable glassware and equipment that has come into contact with this compound, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the equipment with an appropriate solvent in which this compound is soluble. Collect this solvent rinse as chemical waste.
-
Wash: Wash the equipment with a suitable laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is required to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult the SDS: Refer to the this compound Safety Data Sheet for specific guidance on personal protective equipment and spill cleanup.
-
Containment and Cleanup:
-
For solid spills , carefully sweep or vacuum the material into a designated chemical waste container. Avoid generating dust.
-
For liquid spills , absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Place the contaminated absorbent material into a sealed, labeled chemical waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should be disposed of as chemical waste.
-
Report the Incident: Report the spill to your institution's EHS department.
Disclaimer: This document provides general guidance on the proper disposal of this compound in a laboratory setting based on publicly available information. It is not a substitute for a thorough understanding and adherence to all applicable federal, state, and local regulations, as well as your institution's specific safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
Essential Safety and Logistical Information for Handling Nalfurafine
Nalfurafine is a potent, centrally-acting kappa-opioid receptor agonist.[1] In the United States, it is regulated as a Schedule II controlled substance, indicating a high potential for abuse and necessitating stringent handling and storage protocols.[2][3] This guide provides essential safety procedures, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
A critical aspect of handling this compound is understanding the different hazard classifications of its forms. The hydrochloride salt of this compound is classified as hazardous, while the free base is not.[4][5] This guide will focus on the more conservative handling procedures applicable to the hydrochloride salt, which should be considered as a baseline for all forms of this compound in a research setting.
Hazard Identification and Classification
The Safety Data Sheet (SDS) for this compound hydrochloride (CAS 152658-17-8) indicates the following GHS classifications.[5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness[5][6] |
Given its potent pharmacological activity and status as a Schedule II compound, all forms of this compound should be handled with a high degree of caution to prevent accidental exposure.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of PPE is used. The following table provides guidance on minimum PPE requirements for common laboratory tasks.
| Task | Potential Exposure Risk | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage and Transport | Low | Not generally required | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat |
| Weighing of Powder | High (aerosolization) | NIOSH-approved N95 or P100 respirator | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Disposable gown or coveralls, sleeve covers |
| Preparation of Stock Solutions | Medium to High (splashes and aerosols) | NIOSH-approved N95 or P100 respirator | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Disposable gown or coveralls, sleeve covers |
| Dilution of Stock Solutions | Medium (splashes) | Not required if performed in a fume hood | Chemical splash goggles | Nitrile gloves | Laboratory coat |
| In-vitro and In-vivo Dosing | Low to Medium (splashes, sharps) | Not generally required | Safety glasses with side shields | Nitrile gloves | Laboratory coat |
Operational Plan: Handling Procedures
All handling of this compound, especially in its powdered form, should be performed within a designated area and with appropriate engineering controls to minimize exposure.
Engineering Controls:
-
Ventilation: All procedures involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[7]
-
Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to trained and authorized personnel.[8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers.
-
Weighing:
-
Perform weighing of this compound powder inside a ventilated enclosure to contain any airborne particles.
-
Use anti-static tools to minimize the dispersal of the powder.
-
Tare the weighing vessel before adding the compound.
-
Carefully transfer the desired amount of this compound to the vessel.
-
Close the primary container immediately after weighing.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed this compound within the ventilated enclosure.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work and exiting the laboratory.[9]
-
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.
Spill Response Protocol:
-
Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[10]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection for powder spills.[9]
-
Containment:
-
Decontamination:
-
Carefully clean the spill area, working from the outside in.
-
Place all contaminated materials into a labeled, sealed plastic bag for hazardous waste disposal.[11]
-
Decontaminate the spill surface with a suitable agent. For opioids like fentanyl, solutions such as acidified bleach or peracetic acid have been shown to be effective.[13] A 10% bleach solution followed by a water rinse is a common recommendation.[14]
-
-
Final Steps:
-
Wipe the area with soap and water.
-
Dispose of all cleanup materials and contaminated PPE as hazardous waste.
-
Wash hands thoroughly.
-
Document the spill and the cleanup procedure.
-
Disposal Plan
As a Schedule II controlled substance, all disposal of this compound must be documented and conducted in accordance with DEA regulations.
Unused or Expired this compound:
-
Unused or expired this compound must be disposed of through a DEA-registered reverse distributor.[8][15] Do not dispose of it in the regular trash or down the drain.
-
Maintain meticulous records of all disposed quantities, including the use of DEA Form 41 for registrants to record destroyed controlled substances.[9][16]
Contaminated Waste:
-
Sharps: Needles and syringes used for administering this compound should be placed in a sharps container and disposed of as hazardous waste.
-
Labware and PPE: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, absorbent pads) must be collected in a clearly labeled hazardous waste container.
-
Rinsate: When rinsing non-disposable labware that has contained this compound, the first one to three rinses should be collected as hazardous waste.[17]
Visual Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2-Propenamide, N-((5alpha,6beta)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl)-3-(3-furanyl)-N-methyl-, hydrochloride (1:1), (2E)- | C28H33ClN2O5 | CID 6918287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. Controlled Substance Guidelines | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 15. k-state.edu [k-state.edu]
- 16. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 17. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
